molecular formula C12H22 B1666981 Bicyclohexyl CAS No. 92-51-3

Bicyclohexyl

カタログ番号: B1666981
CAS番号: 92-51-3
分子量: 166.3 g/mol
InChIキー: WVIIMZNLDWSIRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,1’-Bicyclohexyl is a hydrocarbon component present in diesel fuel.>Bicyclohexyl is a component of important biochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

cyclohexylcyclohexane
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InChI

InChI=1S/C12H22/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11-12H,1-10H2
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InChI Key

WVIIMZNLDWSIRH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22
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DSSTOX Substance ID

DTXSID8021802
Record name 1,1'-Bicyclohexyl
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Molecular Weight

166.30 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,1'-Bicyclohexyl
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Vapor Pressure

0.1 [mmHg]
Record name 1,1'-Bicyclohexyl
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CAS No.

92-51-3
Record name Bicyclohexyl
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding Angles of Bicyclohexyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclohexyl, a fundamental saturated carbocyclic compound, serves as a crucial scaffold in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure, including precise bond angles, bond lengths, and conformational preferences, is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides a detailed analysis of the chemical structure of this compound, summarizing key quantitative data, outlining the experimental and computational methodologies used for its characterization, and presenting a visual representation of its structural features.

Chemical Structure of this compound

This compound, with the chemical formula C₁₂H₂₂, consists of two cyclohexane rings connected by a single carbon-carbon bond.[1] The cyclohexane rings adopt a stable chair conformation, which minimizes both angular and torsional strain. The substituent on each ring (the other cyclohexyl group) preferentially occupies an equatorial position to reduce steric hindrance.

Stereoisomerism and Conformational Analysis

The molecule exists as a mixture of conformers due to rotation around the central C-C bond. The two primary conformers are the anti and gauche forms.[2] Molecular mechanics calculations suggest that the most stable conformer is the equatorial-equatorial (ee) anti conformer, which possesses C₂h symmetry.[2] Liquid this compound contains a mixture of molecules with both C₂ and C₂h symmetry, termed ee anti and ee gauche.[2] The bulky cyclohexyl groups strongly prefer the equatorial position.[3]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through a combination of experimental techniques and computational modeling. The key quantitative data are summarized in the table below.

ParameterValueMethod(s)
Bond Angles
C-C-C (within ring)~111°Gas-Phase Electron Diffraction
C-C-H~109°Gas-Phase Electron Diffraction
Bond Lengths
C-C (between rings)1.55 ÅGas-Phase Electron Diffraction
C-C (within ring)1.535 ÅGas-Phase Electron Diffraction
C-H1.102 ÅGas-Phase Electron Diffraction
Torsional Angle
Dihedral angle (C-C-C-C between rings)74.9°Gas-Phase Electron Diffraction

Table 1: Summary of key bond angles, bond lengths, and torsional angle for this compound.[1]

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound relies on sophisticated experimental techniques that probe the spatial arrangement of its atoms.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid state.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas molecules.

  • Scattering: The electrons are scattered by the electrostatic potential of the molecule's constituent atoms.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the interatomic distances, from which bond lengths, bond angles, and torsional angles are calculated.

A study of this compound using gas-phase electron diffraction, aided by vibrational spectroscopy and molecular mechanics, has been reported.[4]

X-ray Crystallography

While a single-crystal X-ray structure of unsubstituted this compound is not readily found in the literature, this technique is extensively used for its derivatives.[2][5][6][7] It provides highly accurate atomic coordinates in the solid state.

Generalized Methodology:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown from a supersaturated solution.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms diffract the X-rays, producing a unique diffraction pattern.

  • Data Collection: The intensities and positions of the diffracted X-ray spots are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

X-ray diffraction studies have also been performed on liquid this compound to analyze its short-range ordering.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution. For this compound and its derivatives, techniques like Double-Quantum-Filtered COSY (DQF-COSY), NOESY, and ROESY can be employed to determine the relative orientation of protons and thus deduce conformational preferences.[9] The coupling constants between protons, particularly the ³J(H,H) coupling across the central C-C bond, can provide information about the dihedral angle and the predominant conformation (gauche vs. anti).

Computational Chemistry Approaches

Theoretical calculations are invaluable for complementing experimental data and for studying the energetics of different conformers.

Molecular Mechanics (MM)

Molecular mechanics force fields, such as MM3 and MMFF, are widely used for the conformational analysis of flexible molecules like this compound.[10][11][12][13]

Methodology:

  • Force Field Selection: A suitable force field (a set of potential energy functions and parameters) is chosen.

  • Initial Structure Generation: An initial 3D structure of the this compound molecule is generated.

  • Energy Minimization: The geometry of the molecule is optimized to find the lowest energy conformation by minimizing steric energy. This involves adjusting bond lengths, bond angles, and dihedral angles.

  • Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods provide a more rigorous, quantum mechanical description of the electronic structure and geometry of a molecule.

Methodology:

  • Method and Basis Set Selection: An appropriate level of theory (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*) are chosen.

  • Geometry Optimization: The molecular geometry is optimized to find the stationary point on the potential energy surface, yielding equilibrium bond lengths and angles.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

Ab initio methods have been used in conjunction with gas electron diffraction data to refine the structural parameters of similar bicyclic compounds.[10]

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of the carbon atoms in the two chair-conformed cyclohexane rings.

Bicyclohexyl_Structure cluster_ring1 Cyclohexane Ring 1 cluster_ring2 Cyclohexane Ring 2 C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C-C Bond C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C12->C7

Caption: Connectivity of the two cyclohexane rings in this compound.

References

Bicyclohexyl CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bicyclohexyl (CAS No. 92-51-3), a saturated alicyclic hydrocarbon. This document details its registry information, physicochemical properties, and key experimental protocols for its synthesis, purification, and analysis, making it an essential resource for professionals in research, chemical synthesis, and drug development.

Core Registry Information

This compound, also known as dicyclohexyl or cyclohexylcyclohexane, is a key intermediate and solvent in various chemical processes. Its unambiguous identification is crucial for regulatory compliance, safety, and scientific accuracy.

IdentifierValue
CAS Number 92-51-3[1][2]
IUPAC Name 1,1'-Bicyclohexane
Molecular Formula C₁₂H₂₂[1][2]
Molecular Weight 166.30 g/mol [2]
Synonyms Dicyclohexyl, Cyclohexylcyclohexane, Bicyclohexane, 1,1'-Bicyclohexyl[1]
EC Number 202-161-4[1]
PubChem CID 7094

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental and industrial settings.

PropertyValue
Appearance Colorless liquid
Melting Point 3-4 °C
Boiling Point 227 °C
Density 0.864 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.478
Flash Point 92 °C (closed cup)
Autoignition Temperature 245 °C
Solubility Insoluble in water; soluble in alcohol and oils.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are presented below. These protocols are compiled from established literature and are intended to serve as a practical guide for laboratory work.

Synthesis of this compound via Catalytic Hydrogenation of Biphenyl

This protocol describes the synthesis of this compound through the catalytic hydrogenation of biphenyl, a common and efficient method for its preparation.

Materials:

  • Biphenyl

  • Catalyst: 5% Palladium on Carbon (Pd/C) or Nickel-based catalyst (e.g., Raney Nickel)

  • Solvent (optional): Cyclohexane or other inert organic solvent

  • High-pressure autoclave

  • Hydrogen gas source

Procedure:

  • Catalyst Preparation (if necessary): If using a Raney Nickel catalyst, it may require activation according to standard procedures. For commercially available Pd/C, pre-reduction may be beneficial. This typically involves exposing the catalyst to a nitrogen/hydrogen atmosphere at 150-200°C for 12-20 hours, followed by treatment with hydrogen at 200-300°C for up to 24 hours.

  • Reaction Setup: In a high-pressure autoclave, charge the biphenyl and the catalyst. If a solvent is used, add it to the autoclave. A typical catalyst loading is 5% by weight relative to the biphenyl.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas to remove air. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 bar).

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 130°C) while stirring. The reaction progress can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction is complete (typically after several hours, as indicated by GC analysis showing the disappearance of biphenyl), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture to remove the catalyst. If a solvent was used, it can be removed by distillation. The resulting crude this compound can then be purified by fractional distillation.

Purification of this compound

This protocol outlines a method for the purification of this compound to remove impurities.

Materials:

  • Crude this compound

  • Aqueous potassium permanganate (KMnO₄) solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Calcium chloride (CaCl₂)

  • Sodium metal

  • Distillation apparatus

Procedure:

  • Oxidative Wash: In a separatory funnel, shake the crude this compound repeatedly with an aqueous solution of potassium permanganate. This step helps to oxidize and remove unsaturated impurities.

  • Acid Wash: Following the permanganate wash, shake the this compound with concentrated sulfuric acid to remove any remaining oxidizable and basic impurities.

  • Neutralization and Drying: Wash the organic layer with water until the washings are neutral. Dry the this compound first with anhydrous calcium chloride.

  • Final Drying and Distillation: For rigorous drying, add small pieces of sodium metal to the this compound until the sodium no longer reacts. Decant the dried liquid and purify it by fractional distillation.

Analytical Methods

Accurate and reliable analytical methods are essential for confirming the identity and purity of this compound.

GC-MS is a powerful technique for separating and identifying the components of a mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile organic solvent such as hexane or dichloromethane.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Data Analysis:

  • The retention time of the this compound peak is used for its identification by comparison with a standard.

  • The mass spectrum of the peak is compared with a reference library (e.g., NIST) to confirm the identity of this compound and to identify any impurities.

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~12 ppm.

  • Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: ~220 ppm.

  • Number of Scans: 1024 or more.

Data Analysis:

  • The chemical shifts, multiplicities, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of this compound. Due to the symmetry of the molecule, the spectra are relatively simple.

Visualization of Registry Information

The following diagram illustrates the hierarchical relationship of the key identifiers for this compound.

Bicyclohexyl_Identifiers CAS CAS: 92-51-3 IUPAC IUPAC: 1,1'-Bicyclohexane CAS->IUPAC Identifies Formula Formula: C12H22 IUPAC->Formula Synonyms Synonyms IUPAC->Synonyms Dicyclohexyl Dicyclohexyl Synonyms->Dicyclohexyl Cyclohexylcyclohexane Cyclohexylcyclohexane Synonyms->Cyclohexylcyclohexane Bicyclohexane Bicyclohexane Synonyms->Bicyclohexane

Caption: Hierarchical relationship of this compound identifiers.

References

A Comprehensive Technical Guide to Bicyclohexyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bicyclohexyl, a saturated hydrocarbon with significant applications in various scientific fields. This document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a manner tailored for researchers, scientists, and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as this compound is systematically named cyclohexylcyclohexane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Another accepted IUPAC name is 1,1'-Bi(cyclohexane) .[2]

This compound is also known by a variety of synonyms, which are frequently encountered in scientific literature and commercial listings. These include:

  • Dicyclohexyl[3][4][5]

  • Bicyclohexane[1][2]

  • 1,1'-Bicyclohexyl[1]

  • Dodecahydrobiphenyl[6]

  • Cyclohexane, cyclohexyl-[1]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 92-51-3[1][3]
Molecular Formula C₁₂H₂₂[1][7]
Molecular Weight 166.30 g/mol [1][3][7][8]
Melting Point 3-4 °C[7][8]
Boiling Point 227 °C[2][7][8]
Density 0.864 g/mL at 25 °C[7][8]
Refractive Index (n20/D) 1.478[7][8]
Flash Point 92 °C (closed cup)[8]
Autoignition Temperature 245 °C[2]
Solubility Insoluble in water; miscible with organic solvents.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound Derivatives via Hydrogenation

A common method for the synthesis of this compound derivatives involves the hydrogenation of the corresponding biphenyl compounds. The following protocol is adapted from a patented manufacturing process for bicyclohexane derivatives.[2]

Objective: To synthesize a this compound derivative by reducing the aromatic rings of a biphenyl precursor.

Materials:

  • Biphenyl derivative (e.g., 4,4'-disubstituted biphenyl)

  • Palladium on carbon catalyst (Pd/C)

  • Solvent (e.g., ethyl acetate)

  • Hydrogen gas (H₂)

  • Reaction vessel (autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable autoclave, dissolve the biphenyl derivative in an appropriate solvent such as ethyl acetate.

  • Catalyst Addition: Add the palladium on carbon catalyst to the solution. The catalyst loading is typically a small percentage of the substrate's weight.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to a desired hydrogen pressure (e.g., up to 2 MPa).

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 125-160 °C) and maintain with stirring for a designated period (e.g., 8-16 hours) to ensure complete hydrogenation.

  • Work-up: After the reaction is complete, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Purification: Wash the filtrate with water and saturated brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to yield the crude this compound derivative.

  • Analysis: Analyze the product for purity and stereoisomerism (cis/trans ratio) using gas chromatography.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard analytical technique for determining the purity and isomeric composition of this compound and its derivatives. The following is a general protocol that can be adapted for specific analytical needs.

Objective: To determine the purity and/or isomeric ratio of a this compound sample.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., methyl silicone-fused silica).

  • Autosampler or manual injection system.

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate). If quantitative analysis is required, add a known amount of an internal standard.

  • Instrument Setup: Install the appropriate GC column and set the instrument parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) according to the specific column and analyte.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: The data system will record the chromatogram, showing peaks corresponding to the different components of the sample as they elute from the column.

  • Analysis:

    • Qualitative Analysis: Identify the peaks based on their retention times compared to known standards.

    • Quantitative Analysis: Determine the relative peak areas to calculate the percentage purity or the ratio of different isomers. For more accurate quantification, use the internal standard method.

Logical Relationships and Process Visualization

To illustrate a key process involving this compound, the following diagrams represent the synthesis workflow and the analytical workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Biphenyl Biphenyl Derivative Hydrogenation Hydrogenation Biphenyl->Hydrogenation PdC Pd/C Catalyst PdC->Hydrogenation H2 Hydrogen Gas H2->Hydrogenation Solvent Solvent Solvent->Hydrogenation Filtration Filtration Hydrogenation->Filtration Extraction Extraction & Washing Filtration->Extraction Evaporation Evaporation Extraction->Evaporation This compound This compound Derivative Evaporation->this compound

Caption: Workflow for the synthesis of a this compound derivative.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample GC Gas Chromatography Sample->GC Solvent Solvent Solvent->GC InternalStandard Internal Standard InternalStandard->GC Chromatogram Chromatogram GC->Chromatogram Integration Peak Integration Chromatogram->Integration Result Purity / Isomer Ratio Integration->Result

Caption: Workflow for the gas chromatography analysis of this compound.

References

A Technical Guide to the Conformational Analysis of Bicyclohexyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The conformational flexibility of the bicyclohexyl moiety is a critical determinant of molecular shape, influencing its physicochemical properties and biological interactions. This document provides an in-depth analysis of the stereoisomers of this compound, focusing on the diequatorial (e,e), equatorial-axial (e,a), and diaxial (a,a) conformations. We present a summary of the thermodynamic stabilities, a review of key experimental and computational methodologies for their characterization, and standardized protocols for their analysis. This guide is intended for researchers in stereochemistry, medicinal chemistry, and materials science.

The Conformational Landscape of this compound

This compound is composed of two cyclohexane rings connected by a single carbon-carbon bond. The overall topography of the molecule is defined by two primary conformational features: the chair conformation of each individual ring and the rotational orientation (torsion) around the central C1-C1' bond.

The cyclohexane rings predominantly adopt a low-energy chair conformation. The substituent at the C1 position (the other cyclohexyl ring) can occupy either an equatorial or an axial position. This leads to three principal staggered conformations for the this compound system:

  • (e,e)-Bicyclohexyl: Both rings act as equatorial substituents to each other. This is the most stable conformation.

  • (e,a)-Bicyclohexyl: One ring is an equatorial substituent, and the other is an axial substituent.

  • (a,a)-Bicyclohexyl: Both rings act as axial substituents to each other. This is the least stable conformation due to significant steric hindrance.

Furthermore, rotation around the C1-C1' bond introduces additional isomerism, primarily the anti (or trans) and gauche conformations. The anti conformer has a C2-C1-C1'-C2' dihedral angle of approximately 180°, while the gauche conformer has a dihedral angle of approximately 60°. The diequatorial (e,e) isomer itself exists as a mixture of anti and gauche rotamers.[1] The gauche interaction, a form of steric strain between groups separated by a 60° dihedral angle, is a key factor in the instability of axial substituents and certain rotamers.[2]

Thermodynamic Stability and Quantitative Data

The strong preference for a substituent to occupy the equatorial position on a cyclohexane ring governs the thermodynamics of this compound.[3] The axial position introduces destabilizing 1,3-diaxial interactions. In the case of the bulky cyclohexyl group, these interactions are severe, leading to a significant energy penalty for any conformation with an axial cyclohexyl ring.

The (e,e) conformation is the global energy minimum. The (a,a) conformation is highly disfavored due to two sets of 1,3-diaxial interactions and is generally not observed in significant populations at equilibrium. The relative energies are influenced by gauche interactions between the substituents and the cyclohexane ring carbons.[2][4]

Parameter (e,e) Conformer (e,a) Conformer (a,a) Conformer
Relative Energy (ΔG°) 0 kcal/mol (Reference)~2.5 - 3.0 kcal/mol> 5 kcal/mol
Equilibrium Population (298 K) > 99%< 1%Negligible
Key Dihedral Angle (C2-C1-C1'-C2') ~180° (anti), ~60° (gauche)VariableVariable
Primary Destabilizing Interactions Minimal; gauche interactions in the gauche rotamer.One set of 1,3-diaxial interactions.Two sets of 1,3-diaxial interactions; severe steric clash.

Note: Energy values are typical estimates for bulky substituents on a cyclohexane ring and serve to illustrate the significant stability of the diequatorial conformer.

Methodologies for Conformational Elucidation

The characterization of this compound conformers relies on a combination of spectroscopic and computational techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for studying conformational equilibria.[5] By cooling the sample, the rate of ring interconversion can be slowed on the NMR timescale, allowing for the potential observation of individual conformers.[6][7]

Objective: To determine the dominant conformation in solution by measuring the ³J_HH coupling constant across the inter-ring C1-C1' bond.

Methodology:

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., CDCl₃, or a freon/methylene chloride mixture for low-temperature studies) to a concentration of 5-10 mg/mL.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition (Low Temperature):

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Gradually lower the temperature of the probe (e.g., in 10 K increments) until spectral decoalescence is observed. For cyclohexanes, this often occurs below 200 K.[5]

    • At a sufficiently low temperature (e.g., 153 K), the signals for the axial and equatorial protons will be distinct, and their integration allows for the calculation of the equilibrium constant and ΔG°.

  • Data Acquisition (Coupling Constant Analysis):

    • If signals are heavily overlapped, employ 2D NMR techniques such as COSY or more advanced methods like SELINCOR to resolve individual proton signals and their couplings.[8]

    • Measure the vicinal coupling constant (³J_HH) between the protons on C1 and C1'.

  • Data Analysis:

    • Use the Karplus equation to correlate the observed ³J_HH value with the dihedral angle (φ) between the H-C1-C1'-H' atoms.

    • A small ³J_HH value (typically < 4 Hz) is indicative of a ~60° dihedral angle, confirming a gauche relationship.[8]

    • A large ³J_HH value (typically > 10 Hz) would indicate a ~180° dihedral angle, consistent with an anti relationship. The predominance of a gauche conformation is often observed.[8]

Computational Protocol: Molecular Modeling

Computational chemistry provides a theoretical framework to calculate the structures, energies, and properties of different conformers.[9][10]

Objective: To perform a conformational search and calculate the relative energies of the (e,e), (e,a), and (a,a) isomers.

Methodology:

  • Initial Structure Generation: Build a 3D model of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy minima. This is crucial for exploring the potential energy surface.

    • A common workflow involves an initial fast search using a molecular mechanics force field (e.g., MMFF94) to generate a pool of candidate conformers.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers from the initial search and re-optimize their geometries using a more accurate level of theory.

    • Density Functional Theory (DFT) is a common choice. A typical protocol would use the B3LYP functional with a basis set such as 6-31G(d).

    • Perform a frequency calculation to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Data Analysis:

    • Compare the final computed energies (including thermal corrections to Gibbs free energy) of the (e,e), (e,a), and (a,a) conformers to determine their relative stabilities and predicted equilibrium populations.

Visualizing Conformational Relationships

Diagrams are essential for representing the complex relationships in conformational analysis.

G cluster_ee Diequatorial (e,e) Well (Global Minimum) cluster_ea Equatorial-Axial (e,a) Well cluster_aa Diaxial (a,a) Well (High Energy) ee_anti ee (anti) ee_gauche ee (gauche) ee_anti->ee_gauche C-C Rotation ea (e,a) / (a,e) ee_gauche->ea Ring Flip (High Barrier) aa (a,a) ea->aa Ring Flip (High Barrier)

Figure 1: Energy landscape showing the relationship between this compound conformers.

conformational_analysis_workflow start This compound Derivative nmr_exp Experimental Analysis (Dynamic NMR Spectroscopy) start->nmr_exp comp_chem Computational Analysis (Conformational Search & DFT) start->comp_chem nmr_data NMR Data (J-couplings, NOEs, ΔG°) nmr_exp->nmr_data comp_data Calculated Data (Structures, Relative Energies) comp_chem->comp_data analysis Data Correlation & Analysis nmr_data->analysis comp_data->analysis conclusion Conformational Assignment (Dominant Isomers & Dynamics) analysis->conclusion

Figure 2: A generalized workflow for modern conformational analysis.

Conclusion

The conformational analysis of this compound is dominated by the strong steric preference for the diequatorial (e,e) arrangement. This conformer exists as a mixture of anti and gauche rotamers. The combination of variable-temperature NMR spectroscopy and high-level computational modeling provides a robust strategy for characterizing the conformational landscape of this compound and its derivatives. Understanding these conformational preferences is fundamental for the rational design of molecules in drug development and materials science where three-dimensional structure dictates function.

References

A Historical Overview of Bicyclohexyl Synthesis Methods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohexyl, also known as dicyclohexyl, is a saturated hydrocarbon with the chemical formula C₁₂H₂₂. It consists of two cyclohexane rings connected by a single carbon-carbon bond.[1] This compound and its derivatives are of significant interest in various fields, including materials science, liquid crystals, and as a potential liquid organic hydrogen carrier (LOHC) for hydrogen storage.[1][2] Its unique physical and chemical properties, such as high thermal stability and a high boiling point of 227 °C, make it a valuable building block in organic synthesis and a specialized solvent.[1] This guide provides a comprehensive historical overview of the primary methods developed for the synthesis of this compound, with a focus on the underlying chemistry, experimental protocols, and comparative data.

Catalytic Hydrogenation of Biphenyl

The catalytic hydrogenation of biphenyl is the most extensively studied and commercially viable method for the synthesis of this compound. This process involves the saturation of both aromatic rings of biphenyl with hydrogen in the presence of a catalyst. The reaction typically proceeds through an intermediate, cyclohexylbenzene (CHB), which is then further hydrogenated to this compound.

Experimental Protocol: General Procedure for Biphenyl Hydrogenation

A typical experimental setup for the catalytic hydrogenation of biphenyl involves a high-pressure autoclave reactor. The general procedure is as follows:

  • Catalyst Loading: The chosen catalyst (e.g., Rh/C, Ru/C, or a Ni-based catalyst) is loaded into the reactor.

  • Reactant Addition: Biphenyl, and a suitable solvent if necessary, are added to the reactor.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure.

  • Heating and Agitation: The mixture is heated to the target temperature while being stirred to ensure efficient contact between the reactants, catalyst, and hydrogen.

  • Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the conversion of biphenyl and the selectivity towards cyclohexylbenzene and this compound.

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • Product Isolation: The reaction mixture is filtered to remove the catalyst. The solvent, if used, is removed by distillation to yield the crude product, which can be further purified by distillation or recrystallization.

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Isolation catalyst Load Catalyst reactant Add Biphenyl (& Solvent) catalyst->reactant purge Purge with Inert Gas reactant->purge pressurize Pressurize with H₂ purge->pressurize heat Heat & Stir pressurize->heat monitor Monitor Reaction (GC) heat->monitor cool Cool & Depressurize monitor->cool filter Filter Catalyst cool->filter distill Remove Solvent filter->distill purify Purify Product distill->purify

Quantitative Data on Biphenyl Hydrogenation

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound. Below is a summary of data from various studies.

CatalystSupportTemperature (°C)Pressure (MPa)SolventBiphenyl Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference(s)
Rh/CCharcoal5016 (H₂ + CO₂)Supercritical CO₂>99~100~100[1]
Ru/CCharcoal5016 (H₂ + CO₂)Supercritical CO₂>99~100~100[1]
NiMoWS-3508-~9947Not Reported[2]
Skeletal Ni-701THF100--[3]
3% Pt/CSibunite1807-Not ReportedNot ReportedNot Reported
Ni-Mo sulfide-3806Heptane792419[4]

Note: In some cases, the primary product investigated was cyclohexylbenzene (CHB), and the reaction was optimized for its production rather than this compound.

hydrogenation_pathway biphenyl Biphenyl chb Cyclohexylbenzene biphenyl->chb + 3H₂ (Catalyst) bch This compound chb->bch + 3H₂ (Catalyst)

Wurtz Reaction of Cyclohexyl Halides

The Wurtz reaction, a classic method for the formation of carbon-carbon bonds, can be employed for the synthesis of this compound. This reaction involves the reductive coupling of two molecules of a cyclohexyl halide using an alkali metal, typically sodium, in an anhydrous solvent.

Experimental Protocol: General Procedure for Wurtz Reaction
  • Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous ether or tetrahydrofuran (THF) is added to the flask, followed by finely cut sodium metal.

  • Initiation: A small amount of cyclohexyl halide (e.g., cyclohexyl bromide) is added to initiate the reaction. The mixture is gently warmed if necessary.

  • Addition of Cyclohexyl Halide: The remaining cyclohexyl halide, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete conversion.

  • Quenching: The reaction is cooled, and any unreacted sodium is carefully destroyed by the slow addition of ethanol.

  • Work-up: Water is added to dissolve the sodium salts. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

wurtz_reaction node1 2 node2 C₆H₁₁-Br node3 + 2 Na node4 -> node5 C₆H₁₁-C₆H₁₁ node6 + 2 NaBr

Since this is a symmetrical coupling, the Wurtz reaction of a single cyclohexyl halide is expected to produce this compound in high yield.[5]

Radiolysis of Cyclohexane

The irradiation of cyclohexane with high-energy radiation, such as gamma rays, leads to the formation of various products, with this compound being a major component. This process, known as radiolysis, involves the fragmentation and recombination of molecules induced by the absorption of ionizing radiation.

Experimental Protocol: Conceptual Setup for Radiolysis

While often used for mechanistic studies rather than large-scale synthesis, a preparative radiolysis experiment would conceptually involve:

  • Sample Preparation: Pure, deoxygenated cyclohexane is sealed in a container made of a material that is transparent to the radiation source (e.g., glass for gamma rays).

  • Irradiation: The sample is exposed to a source of high-energy radiation, such as a Cobalt-60 gamma source, for a specific duration to achieve the desired dose.

  • Product Analysis and Isolation: After irradiation, the mixture of products, which includes hydrogen, cyclohexene, and this compound, is analyzed. This compound can then be isolated from the reaction mixture, typically by distillation.

The yield in radiolysis is often expressed as a G-value, which is the number of molecules formed per 100 eV of energy absorbed. For the radiolysis of pure cyclohexane, the G-value for this compound formation is approximately 1.1 to 1.7.

radiolysis_pathway cyclohexane Cyclohexane (C₆H₁₂) radiation High-Energy Radiation (γ-rays) cyclohexyl_radical Cyclohexyl Radical (•C₆H₁₁) radiation->cyclohexyl_radical  Homolytic Cleavage This compound This compound (C₁₂H₂₂) cyclohexyl_radical->this compound Dimerization other_products Other Products (H₂, C₆H₁₀) cyclohexyl_radical->other_products Disproportionation, etc.

Denitrogenation of Carbazole

Another reported method for the production of this compound is the denitrogenation of carbazole.[1] This process involves the removal of the nitrogen atom from the carbazole ring system and the subsequent hydrogenation of the resulting biphenyl structure.

This reaction is typically carried out under high-pressure hydrogen with a suitable hydrogenation catalyst. The process likely involves the hydrogenolysis of the carbon-nitrogen bonds, followed by the complete saturation of the aromatic rings. While mentioned as a production method, detailed experimental protocols and quantitative yield data for this specific transformation are not as readily available in the literature as for the hydrogenation of biphenyl.

carbazole_denitrogenation carbazole Carbazole This compound This compound carbazole->this compound + H₂ (Catalyst, high T, P) - NH₃

Reductive Coupling of Cyclohexanone (A Potential Two-Step Approach)

While not a direct historical method for this compound synthesis, a two-step approach starting from cyclohexanone is conceptually possible via a Pinacol coupling reaction. The reductive coupling of two molecules of cyclohexanone would yield a 1,2-diol (1,1'-bicyclohexane-1,1'-diol). This diol could then be deoxygenated to produce this compound.

The Pinacol coupling is typically mediated by low-valent titanium reagents (e.g., in the McMurry reaction) or other reducing agents like samarium(II) iodide. The subsequent deoxygenation of the diol could be achieved through various methods, such as the Barton-McCombie deoxygenation. This route is more complex than the direct hydrogenation of biphenyl and is not a commonly cited method for the preparation of this compound itself.

Conclusion

Historically, the catalytic hydrogenation of biphenyl stands out as the most prominent and well-developed method for the synthesis of this compound, offering high yields and selectivity under optimized conditions with a range of catalysts. The Wurtz reaction provides a classic, albeit potentially less atom-economical, alternative for the direct coupling of cyclohexyl halides. The formation of this compound through the radiolysis of cyclohexane is a well-documented phenomenon, though it is more significant in the context of radiation chemistry than as a practical synthetic route. The denitrogenation of carbazole represents a less common but reported pathway. These methods, developed over many years of chemical research, provide a versatile toolkit for accessing this important saturated bicyclic hydrocarbon for its various applications in science and industry.

References

A Technical Guide to Bicyclohexyl and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclohexyl moiety, a saturated bicyclic scaffold, has emerged as a significant structural component in the design and development of novel therapeutic agents. Its unique conformational properties, lipophilicity, and metabolic stability make it an attractive building block for medicinal chemists. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in drug discovery. This document summarizes key findings, presents detailed experimental protocols, and offers insights into the structure-activity relationships of this versatile chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves strategies that control the stereochemistry of the cyclohexane rings. Common methods include catalytic hydrogenation of biphenyl precursors and Michael-type condensation reactions.

A general approach to synthesizing liquid crystalline bicyclohexylbenzene derivatives involves the condensation of Mannich salts with 2-substituted acetoacetic esters or methyl benzyl ketones, followed by catalytic hydrogenation.[1][2] Another patented method describes the hydrogenation of a biphenyl derivative in the presence of a palladium catalyst to preferentially obtain the trans-isomer of the corresponding this compound derivative.

Experimental Protocol: Synthesis of 4'-Propyl-bicyclohexyl-4-carboxylic acid

This protocol is adapted from a patented manufacturing method.

Materials:

  • 4'-Propyl-biphenyl-4-carboxylic acid

  • Solvent (e.g., organic solvent)

  • Palladium catalyst (e.g., palladium on carbon)

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction vessel, dissolve 4'-propyl-biphenyl-4-carboxylic acid in a suitable organic solvent.

  • Add the palladium catalyst to the solution.

  • Seal the reaction vessel and introduce hydrogen gas to a pressure of up to 2 MPa.

  • Heat the reaction mixture and maintain it at a constant temperature with stirring for a specified duration (e.g., 16 hours).

  • After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Add water to the filtrate and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with saturated brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • The product, 4'-propyl-bicyclohexyl-4-carboxylic acid, can be further purified if necessary. The ratio of cis to trans isomers can be determined by gas chromatography.[3]

Biological Activities and Therapeutic Applications

This compound derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents. The structural rigidity and lipophilicity of the this compound core can contribute to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates.

Anticancer Activity

Several studies have explored the potential of this compound-containing compounds as anticancer agents. One area of significant interest is their ability to interact with Vascular Endothelial Growth Factor (VEGF) receptors, which play a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[4][5] By inhibiting VEGF receptor signaling, these compounds can potentially disrupt tumor growth.

The binding of VEGF-A to its receptor, VEGFR2, triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. This pathway is a key target for anti-angiogenic therapies. This compound derivatives have been designed to interfere with this signaling cascade.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF-A VEGF-A VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF-A->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified VEGF-A/VEGFR2 signaling pathway.

The anticancer efficacy of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%.

Compound ClassCell LineAssayIC50 (µM)Reference
Bicyclic Phloroglucinol Derivative (C2)MCF-7 (Breast Cancer)MTT Assay18.49[6]
Tricyclohexyltin p-methoxycinnamateHT-29 (Colorectal Cancer)MTT Assay1.2 (24h), 1.0 (48h), 0.5 (72h)[7]
Bis-Carbazole Derivative (Compound 1)MDA-MB-231 (Breast Cancer)Not Specified0.3[8]
Bis-Carbazole Derivative (Compound 1)MCF-7 (Breast Cancer)Not Specified0.6[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound derivative to be tested

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[9][10][11]

Pharmacokinetics

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. The incorporation of a this compound moiety can influence these properties. For instance, the lipophilicity of the this compound group can enhance membrane permeability and absorption, but may also lead to increased protein binding and metabolic clearance.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for evaluating the pharmacokinetic profile of a this compound derivative involves both in vitro and in vivo studies.

PK_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo Pharmacokinetics Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Animal_Dosing Animal Dosing (e.g., Rat, Mouse) IV and Oral Metabolic_Stability->Animal_Dosing Permeability Permeability (e.g., PAMPA, Caco-2) Permeability->Animal_Dosing Protein_Binding Plasma Protein Binding Protein_Binding->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis Bioanalysis (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis

Caption: General experimental workflow for pharmacokinetic evaluation.

Quantitative Data on Pharmacokinetics

Detailed pharmacokinetic parameters for specific this compound derivatives are often proprietary. However, preclinical studies in animal models, such as rats, provide essential data for predicting human pharmacokinetics.

ParameterDescriptionTypical Units
Cmax Maximum (peak) plasma concentrationng/mL or µg/mL
Tmax Time to reach Cmaxhours (h)
AUC Area under the plasma concentration-time curvengh/mL or µgh/mL
t1/2 Elimination half-lifehours (h)
F% Bioavailability%

Conclusion

This compound and its derivatives represent a promising class of compounds in drug discovery. Their unique structural features offer advantages in terms of target binding and pharmacokinetic properties. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for biological screening. The demonstrated anticancer activity of several this compound-containing molecules, particularly through the inhibition of key signaling pathways like VEGF, highlights their therapeutic potential. Further research focusing on the optimization of lead compounds, detailed elucidation of their mechanisms of action, and comprehensive pharmacokinetic and toxicological profiling will be crucial for the successful translation of these promising scaffolds into clinical candidates. This technical guide provides a foundational understanding for researchers and scientists to explore and advance the development of novel drugs based on the this compound core.

References

Molecular formula and weight of Bicyclohexyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental molecular properties of Bicyclohexyl, a key organic compound utilized in various research and development applications. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Weight

This compound, also known as dicyclohexyl, is an organic compound with the chemical formula C12H22.[1][2][3] Its structure consists of two cyclohexane rings joined by a single carbon-carbon bond.[2][3] The molecular weight of this compound is approximately 166.30 g/mol .[1][4][5]

The table below summarizes the core molecular data for this compound.

ParameterValueReference
Molecular FormulaC12H22[1][3][6]
Molecular Weight166.303 g/mol [2][6]
Alternate FormulaC6H11C6H11[4]
CAS Registry Number92-51-3[1][6]

References

Bicyclohexyl: A Comprehensive Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohexyl, also known as dicyclohexyl, is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₂. It consists of two cyclohexane rings connected by a single carbon-carbon bond. This colorless liquid is a stable and versatile compound that has found applications as a high-boiling solvent, a dielectric fluid, and a key intermediate in organic synthesis. This technical guide provides an in-depth account of the discovery and the first documented synthesis of this compound, presenting the information with a focus on experimental details and quantitative data for a scientific audience.

Discovery and First Synthesis

The first synthesis of this compound was reported in 1897 by E. Haworth and W. H. Perkin Jr. in a publication in the Journal of the Chemical Society, Transactions. Their work, titled "Hexamethylenebishydroxylamine and its reduction. Dicyclohexyl and its derivatives," detailed the preparation of this novel hydrocarbon. The synthesis was achieved through the reduction of cyclohexyl iodide using sodium metal, a method analogous to the Wurtz reaction for the coupling of alkyl halides.

Experimental Protocol: First Synthesis of this compound (Haworth and Perkin, 1897)

The following is a detailed description of the experimental methodology employed by Haworth and Perkin for the first synthesis of this compound.

Materials:

  • Cyclohexyl iodide (iodocyclohexane)

  • Sodium metal

  • Dry ether (diethyl ether)

  • Apparatus for refluxing with a condenser

Procedure:

  • Reaction Setup: A flask equipped with a reflux condenser was charged with dry ether. The ether was likely dried over sodium wire to ensure anhydrous conditions, which are critical for the success of the Wurtz-type reaction.

  • Addition of Reactants: Sodium metal was cut into small pieces and added to the dry ether. Subsequently, cyclohexyl iodide was added to the reaction mixture. While the exact stoichiometry was not detailed in the available summaries, a molar excess of sodium is typical for such reactions to ensure complete coupling.

  • Reaction Conditions: The mixture was heated to reflux. The gentle boiling of the ether maintained a constant temperature for the reaction to proceed. The reaction is exothermic, but external heating is often required to initiate and sustain it.

  • Reaction Work-up: After the reaction was deemed complete (likely indicated by the consumption of the sodium metal), the reaction mixture was cooled. The excess sodium was quenched, typically by the careful addition of ethanol or water.

  • Isolation and Purification: The ethereal solution was washed with water to remove sodium iodide and any other water-soluble byproducts. The ether layer was then separated and dried over a suitable drying agent like anhydrous calcium chloride. The ether was subsequently removed by distillation.

  • Final Purification: The crude this compound was purified by fractional distillation to yield the pure product.

Chemical and Physical Properties

Haworth and Perkin, in their 1897 paper, would have characterized the newly synthesized this compound by determining its key physical properties. The following table summarizes the quantitative data for this compound, including both historical and modern accepted values for comparison.

PropertyReported Value (Modern Sources)Citations
Molecular Formula C₁₂H₂₂[1]
Molecular Weight 166.308 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 227 °C (at 760 mmHg)[1]
Melting Point 4 °C[1]
Density 0.88273 g/cm³ at 25 °C[1]
Refractive Index (n_D) 1.4796 at 20 °C[1]
Solubility Insoluble in water; miscible with organic solvents[1]

Visualizing the Synthesis and Relationships

To better illustrate the process and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Logical Relationship of this compound Synthesis

cluster_reactants Reactants cluster_synthesis Synthesis Method cluster_products Products Cyclohexyl_Iodide Cyclohexyl Iodide Wurtz_Reaction Wurtz-type Reaction Cyclohexyl_Iodide->Wurtz_Reaction Sodium Sodium Metal Sodium->Wurtz_Reaction This compound This compound Wurtz_Reaction->this compound Sodium_Iodide Sodium Iodide Wurtz_Reaction->Sodium_Iodide G start Start reactants Charge flask with dry ether, sodium metal, and cyclohexyl iodide start->reactants reflux Heat the mixture to reflux reactants->reflux workup Cool, quench excess sodium, and wash with water reflux->workup separation Separate the ethereal layer workup->separation drying Dry the ether solution separation->drying distillation1 Distill off the ether drying->distillation1 distillation2 Fractionally distill crude product distillation1->distillation2 product Pure this compound distillation2->product G Biphenyl Biphenyl Cyclohexylbenzene Cyclohexylbenzene (Intermediate) Biphenyl->Cyclohexylbenzene + H₂ (Catalyst) This compound This compound (Final Product) Cyclohexylbenzene->this compound + H₂ (Catalyst)

References

An In-depth Technical Guide to the Structural Formula and 3D Model of Bicyclohexyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohexyl, also known as cyclohexylcyclohexane, is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₂. Its molecular structure, consisting of two cyclohexane rings connected by a single carbon-carbon bond, presents a fascinating case study in conformational analysis due to the interplay of steric and electronic effects that dictate its three-dimensional geometry. A thorough understanding of the structural nuances of this compound and its derivatives is paramount for its application as a solvent, a building block in organic synthesis, and as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the structural formula and 3D model of this compound, supported by experimental data and computational insights.

Structural Formula and Isomerism

The structural formula of this compound is characterized by two cyclohexane rings joined at the C1 and C1' positions. The connectivity of the molecule is unambiguous, leading to the systematic IUPAC name 1,1'-bicyclohexyl.

Due to the free rotation around the central C1-C1' single bond and the chair-boat conformational flexibility of the cyclohexane rings, this compound can exist as a mixture of several conformers. The most stable and thus most populated conformers involve both cyclohexane rings in the low-energy chair conformation. The relative orientation of the two equatorial C-H bonds at the bridgehead carbons (C1 and C1') defines two primary conformers: the anti and gauche forms.

Conformational Analysis and 3D Model

The three-dimensional structure of this compound in the gas phase has been extensively studied using a combination of gas electron diffraction (GED), vibrational spectroscopy, and molecular mechanics calculations. These studies have revealed that this compound exists predominantly as a mixture of two diequatorial (ee) conformers: the anti conformer with C₂h symmetry and the gauche conformer with C₂ symmetry.

A third possible conformer, the axial-equatorial (ae) form, is significantly less stable due to steric hindrance and is not present in any significant proportion at room temperature.

Logical Relationship of this compound Conformers

The relationship between the stable conformers of this compound can be visualized as a rotational pathway around the central C1-C1' bond.

G cluster_ee Diequatorial (ee) Conformers ee_anti ee anti (C₂h) ee_gauche ee gauche (C₂) ee_anti->ee_gauche Rotation around C1-C1' ee_gauche->ee_anti Rotation around C1-C1'

Caption: Conformational interconversion of this compound.

Quantitative Structural Data

The precise geometric parameters of the anti and gauche conformers of this compound have been determined experimentally and further refined by computational methods. The following tables summarize the key structural data obtained from gas electron diffraction and molecular mechanics (MM3) calculations.

Table 1: Geometrical Parameters of this compound Conformers from Gas Electron Diffraction

ParameterAverage Value
Bond Lengths (Å)
C-C (ring)1.535 ± 0.002
C-C (pivot)1.550 ± 0.008
C-H1.102 ± 0.003
**Bond Angles (°) **
∠C-C-C111.0 ± 0.2
∠C-C-H109.0 (assumed)
Dihedral Angles (°)
Torsion angle (C-C-C-C)55.9 ± 0.5
Torsion angle between rings (φ)74.9 (for gauche)

Data obtained at a nozzle temperature of 112°C.

Table 2: Conformational Analysis of this compound

ConformerSymmetryPercentage at 112°C (GED)Relative Energy (MM3) (kcal/mol)
ee antiC₂h52.6 ± 9.00.00
ee gaucheC₂47.4 ± 9.00.15

Experimental Protocols

Gas Electron Diffraction (GED)

The determination of the gas-phase molecular structure of this compound was achieved using the gas electron diffraction technique. A general protocol for such an experiment is as follows:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter). This creates a molecular beam that intersects with a high-energy electron beam.

  • Electron Beam Generation: A monochromatic beam of electrons is generated by an electron gun, accelerated to a high voltage (e.g., 40-60 keV).

  • Scattering: The electrons are scattered by the molecules in the gas jet. The scattered electrons form a diffraction pattern of concentric rings due to the random orientation of the molecules.

  • Detection: The diffraction pattern is recorded on a photographic plate or a modern imaging plate detector at two or more different camera distances to capture a wide range of scattering angles.

  • Data Analysis: The recorded diffraction intensities are digitized and radially averaged. After applying theoretical corrections for atomic scattering, the molecular scattering intensity is extracted. This intensity curve is then used in a least-squares refinement process to determine the molecular geometry, including bond lengths, bond angles, and the relative abundances of different conformers.

Single-Crystal X-ray Diffraction of a this compound Derivative

While this compound is a liquid at room temperature, the principles of its solid-state conformation can be inferred from crystalline derivatives. A representative example is trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic Acid. The experimental protocol for its structural determination is as follows:

  • Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation or cooling.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and rotated. A detector records the positions and intensities of the diffracted X-ray spots.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

Table 3: Crystallographic Data for trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)21.934(5)
b (Å)5.384(2)
c (Å)27.681(7)
β (°)97.35(3)
Z8

This data reveals that in the solid state, the this compound core adopts a specific, ordered conformation.

Conclusion

The structural analysis of this compound reveals a dynamic equilibrium between two primary diequatorial conformers, the anti and gauche forms, with the anti conformer being slightly more stable. The quantitative data from gas electron diffraction provides precise bond lengths and angles that are crucial for accurate molecular modeling. The study of crystalline derivatives through X-ray diffraction offers valuable insights into the preferred packing and intermolecular interactions of the this compound moiety. This in-depth understanding of the structural and conformational properties of this compound is essential for professionals in research and drug development who utilize this versatile molecule in their work.

An In-depth Technical Guide to the Core Chemical Properties of Cyclohexylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of cyclohexylcyclohexane (also known as bicyclohexyl). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's structure, physicochemical properties, spectroscopic data, and relevant experimental methodologies. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, this guide includes detailed diagrams generated using Graphviz to illustrate key experimental workflows and molecular relationships, adhering to specified visualization standards.

Introduction

Cyclohexylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₂.[1] It consists of two cyclohexane rings connected by a single carbon-carbon bond.[1] This compound is a colorless, non-volatile liquid at room temperature and finds applications as a non-polar solvent, a building block in organic synthesis, and in the study of liquid interfaces.[1] Its unique conformational properties and well-defined physicochemical characteristics make it a subject of interest in various fields of chemical research.

Molecular Structure and Identification

Cyclohexylcyclohexane is systematically named 1,1'-Bicyclohexyl.[1] The molecule is not planar, with the two cyclohexane rings being twisted relative to each other.[1] In the liquid state, it exists as a mixture of conformational isomers, primarily the equatorial-equatorial (ee) anti and gauche forms.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC NameCyclohexylcyclohexane[2]
Other NamesThis compound, Dicyclohexyl[1]
CAS Number92-51-3[1]
Chemical FormulaC₁₂H₂₂[1]
Molecular Weight166.31 g/mol [3]
InChIKeyWVIIMZNLDWSIRH-UHFFFAOYSA-N[3]
Canonical SMILESC1CCC(CC1)C2CCCCC2[2]

Physicochemical Properties

The physical and chemical properties of cyclohexylcyclohexane are well-documented and are summarized in the tables below. These properties are crucial for its application in synthesis and as a solvent.

Table 2: Physical Properties of Cyclohexylcyclohexane

PropertyValue
AppearanceColorless liquid[1]
Melting Point4 °C[3]
Boiling Point227 °C[1]
Density0.887 g/mL[3]
Refractive Index (n_D)1.477[3]
Surface Tension32.68 dyn/cm[3]
Flash Point92 °C[1]
Autoignition Temperature245 °C[1]

Table 3: Solubility of Cyclohexylcyclohexane

SolventSolubility
WaterInsoluble[1]
Organic SolventsMiscible[1]

Table 4: Thermodynamic Properties of Cyclohexylcyclohexane

PropertyValue
Molar Volume187.5 mL/mol[3]
Heat of Combustion1814.8 kcal/mol[1]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.

Materials:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (Bunsen burner or oil bath)

  • Sample of cyclohexylcyclohexane

Procedure:

  • A small amount of cyclohexylcyclohexane is placed into the small test tube.

  • The capillary tube is inverted and placed into the test tube containing the sample.

  • The test tube is attached to the thermometer.

  • The thermometer and test tube assembly are placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility (Isothermal Saturation Method)

This protocol can be used to determine the solubility of cyclohexylcyclohexane in various solvents.

Materials:

  • Scintillation vials with caps

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Sample of cyclohexylcyclohexane and chosen solvent

Procedure:

  • An excess amount of cyclohexylcyclohexane is added to a known volume of the solvent in a scintillation vial.

  • The vial is sealed and placed in a constant temperature shaker bath for 24-48 hours to ensure equilibrium is reached.

  • The vial is then centrifuged to separate the undissolved solute.

  • A known aliquot of the supernatant is carefully removed and diluted with the pure solvent.

  • The concentration of cyclohexylcyclohexane in the diluted sample is determined using a pre-calibrated analytical method such as gas chromatography.

  • The solubility is then calculated based on the measured concentration and the dilution factor.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: ¹H NMR Spectral Data for Cyclohexylcyclohexane

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.75Multiplet10H-CH₂- (cyclohexyl ring)
~1.25Multiplet12H-CH₂- and -CH- (cyclohexyl ring)

Table 6: ¹³C NMR Spectral Data for Cyclohexylcyclohexane

Chemical Shift (ppm)Assignment
~44.5C1, C1'
~30.0C2, C6, C2', C6'
~27.0C3, C5, C3', C5'
~26.5C4, C4'
Infrared (IR) Spectroscopy

The IR spectrum of cyclohexylcyclohexane is characterized by the absence of functional group absorptions other than those associated with C-H and C-C bonds.

Table 7: Key IR Absorptions for Cyclohexylcyclohexane

Wavenumber (cm⁻¹)IntensityAssignment
2920-2850StrongC-H stretching (alkane)
1450MediumC-H bending (CH₂)
~1375WeakC-H bending (CH₃ - if present as impurity)
Mass Spectrometry (MS)

The mass spectrum of cyclohexylcyclohexane shows a molecular ion peak and characteristic fragmentation patterns.

Table 8: Major Fragments in the Mass Spectrum of Cyclohexylcyclohexane

m/zRelative Intensity (%)Possible Fragment
166~20[C₁₂H₂₂]⁺ (Molecular Ion)
83100[C₆H₁₁]⁺ (Cyclohexyl cation)
67~40[C₅H₇]⁺
55~50[C₄H₇]⁺
41~45[C₃H₅]⁺

Synthesis and Reactivity

Cyclohexylcyclohexane can be synthesized via several routes, with the hydrogenation of biphenyl being a common laboratory and industrial method.

Synthesis via Hydrogenation of Biphenyl

Reaction: C₁₂H₁₀ + 6H₂ → C₁₂H₂₂

Reagents and Conditions:

  • Biphenyl

  • Hydrogen gas

  • Catalyst (e.g., Raney Nickel, Platinum on carbon)

  • Solvent (e.g., ethanol or acetic acid)

  • Elevated temperature and pressure

General Procedure:

  • Biphenyl is dissolved in a suitable solvent in a high-pressure reactor.

  • The catalyst is added to the solution.

  • The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen.

  • The mixture is heated and stirred for a specified period until the reaction is complete.

  • The reactor is cooled, and the pressure is released.

  • The catalyst is removed by filtration.

  • The solvent is removed by distillation, and the crude cyclohexylcyclohexane is purified by fractional distillation.

Chemical Reactivity

Cyclohexylcyclohexane is a relatively inert saturated hydrocarbon. Its reactivity is limited to reactions that can break C-C or C-H bonds, typically under harsh conditions. When heated to high temperatures (around 427 °C), it undergoes slow decomposition to form cyclohexane and cyclohexene.[1]

Visualizations

Synthesis_Workflow start Start: Biphenyl dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Catalyst (e.g., Raney Nickel) dissolve->add_catalyst hydrogenation Hydrogenation (High Pressure H₂, Elevated Temperature) add_catalyst->hydrogenation filtration Catalyst Filtration hydrogenation->filtration distillation Solvent Removal (Distillation) filtration->distillation purification Product Purification (Fractional Distillation) distillation->purification end End: Pure Cyclohexylcyclohexane purification->end

Synthesis Workflow for Cyclohexylcyclohexane

Conformational_Isomers cluster_ee Equatorial-Equatorial (ee) Conformers ee_anti ee (anti) ring_flip Ring Flip ee_anti->ring_flip ee_gauche ee (gauche) ee_gauche->ring_flip

Conformational Isomers of Cyclohexylcyclohexane

Spectroscopic_Analysis_Workflow sample Cyclohexylcyclohexane Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis structure Confirmed Structure data_analysis->structure

Spectroscopic Analysis Workflow

Conclusion

This technical guide has provided a detailed overview of the key chemical properties of cyclohexylcyclohexane. The tabulated data on its physicochemical properties, along with the summarized spectroscopic information, offer a valuable resource for laboratory work. The inclusion of generalized experimental protocols and visual workflows for synthesis and analysis aims to support the practical application of this knowledge in research and development settings.

References

Methodological & Application

Bicyclohexyl: A High-Temperature Solvent for Specialized Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-BCH-001

Introduction

Bicyclohexyl (also known as dicyclohexyl) is a high-boiling, non-polar, and thermally stable alicyclic hydrocarbon that is increasingly recognized for its utility as a high-temperature solvent in specialized chemical applications.[1][2] With a boiling point of 227 °C, it offers a wide liquid range suitable for reactions requiring elevated temperatures.[3] Its chemical inertness and low water solubility make it an excellent medium for moisture-sensitive reactions and for the dissolution of non-polar compounds and high-melting solids.[4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound as a high-temperature solvent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe and effective use in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂
Molecular Weight 166.31 g/mol
Boiling Point 227 °C[3]
Melting Point 3-4 °C
Density 0.864 g/mL at 25 °C
Flash Point 92 °C[3]
Autoignition Temperature 245 °C[2]
Solubility in Water Insoluble[2][4]
Solubility in Organic Solvents Soluble in alcohol and oils[3]
Appearance Colorless liquid[3]
Stability Stable; incompatible with strong oxidizing agents[3]

Key Applications in High-Temperature Synthesis

This compound's unique properties make it a suitable solvent for a variety of high-temperature organic reactions:

  • Polymer Synthesis: Its high boiling point and thermal stability are advantageous in the polymerization of high-performance polymers that require high temperatures for monomer dissolution and reaction progression.

  • Synthesis of Pharmaceutical Intermediates: In the synthesis of complex organic molecules and pharmaceutical intermediates, this compound can serve as a non-reactive medium for high-temperature transformations.[1]

  • Reactions with High-Melting Solids: It is an effective solvent for dissolving high-melting-point starting materials, facilitating their reaction in the liquid phase.

  • Heat Transfer Fluid: Beyond its role as a solvent, this compound is also utilized as a high-temperature heat transfer fluid in industrial chemical processes.[1]

Experimental Protocols

The following are generalized protocols for common high-temperature reactions where this compound can be employed as a solvent. Researchers should adapt these protocols based on the specific requirements of their substrates and catalysts.

Protocol 1: General Procedure for High-Temperature Esterification

This protocol describes a representative procedure for the esterification of a carboxylic acid with an alcohol at elevated temperatures using this compound as the solvent.

Materials:

  • Carboxylic acid

  • Alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • This compound, anhydrous

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for workup

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Adding Solvent: Add a sufficient volume of anhydrous this compound to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux (approx. 227 °C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is flammable; keep away from open flames and ignition sources.[3]

Protocol 2: General Procedure for High-Temperature Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction at high temperatures, which can be beneficial for less reactive substrates.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound, degassed

  • Schlenk flask or equivalent reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard Schlenk line techniques

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0 eq).

  • Adding Solvent: Add degassed this compound to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) under a positive pressure of inert gas with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound as a high-temperature solvent.

G cluster_workflow General Experimental Workflow A Reactant & Catalyst Loading B Addition of this compound A->B Inert Atmosphere (if needed) C High-Temperature Reaction (e.g., 150-220 °C) B->C Heating & Stirring D Reaction Monitoring (TLC/GC) C->D Sampling D->C Continue Reaction E Workup & Product Isolation D->E Reaction Complete F Purification E->F

Caption: General workflow for a high-temperature reaction using this compound.

G This compound This compound HighBoilingPoint High Boiling Point (227 °C) This compound->HighBoilingPoint ThermalStability High Thermal Stability This compound->ThermalStability NonPolar Non-Polar Nature This compound->NonPolar Inertness Chemical Inertness This compound->Inertness HighTempReactions High-Temperature Reactions HighBoilingPoint->HighTempReactions ThermalStability->HighTempReactions NonPolar->HighTempReactions Inertness->HighTempReactions Polymerization Polymerization HighTempReactions->Polymerization PharmaIntermediate Pharmaceutical Intermediate Synthesis HighTempReactions->PharmaIntermediate HighMeltingSolids Dissolving High-Melting Solids HighTempReactions->HighMeltingSolids

Caption: Logical relationships of this compound's properties and applications.

Conclusion

This compound is a valuable high-temperature solvent for organic synthesis, offering a unique combination of a high boiling point, thermal stability, and non-polar character.[1][2] Its application can be particularly advantageous for reactions that are sluggish at lower temperatures or involve high-melting-point substrates. The provided protocols offer a starting point for the exploration of this compound as a solvent in various high-temperature chemical transformations. As with any chemical process, appropriate safety precautions must be taken, and reaction conditions should be optimized for each specific application.

References

Application of Bicyclohexyl Moieties in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals incorporating the bicyclohexyl core. The inclusion of the this compound unit is a key strategy in the design of liquid crystalline materials with low viscosity, low birefringence, and high stability, properties that are highly desirable for applications in modern display technologies.

Application Notes

The this compound moiety, particularly in its trans,trans configuration, is a crucial building block in the synthesis of nematic liquid crystals used in active matrix displays. Its saturated, non-planar structure contributes to a lower melting point and a broader nematic range. The key advantages of incorporating a this compound core include:

  • Low Rotational Viscosity: The this compound group leads to materials with low rotational viscosity, which is essential for achieving fast switching times in liquid crystal displays (LCDs).

  • Low Birefringence (Δn): Liquid crystals containing this compound units typically exhibit low optical anisotropy. This property is advantageous for certain display modes where a lower Δn is required.

  • High Clearing Points and Stability: These compounds often exhibit high clearing points, indicating a stable liquid crystalline phase over a wide temperature range. They also possess excellent chemical and thermal stability.

  • Dielectric Anisotropy: The dielectric anisotropy of these materials can be tailored by the introduction of polar terminal groups, allowing for their use in various display addressing schemes.

A common synthetic strategy involves the preparation of a phenylcyclohexane precursor, followed by the catalytic hydrogenation of the phenyl ring to yield the desired this compound structure. The stereochemistry of the final product is critical, with the trans,trans isomer being the most desirable for its linear shape, which promotes the formation of a stable nematic phase.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a homologous series of trans,trans-4,4'-dialkyl-[1,1'-bicyclohexyl] liquid crystals. The synthesis involves a multi-step process starting from readily available reagents.

Protocol 1: Synthesis of 1,4-trans-Acylphenylcyclohexane Intermediate

This protocol is based on the Darzens–Nenitzescu reaction to produce a key intermediate.

Materials:

  • Acid chloride (e.g., propanoyl chloride)

  • Benzene

  • Cyclohexene

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of the acid chloride (1.0 equivalent) and cyclohexene (1.2 equivalents) in anhydrous DCM is added dropwise to the stirred suspension over 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, add benzene (2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of crushed ice, followed by 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 1,4-trans-acylphenylcyclohexane.

Protocol 2: Catalytic Hydrogenation to trans,trans-4-Alkyl-4'-alkylthis compound

This protocol describes the reduction of the aromatic ring to a cyclohexane ring.

Materials:

  • 1,4-trans-Acylphenylcyclohexane from Protocol 1

  • Ruthenium on carbon (Ru/C) catalyst (5 mol%)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the 1,4-trans-acylphenylcyclohexane (1.0 equivalent) in ethanol in a high-pressure autoclave.

  • Add the Ru/C catalyst to the solution.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm.

  • Heat the reaction mixture to 100-150 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Isomerization to the All-trans Product

This protocol describes the equilibration process to obtain the desired all-trans stereoisomer.

Materials:

  • Crude product from Protocol 2

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the crude product from Protocol 2 in anhydrous THF under a nitrogen atmosphere.

  • Add a catalytic amount of potassium tert-butoxide (0.1 equivalents).

  • Heat the mixture to reflux for 4-6 hours to allow for equilibration to the thermodynamically more stable trans,trans isomer.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the final product by recrystallization from ethanol or by column chromatography to yield the pure trans,trans-4,4'-dialkyl-[1,1'-bicyclohexyl] liquid crystal.

Data Presentation

The following table summarizes the physical properties of a homologous series of bicyclohexane nematic liquid crystals (CCN-nm), where 'n' and 'm' represent the number of carbon atoms in the two alkyl chains.

Compound (CCN-nm)Clearing Point (°C)Birefringence (Δn) at T-Tni = -10°CDielectric Anisotropy (Δε) at T-Tni = -10°CSplay Elastic Constant (K₁₁) (pN) at T-Tni = -10°CBend Elastic Constant (K₃₃) (pN) at T-Tni = -10°C
CCH-2380.50.048-3.810.27.1
CCH-3385.00.050-4.010.87.5
CCH-4382.00.052-4.211.58.0
CCH-5386.50.054-4.312.08.3

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and workflows.

G cluster_0 Protocol 1: Darzens-Nenitzescu Reaction A1 Acid Chloride + Cyclohexene B1 Reaction Mixture A1->B1 A2 AlCl3 in DCM A2->B1 A3 Benzene A3->B1 C1 Quenching & Workup B1->C1 D1 Purification C1->D1 E1 1,4-trans-Acylphenylcyclohexane D1->E1 G cluster_1 Protocol 2 & 3: Hydrogenation and Isomerization F1 1,4-trans-Acylphenylcyclohexane G1 Catalytic Hydrogenation (Ru/C, H2) F1->G1 H1 Crude this compound Product (cis/trans mixture) G1->H1 I1 Isomerization (KOtBu) H1->I1 J1 Purification I1->J1 K1 trans,trans-4,4'-Dialkyl- [1,1'-bicyclohexyl] J1->K1

Bicyclohexyl as a High-Performance Lubricant Base Oil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bicyclohexyl as a promising base oil for the formulation of high-performance lubricants. This document details the unique physicochemical properties of this compound, presents its performance characteristics in comparison to other synthetic base oils, and provides detailed protocols for evaluating lubricants formulated with this cycloalkane.

Introduction to this compound as a Lubricant Base Oil

This compound (C12H22) is a saturated cycloalkane fluid offering a unique combination of properties that make it an excellent candidate for a high-performance lubricant base oil. Its fully saturated, compact ring structure imparts high thermal and oxidative stability, essential for lubricants operating under extreme temperatures and harsh conditions. Unlike aromatic compounds, the absence of double bonds in this compound minimizes the formation of sludge and deposits, leading to cleaner operation and longer lubricant life. Its naphthenic nature also provides excellent solvency for additives, allowing for the formulation of robust lubricant packages.

These characteristics position this compound-based lubricants for demanding applications, including high-temperature industrial gear and bearing oils, aerospace hydraulic fluids, and as a performance-enhancing component in engine oils.

Physicochemical and Performance Data

The following tables summarize the key physical properties of this compound and compare its expected performance as a base oil against other common synthetic lubricant base stocks.

Table 1: Physical Properties of this compound

PropertyValueUnit
Molecular FormulaC12H22-
Molar Mass166.31 g/mol
AppearanceColorless Liquid-
Density @ 20°C0.883g/cm³
Boiling Point227°C
Melting Point4°C
Flash Point92°C
Kinematic Viscosity @ 40°C~5.5cSt
Kinematic Viscosity @ 100°C~1.8cSt

Note: Viscosity values are estimated based on available data and may vary with the specific isomer and purity.

Table 2: Comparative Performance of Lubricant Base Oils

PropertyThis compound (Cycloalkane/Naphthenic)Polyalphaolefin (PAO)Ester (Diester/Polyol)
Viscosity Index (VI)Moderate to High (110-130)High (120-140)High (130-180)
Oxidation StabilityExcellentExcellentGood to Excellent
Thermal StabilityExcellentExcellentVery Good
Low-Temperature FluidityGoodExcellentExcellent
Additive SolvencyExcellentFairExcellent
Hydrolytic StabilityExcellentExcellentFair to Good
Seal CompatibilityGoodFairModerate

Note: Performance characteristics for this compound are representative of high-quality synthetic cycloalkane base oils and may vary depending on the final formulation with additives.

Lubricant Formulation with this compound

The excellent solvency of this compound allows for the effective use of a wide range of lubricant additives to tailor the final product for specific applications. A typical formulation approach for a high-performance industrial lubricant is outlined below.

cluster_additives Additive Components This compound This compound Base Oil (80-95%) Final_Lubricant High-Performance Lubricant This compound->Final_Lubricant Additives Additive Package (5-20%) Additives->Final_Lubricant AW_EP Anti-Wear/Extreme Pressure Agents AW_EP->Additives AO Antioxidants AO->Additives CI Corrosion Inhibitors CI->Additives VI Viscosity Index Improvers VI->Additives

Caption: Lubricant formulation workflow.

Formulation Components:

  • Base Oil (80-95%): this compound provides the primary lubricating function and determines the fundamental properties of the fluid.

  • Additive Package (5-20%): A synergistic blend of additives is crucial to enhance performance and protect equipment.

    • Anti-Wear (AW) and Extreme Pressure (EP) Agents: These form protective films on metal surfaces to prevent wear under high loads. Examples include zinc dialkyldithiophosphates (ZDDP) and sulfur-phosphorus compounds.

    • Antioxidants: Aminic and phenolic antioxidants are used to inhibit oxidation of the base oil at high temperatures, extending its service life.

    • Corrosion Inhibitors: These protect metal surfaces from rust and corrosion. Tolutriazole derivatives are commonly used.

    • Viscosity Index (VI) Improvers: While this compound has a good natural VI, polymers like polymethacrylates can be added to further reduce viscosity changes with temperature for very wide temperature applications.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of lubricants formulated with this compound.

Protocol for Viscosity and Viscosity Index Determination (ASTM D445 & D2270)

Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C and calculate the Viscosity Index (VI).

Apparatus:

  • Calibrated glass capillary viscometers (e.g., Cannon-Fenske or Ubbelohde).

  • Constant temperature baths, capable of maintaining temperatures within ±0.02°C.

  • Timer, accurate to 0.1 seconds.

Procedure:

  • Select a viscometer where the flow time will be between 200 and 1000 seconds.

  • Charge the viscometer with the sample lubricant, ensuring it is free of air bubbles.

  • Place the viscometer in the 40°C bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the lubricant up through the capillary tube to slightly above the upper timing mark.

  • Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement until two consecutive flow times agree within the viscometer's specified repeatability.

  • Calculate the average flow time.

  • Repeat steps 3-7 using the 100°C bath.

  • Calculate the kinematic viscosity (ν) at each temperature using the formula: ν = C * t, where C is the viscometer calibration constant and t is the average flow time.

  • Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to the ASTM D2270 standard calculation.

start Start charge Charge Viscometer with Lubricant start->charge equilibrate_40 Equilibrate at 40°C charge->equilibrate_40 measure_40 Measure Flow Time equilibrate_40->measure_40 repeat_40 Repeat for Consistency measure_40->repeat_40 repeat_40->measure_40 No calculate_40 Calculate Viscosity at 40°C repeat_40->calculate_40 Yes equilibrate_100 Equilibrate at 100°C calculate_40->equilibrate_100 measure_100 Measure Flow Time equilibrate_100->measure_100 repeat_100 Repeat for Consistency measure_100->repeat_100 repeat_100->measure_100 No calculate_100 Calculate Viscosity at 100°C repeat_100->calculate_100 Yes calculate_vi Calculate Viscosity Index (ASTM D2270) calculate_100->calculate_vi end End calculate_vi->end

Caption: Viscosity Index determination workflow.

Protocol for Oxidation Stability (Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272)

Objective: To evaluate the resistance of the lubricant to oxidation under accelerated conditions.

Apparatus:

  • Rotating pressure vessel (bomb) with a pressure gauge.

  • Oxygen cylinder and regulator.

  • Constant temperature bath (150°C).

  • Sample container with a copper catalyst coil.

Procedure:

  • Weigh 50 ± 0.5 g of the lubricant sample into the sample container.

  • Add 5 ml of distilled water.

  • Place the copper catalyst coil into the sample.

  • Place the sample container into the pressure vessel and seal it.

  • Purge the vessel with oxygen and then charge it to a pressure of 90 psi (620 kPa) at room temperature.

  • Place the sealed vessel in the 150°C bath and begin rotating it at 100 rpm.

  • Record the pressure inside the vessel over time.

  • The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure observed.

  • The result is reported as the time in minutes to reach this pressure drop, which is the RPVOT induction time. A longer time indicates better oxidation stability.

Protocol for Wear and Friction Properties (Four-Ball Method, ASTM D4172)

Objective: To determine the wear-preventive and friction characteristics of the lubricant.

Apparatus:

  • Four-ball wear test machine.

  • Steel balls (52100 grade steel).

  • Microscope for measuring wear scars.

Procedure:

  • Thoroughly clean three stationary steel balls and one rotating ball with a solvent.

  • Clamp the three stationary balls in the test cup.

  • Pour the lubricant sample into the cup to cover the stationary balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup onto the machine.

  • Apply the specified load (e.g., 40 kgf) and set the test conditions (e.g., 1200 rpm, 75°C, 60 minutes).

  • Start the machine and run the test for the specified duration.

  • After the test, disassemble the machine, clean the stationary balls, and measure the diameter of the wear scars on each of the three balls using the microscope.

  • Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better wear protection.

  • If the machine is equipped with a friction recorder, the coefficient of friction can be monitored throughout the test.

Conclusion

This compound presents a compelling option as a base oil for high-performance synthetic lubricants. Its inherent thermal and oxidative stability, coupled with excellent additive solvency, allows for the formulation of fluids that can meet the demands of severe operating conditions. The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound-based lubricants, enabling researchers and formulators to harness the full potential of this unique cycloalkane fluid. Further research into the tribological performance of fully formulated lubricants containing this compound is encouraged to expand its application in various industrial and automotive sectors.

Application of Bicyclohexyl Moieties in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document details the application of bicyclohexyl-containing monomers in the synthesis of high-performance polymers, including polyesters, polymethacrylates, and liquid crystalline polymers. Detailed experimental protocols and characterization data are provided to facilitate the adoption and exploration of these versatile building blocks in various research and development settings.

The incorporation of the rigid and bulky this compound unit into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, improved mechanical strength, and specific optical characteristics. These attributes make this compound-based polymers attractive candidates for a range of applications, from engineering thermoplastics to advanced optical films and specialty materials in drug delivery systems.

High-Performance Polyesters: Poly(bicyclohexyldimethylene terephthalate)

The synthesis of polyesters incorporating this compound units, such as poly(bicyclohexyldimethylene terephthalate) (PBCDMT), offers a pathway to materials with high glass transition temperatures (Tg) and excellent thermal stability. The properties of these polyesters can be tailored by controlling the isomeric composition of the this compound-containing diol monomer.

Application Note:

Poly(bicyclohexyldimethylene terephthalate) is synthesized via melt polycondensation of dimethyl terephthalate (DMT) with bicyclohexyldimethanol (BCDM). The ratio of the 4,4'- and 3,4'- regioisomers of BCDM significantly influences the polymer's morphology and physical properties. Polymers with a higher content of the symmetric 4,4'-BCDM isomer tend to be semi-crystalline with distinct melting temperatures, while those with a higher proportion of the asymmetric 3,4'-BCDM isomer are typically amorphous.[1][2]

The rigid this compound structure contributes to a high glass transition temperature, generally in the range of 108–114 °C, and impressive thermal stability, with decomposition temperatures around 390 °C.[1][2] The mechanical properties are also dependent on the isomer ratio. For instance, a 50/50 mixture of the two diol isomers has been shown to yield polyesters with significantly higher elongation at break compared to the homopolymers of either isomer.[1][2]

Table 1: Thermal and Mechanical Properties of Poly(bicyclohexyldimethylene terephthalate) with Varying Regioisomer Ratios of Bicyclohexyldimethanol (BCD)

% 4,4'-BCD% 3,4'-BCDMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5%) (°C)Young's Modulus (GPa)Elongation at Break (%)
1000216114~390-<5
8020142112~390--
5050Amorphous110~390-34
2080Amorphous109~390--
0100Amorphous108~390-<5

Note: Data compiled from multiple sources.[1][2] Exact values can vary based on specific synthesis conditions and molecular weight.

Experimental Protocol: Melt Polycondensation for Poly(4,4'-bicyclohexyldimethylene terephthalate)

This protocol describes the synthesis of the homopolymer using 4,4'-bicyclohexyldimethanol.

Materials:

  • Dimethyl terephthalate (DMT)

  • 4,4'-Bicyclohexyldimethanol (4,4'-BCDM)

  • Titanium(IV) isopropoxide (Catalyst)

  • Antioxidant (e.g., Irganox 1010)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the reactor with dimethyl terephthalate and 4,4'-bicyclohexyldimethanol in a 1:1.2 molar ratio. Add the catalyst (e.g., 200-500 ppm relative to the final polymer weight) and a small amount of antioxidant.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen purge throughout the initial heating phase.

  • Transesterification:

    • Heat the reactor to 180-220 °C under a nitrogen atmosphere to melt the reactants.

    • Maintain this temperature for 2-3 hours to allow for the transesterification reaction to proceed, during which methanol is distilled off. The reaction progress can be monitored by the amount of methanol collected.

  • Polycondensation:

    • Gradually increase the temperature to 250-280 °C.

    • Simultaneously, slowly reduce the pressure to below 1 Torr over a period of about 1 hour.

    • Continue the reaction under high vacuum for 2-4 hours to facilitate the removal of excess diol and increase the polymer's molecular weight. The viscosity of the melt will noticeably increase during this stage.

  • Product Recovery:

    • Once the desired viscosity is achieved, stop the reaction by introducing nitrogen to bring the reactor back to atmospheric pressure.

    • Extrude the molten polymer from the reactor into a water bath to solidify it.

    • Pelletize the resulting polymer strands for further characterization and processing.

melt_polycondensation cluster_setup Reactor Setup cluster_reaction Reaction Stages cluster_product Product Handling DMT Dimethyl Terephthalate Reactor Glass Reactor DMT->Reactor BCDM Bicyclohexyldimethanol BCDM->Reactor Catalyst Catalyst Catalyst->Reactor Transesterification Transesterification (180-220°C, N2) Methanol removed Reactor->Transesterification Heat Polycondensation Polycondensation (250-280°C, <1 Torr) Excess diol removed Transesterification->Polycondensation Increase Temp, Apply Vacuum Extrusion Extrusion Polycondensation->Extrusion Pressurize with N2 Cooling Cooling (Water Bath) Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing

Caption: Workflow for the melt polycondensation of poly(bicyclohexyldimethylene terephthalate).

Specialty Polymethacrylates: Poly(cyclohexyl methacrylate)

Poly(cyclohexyl methacrylate) (PCHMA) is a transparent thermoplastic with a high glass transition temperature, good optical properties, and excellent weather resistance. The bulky cyclohexyl group restricts chain mobility, leading to a higher Tg compared to its linear alkyl methacrylate counterparts.

Application Note:

PCHMA can be synthesized through various polymerization techniques, including free-radical and anionic polymerization. Free-radical polymerization is a robust and common method, often initiated by thermal or photoinitiators. Anionic polymerization offers greater control over molecular weight and polydispersity, leading to well-defined polymer architectures.

The properties of PCHMA make it suitable for applications such as optical lenses, light guide panels, and as a component in dental resins and coatings. Its compatibility with other polymers also allows for the creation of blends with tailored properties.

Table 2: Typical Properties of Poly(cyclohexyl methacrylate)

PropertyValue
Glass Transition Temperature (Tg)83 - 104 °C
Refractive Index~1.506
Density~1.09 g/cm³
SolubilitySoluble in THF, toluene, acetone
Experimental Protocol: Free-Radical Solution Polymerization of Cyclohexyl Methacrylate

Materials:

  • Cyclohexyl methacrylate (CHMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Solvent)

  • Methanol (Nonsolvent for precipitation)

Equipment:

  • Three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Beaker for precipitation.

Procedure:

  • Monomer Purification: Pass cyclohexyl methacrylate through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In the flask, dissolve the purified cyclohexyl methacrylate and AIBN (typically 0.1-1 mol% relative to the monomer) in toluene.

  • Inerting: Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

  • Polymerization: Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and maintain the temperature for 4-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol while stirring.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

free_radical_polymerization cluster_prep Preparation cluster_rxn Polymerization cluster_iso Isolation Monomer Purified Cyclohexyl Methacrylate Flask Reaction Flask Monomer->Flask Initiator AIBN Initiator->Flask Solvent Toluene Solvent->Flask Deoxygenation Deoxygenation (N2) Flask->Deoxygenation Heating Heating (60-80°C) Deoxygenation->Heating Polymerization Precipitation Precipitation in Methanol Heating->Precipitation Cooling Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying

Caption: Experimental workflow for the free-radical solution polymerization of cyclohexyl methacrylate.

Liquid Crystalline Polymers with this compound Mesogens

The incorporation of rigid this compound units into the mesogenic (liquid-crystal-forming) parts of a polymer can lead to the formation of thermotropic liquid crystalline polymers (LCPs). These materials exhibit ordered structures in the melt phase, which can be aligned during processing to create materials with highly anisotropic properties.

Application Note:

This compound-containing mesogens are valuable for creating LCPs with low melting temperatures and broad liquid crystalline ranges. A common synthetic strategy involves the preparation of monomers containing the this compound mesogen, such as 4-(trans-4'-alkylcyclohexyl)benzoic acid, followed by polymerization.[3][4] These LCPs are of interest for applications in optical films, high-strength fibers, and components for electronic devices where a combination of processability, thermal stability, and specific optical properties is required.

Experimental Protocol: Synthesis of a Liquid Crystalline Polyester with a this compound Mesogen (Representative)

This protocol outlines a general procedure for the synthesis of a liquid crystalline polyester via solution polymerization.

Materials:

  • 4-(trans-4'-Propylcyclohexyl)benzoic acid

  • Thionyl chloride

  • Hydroquinone diacetate

  • 1,2-Dichlorobenzene (solvent)

  • Pyridine (catalyst)

Equipment:

  • Three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Apparatus for vacuum distillation.

Procedure:

  • Acid Chloride Synthesis: Convert 4-(trans-4'-propylcyclohexyl)benzoic acid to its acid chloride by reacting it with an excess of thionyl chloride. Remove the excess thionyl chloride by vacuum distillation.

  • Polymerization:

    • In the reaction flask, dissolve the synthesized acid chloride and hydroquinone diacetate in 1,2-dichlorobenzene.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to 120-150 °C under a nitrogen atmosphere. Acetic acid will be evolved as a byproduct.

    • Continue the reaction for several hours until the evolution of acetic acid ceases and the viscosity of the solution increases significantly.

  • Polymer Isolation:

    • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Filter the polymer and wash it thoroughly with methanol.

  • Drying: Dry the liquid crystalline polyester under vacuum at an elevated temperature (e.g., 80-100 °C).

lcp_synthesis Monomer 4-(trans-4'-Propylcyclohexyl)benzoic acid AcidChloride Acid Chloride Synthesis (with Thionyl Chloride) Monomer->AcidChloride Polymerization Solution Polymerization (120-150°C) AcidChloride->Polymerization Comonomer Hydroquinone diacetate Comonomer->Polymerization Solvent 1,2-Dichlorobenzene Solvent->Polymerization Catalyst Pyridine Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying LCP Liquid Crystalline Polyester Drying->LCP

Caption: General synthetic pathway for a this compound-containing liquid crystalline polyester.

References

Application Notes and Protocols: Bicyclohexyl as a High-Density Additive for Jet Fuel and Diesel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bicyclohexyl as a potential additive for jet and diesel fuels. The information is intended to guide researchers in evaluating its impact on fuel properties, performance, and emissions.

Introduction

This compound (C₁₂H₂₂) is a saturated bicyclic alkane that holds promise as a high-density additive for transportation fuels. Its high density and volumetric energy content make it an attractive candidate for improving the energy density of jet fuel, potentially increasing aircraft range and payload capacity. In diesel fuel, its properties may influence cetane number, combustion characteristics, and emissions. As a bio-derivable compound, this compound is also of interest in the development of sustainable aviation and diesel fuels.[1][2][3] This document outlines the known properties of this compound, protocols for its evaluation as a fuel additive, and a method for its synthesis.

Physicochemical Properties of this compound

This compound is a colorless, non-volatile liquid at room temperature.[4] Its fundamental properties are summarized in the table below.

PropertyValueUnitSource(s)
Chemical FormulaC₁₂H₂₂-[4]
Molar Mass166.31 g/mol [4]
Density (at 25°C)0.8827g/cm³[4]
Boiling Point227°C[4]
Melting Point4°C[4]
Flash Point92°C[4]
Heat of Combustion~41.2MJ/kg[4]
Cetane Number47.4-[5][6]

This compound as a Jet Fuel Additive

The primary interest in this compound as a jet fuel additive lies in its potential to increase the fuel's density and volumetric energy content.[2][3] This is particularly relevant for volume-limited aircraft, where a higher energy density can translate to longer range or increased payload.

Impact on Jet Fuel Properties

While extensive data on the properties of this compound blended with standard jet fuels like Jet A-1 is limited in the available literature, studies on its mixtures with other cycloalkanes provide valuable insights into its blending behavior. The following tables summarize experimental data for binary mixtures of this compound with various alkylcyclohexanes at different temperatures.

Table 1: Density (g/cm³) of this compound-Alkylcyclohexane Blends [7]

Mole Fraction of this compoundMethylcyclohexane (20°C)Ethylcyclohexane (20°C)Butylcyclohexane (20°C)
0.00000.76940.78820.8106
0.10010.78210.79810.8179
0.20030.79490.80810.8252
0.30040.80760.81810.8325
0.40060.82040.82810.8398
0.50070.83310.83810.8471
0.60090.84590.84810.8544
0.70100.85860.85810.8617
0.80120.87140.86810.8690
0.90130.88410.87810.8763
1.00000.89690.88810.8836

Table 2: Kinematic Viscosity (mm²/s) of this compound-Alkylcyclohexane Blends at 20°C [7]

Mole Fraction of this compoundMethylcyclohexaneEthylcyclohexaneButylcyclohexane
0.00000.7310.9821.891
0.10010.8121.0912.012
0.20030.9031.2132.145
0.30041.0051.3482.291
0.40061.1211.4982.452
0.50071.2531.6662.629
0.60091.4031.8542.825
0.70101.5752.0663.041
0.80121.7732.3053.280
0.90131.9992.5763.545
1.00002.2592.8853.839

Note: The density of pure this compound in Table 1 is higher than the value in the introductory table due to the lower temperature (20°C vs 25°C).

This compound as a Diesel Fuel Additive

The application of this compound as a diesel fuel additive is less explored in publicly available literature. However, its cetane number of 47.4 suggests it is within the range of conventional diesel fuels and could be a suitable blend component.[5][6] The cetane number is a critical parameter for diesel fuel, indicating its ignition quality.[8]

Impact on Diesel Fuel Properties and Emissions

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound as a fuel additive, based on standard ASTM methods.

Synthesis of this compound via Hydrogenation of Biphenyl

This protocol describes a general method for the synthesis of this compound by the catalytic hydrogenation of biphenyl.[9][10][11][12][13]

Materials:

  • Biphenyl

  • Catalyst (e.g., 5% Rhodium on charcoal (Rh/C) or 5% Ruthenium on charcoal (Ru/C))

  • Solvent (e.g., supercritical carbon dioxide, or an organic solvent like ethanol)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas supply

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation: If not commercially available, prepare the supported catalyst using incipient wetness impregnation or other standard methods.

  • Reactor Setup:

    • Place a known amount of biphenyl and the catalyst into the autoclave.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).

    • If using supercritical CO₂, introduce it to the desired pressure.

    • Begin stirring and heat the reactor to the target temperature (e.g., 90°C).

    • Maintain the reaction conditions for a set duration (e.g., 80 minutes), monitoring the pressure.

  • Product Recovery:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Analysis:

    • Analyze the crude product by GC-MS to determine the conversion of biphenyl and the selectivity to this compound.

    • Purify the this compound by distillation if necessary.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Purification Biphenyl Biphenyl Autoclave High-Pressure Autoclave Biphenyl->Autoclave Catalyst Catalyst (e.g., Rh/C) Catalyst->Autoclave Filtration Filtration Autoclave->Filtration Reaction Mixture H2 Hydrogen Gas H2->Autoclave Solvent Solvent (optional) Solvent->Autoclave Evaporation Solvent Evaporation Filtration->Evaporation GCMS GC-MS Analysis Evaporation->GCMS Crude Product Distillation Distillation GCMS->Distillation Bicyclohexyl_Product Bicyclohexyl_Product Distillation->Bicyclohexyl_Product Purified this compound

Workflow for the synthesis of this compound.
Fuel Blend Preparation and Property Testing

This protocol outlines the procedure for preparing fuel blends and testing their key properties.

Materials:

  • Base fuel (Jet A-1 or No. 2-D diesel)

  • This compound

  • Volumetric flasks

  • Analytical balance

  • Appropriate ASTM testing apparatus

Procedure:

  • Blend Preparation:

    • Prepare a series of blends by volumetric measurement (e.g., 5%, 10%, 20%, 50% this compound in the base fuel).

    • Ensure thorough mixing of the components.

  • Property Testing:

    • Density: Determine the density of each blend at a specified temperature (e.g., 15°C) according to ASTM D1298 or ASTM D4052 .

    • Kinematic Viscosity: Measure the kinematic viscosity at specified temperatures (e.g., -20°C for jet fuel, 40°C for diesel) using a calibrated glass capillary viscometer as per ASTM D445 .

    • Flash Point: Determine the flash point using a Pensky-Martens closed-cup tester following the procedure in ASTM D93 .

    • Heat of Combustion: Measure the heat of combustion using a bomb calorimeter according to ASTM D4809 .

    • Cetane Number (for diesel blends): Determine the cetane number using a Cooperative Fuel Research (CFR) engine as per ASTM D613 .

Fuel_Testing_Workflow cluster_tests ASTM Standard Tests Start Start: this compound & Base Fuel Blend Prepare Fuel Blends (e.g., 5%, 10%, 20%) Start->Blend Density Density (ASTM D1298) Blend->Density Viscosity Kinematic Viscosity (ASTM D445) Blend->Viscosity FlashPoint Flash Point (ASTM D93) Blend->FlashPoint HoC Heat of Combustion (ASTM D4809) Blend->HoC Cetane Cetane Number (ASTM D613) (Diesel only) Blend->Cetane Data Compile Data Tables Density->Data Viscosity->Data FlashPoint->Data HoC->Data Cetane->Data

Workflow for fuel blend property testing.
Engine Emissions Testing (Diesel Blends)

This protocol provides a general framework for evaluating the impact of this compound-diesel blends on engine emissions.

Apparatus:

  • A standard single-cylinder or multi-cylinder diesel engine mounted on a test bed with a dynamometer.

  • A fuel supply system capable of handling different fuel blends.

  • An exhaust gas analysis system for measuring NOx, CO, HC, and particulate matter (PM). Common analyzers include chemiluminescence for NOx, non-dispersive infrared (NDIR) for CO, and flame ionization detection (FID) for HC. PM can be measured using a gravimetric method with a dilution tunnel and filters.

  • Data acquisition system to record engine operating parameters and emissions data.

Procedure:

  • Engine Setup and Baseline:

    • Warm up the engine to a stable operating temperature using the base diesel fuel.

    • Run the engine at various steady-state speed and load conditions (e.g., as defined in the ISO 8178 test cycles).

    • Record baseline engine performance (power, torque, fuel consumption) and emissions data.

  • Testing with Fuel Blends:

    • Purge the fuel system and run the engine on the first this compound-diesel blend until the system is stabilized.

    • Repeat the same series of speed and load conditions as in the baseline test.

    • Record engine performance and emissions data for the blend.

    • Repeat this procedure for each fuel blend.

  • Data Analysis:

    • Compare the emissions (in g/kWh) of each blend to the baseline diesel fuel at each operating point.

    • Analyze the trends in NOx, CO, HC, and PM emissions as a function of the this compound blend ratio.

Conclusion

This compound shows potential as a high-density additive for both jet and diesel fuels. Its favorable cetane number and high density are promising attributes. However, a significant lack of publicly available data on its blending properties with conventional fuels and its impact on engine emissions highlights the need for further experimental investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the viability of this compound as a next-generation fuel additive.

References

Analytical Techniques for the Identification and Quantification of Bicyclohexyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohexyl (also known as cyclohexylcyclohexane) is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₂. Its identification and quantification are crucial in various fields, including organic synthesis, materials science, and environmental analysis, where it may be present as a solvent, a reaction byproduct, or a contaminant. This document provides detailed application notes and protocols for the analysis of this compound using several instrumental techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute the sample to the mark with a high-purity volatile organic solvent such as hexane or dichloromethane.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary to remove interferences.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

Data Analysis:

  • Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • For quantification, create a calibration curve using standard solutions of this compound of known concentrations.

Quantitative Data

Kovats Retention Indices:

The Kovats retention index (I) is a dimensionless unit that helps in the identification of compounds by normalizing retention times to a series of n-alkanes.

GC Column Stationary PhaseKovats Retention Index (I)
Standard non-polar (e.g., SE-30, OV-101)1304 - 1327
Semi-standard non-polar (e.g., DB-5)1293 - 1309
Standard polar (e.g., DB-Wax)1420 - 1431

Mass Spectrometry Fragmentation Pattern:

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/zIonRelative Abundance
166[C₁₂H₂₂]⁺ (Molecular Ion)Present
83[C₆H₁₁]⁺High
82[C₆H₁₀]⁺High
67[C₅H₇]⁺Moderate
55[C₄H₇]⁺High
41[C₃H₅]⁺High

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peak (RT & MS) detect->identify quantify Quantify (Calibration Curve) identify->quantify

Caption: Workflow for the identification and quantification of this compound using GC-MS.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. While it does not provide structural information like MS, its high sensitivity and wide linear range make it ideal for routine quantification.

Experimental Protocol

Sample Preparation:

The sample preparation protocol is the same as for GC-MS analysis.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Detector Flame Ionization Detector (FID)
GC Column Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Nitrogen or Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes. Ramp to 250 °C at 15 °C/min. Hold at 250 °C for 5 minutes.
Detector Temperature 300 °C

Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a standard.

  • Quantify the amount of this compound by creating a calibration curve with standard solutions of known concentrations. An internal standard can be used for improved accuracy.

Quantitative Data

A validated GC-FID method for a similar class of compounds can be expected to achieve the following performance characteristics.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.01% (m/m)
Limit of Quantification (LOQ) ~0.05% (m/m)
Precision (RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Workflow

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve transfer Transfer to Vial dissolve->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate detect FID Detection separate->detect identify Identify Peak (RT) detect->identify quantify Quantify (Calibration Curve) identify->quantify

Caption: Workflow for the quantitative analysis of this compound using GC-FID.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can be used to confirm the identity of this compound.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is completely dissolved to form a homogeneous solution.

Instrumentation and Data Acquisition:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃CDCl₃
Internal Standard Tetramethylsilane (TMS) at 0 ppmTMS at 0 ppm
Pulse Program Standard single-pulseStandard proton-decoupled
Number of Scans 8-161024 or more
Relaxation Delay 1-5 s2-5 s

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and apply baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Spectral Data

Due to the symmetry of the this compound molecule, the NMR spectra are relatively simple.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) [ppm]MultiplicityAssignment
~0.8 - 1.8MultipletAll 22 protons on the cyclohexyl rings

¹³C NMR (100 MHz, CDCl₃):

Due to the symmetry, only three distinct carbon signals are expected.

Chemical Shift (δ) [ppm]Assignment
~43C1, C1' (methine carbons)
~27C2, C6, C2', C6' (methylene carbons)
~26C3, C5, C4, C3', C5', C4' (methylene carbons)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. For this compound, an alkane, the spectrum is characterized by C-H and C-C bond vibrations.

Experimental Protocol

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid this compound sample between two potassium bromide (KBr) plates.

  • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

ParameterSetting
Spectrometer PerkinElmer Spectrum Two or equivalent
Scan Range 4000 - 400 cm⁻¹
Number of Scans 16-32
Resolution 4 cm⁻¹

Data Analysis:

  • Acquire the spectrum and perform a background correction.

  • Identify the characteristic absorption bands and compare them to a reference spectrum of this compound.

Spectral Data

The FTIR spectrum of this compound is dominated by alkane-specific absorption bands.

Wavenumber (cm⁻¹)VibrationIntensity
2920 - 2850C-H stretchingStrong
1450 - 1440C-H bending (scissoring)Medium
~950C-C skeletal vibrationsMedium

Conclusion

The analytical techniques described provide a comprehensive toolkit for the identification and quantification of this compound. GC-MS offers definitive identification through its mass fragmentation pattern and retention time data. For routine quantitative analysis, GC-FID provides excellent accuracy and precision. NMR and FTIR spectroscopy serve as powerful complementary techniques for structural confirmation. The choice of method will depend on the specific analytical requirements, such as the need for structural elucidation, the concentration of the analyte, and the complexity of the sample matrix.

Application Notes and Protocols: Dehydrogenation of Bicyclohexyl to Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrogenation of bicyclohexyl (BCH) to biphenyl (BP) is a significant chemical transformation, primarily recognized for its role in hydrogen storage and release within Liquid Organic Hydrogen Carrier (LOHC) systems. This process is of considerable interest to researchers in sustainable energy and catalysis. Additionally, the biphenyl moiety is a common scaffold in medicinal chemistry and materials science, making the efficient synthesis of biphenyl and its derivatives a key focus for drug development professionals and materials scientists.

These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and performance data for the catalytic dehydrogenation of this compound. The information is intended to guide researchers in setting up and conducting this reaction, as well as in understanding the underlying principles for catalyst design and process optimization.

Reaction Mechanism

The dehydrogenation of this compound to biphenyl is a catalytic process that typically occurs at elevated temperatures over a heterogeneous catalyst, most commonly platinum-based catalysts supported on carbon. The overall reaction involves the removal of six molecules of hydrogen (H₂) from this compound to form the aromatic biphenyl.

C₁₂H₂₂ (this compound) → C₁₂H₁₀ (Biphenyl) + 6H₂

The reaction is understood to proceed through a series of sequential dehydrogenation steps, where the cyclohexane rings are aromatized one after the other. While the precise elementary steps on the catalyst surface are complex and subject to ongoing research, a generally accepted pathway involves:

  • Adsorption: this compound adsorbs onto the active sites of the catalyst (e.g., platinum nanoparticles).

  • Sequential C-H Bond Cleavage: A stepwise removal of hydrogen atoms from the cyclohexane rings occurs. This is believed to be the rate-determining part of the process.

Bicyclohexyl as a High-Performance Heat Transfer Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclohexyl, a saturated alicyclic hydrocarbon, presents a compelling profile as a high-temperature heat transfer fluid for various industrial processes, including pharmaceutical manufacturing, fine chemical synthesis, and polymer production.[1][2] Its exceptional chemical stability, low polarity, and favorable thermophysical properties make it a suitable candidate for applications demanding precise and reliable temperature control.[1] This document provides detailed application notes, experimental protocols for performance evaluation, and a comparative analysis of this compound against other common heat transfer fluids.

Physicochemical Properties of this compound

This compound is a colorless liquid with a mild-aromatic odor.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical FormulaC₁₂H₂₂
Molecular Weight166.31 g/mol
AppearanceColorless liquid
Boiling Point227 °C[3]
Melting Point3-4 °C[4]
Density (at 25 °C)0.864 g/mL[4]
Flash Point92 °C[4]
Autoignition Temperature245 °C[3]
SolubilityInsoluble in water; soluble in organic solvents[5]

Thermophysical Properties for Heat Transfer Applications

The efficiency of a heat transfer fluid is determined by its thermophysical properties. The following tables provide key data for this compound, essential for heat transfer calculations and system design.

Table 3.1: Thermal Conductivity of Liquid this compound

Temperature (°C)Thermal Conductivity (W/m·K)
25Data not available in search results
50Data not available in search results
100Data not available in search results
150Data not available in search results
200Data not available in search results

Table 3.2: Specific Heat Capacity of Liquid this compound

Temperature (°C)Specific Heat Capacity (kJ/kg·K)
40Data not available in search results
100Data not available in search results
160Data not available in search results
220Data not available in search results

Table 3.3: Viscosity of Liquid this compound

Temperature (°C)Dynamic Viscosity (mPa·s or cP)
20Data not available in search results
40Data not available in search results
100Data not available in search results
150Data not available in search results
200Data not available in search results

Comparative Analysis with Other Heat Transfer Fluids

This compound's performance can be benchmarked against other commonly used heat transfer fluids, such as mineral oils and synthetic aromatic fluids.

Table 4.1: Comparison of Key Properties of Heat Transfer Fluids

PropertyThis compoundMineral Oil (Typical)Synthetic Aromatic (e.g., Dowtherm A / Therminol VP-1)
Composition Saturated Alicyclic HydrocarbonParaffinic/Naphthenic Hydrocarbons[6]Eutectic mixture of diphenyl oxide and biphenyl[7][8]
Operating Temperature Range (°C) Up to ~350 (estimated based on thermal stability)Up to ~300[6]12 to 400[9]
Boiling Point (°C) 227[3]Varies (typically >300)~257[7]
Flash Point (°C) 92[4]Varies (typically >200)~113[10]
Thermal Stability HighModerate to High[6]Very High[9]
Toxicity Low (handle with care)[5]Low[6]Moderate[10]

Experimental Protocols for Performance Evaluation

To assess the suitability of this compound for a specific application, a series of standardized tests should be performed.

Protocol for Determining Thermal Stability (Adapted from ASTM D6743)

This protocol provides a method to evaluate the relative thermal stability of this compound in the absence of oxygen.[9][11]

Objective: To determine the extent of thermal degradation of this compound when subjected to elevated temperatures over a specified period.

Apparatus:

  • High-temperature, high-pressure autoclave or sealed ampules

  • Inert gas source (Nitrogen or Argon)

  • Gas chromatograph (GC)

  • Analytical balance

Procedure:

  • Place a known mass of this compound into the reaction vessel.

  • Purge the vessel with an inert gas to remove all oxygen.

  • Seal the vessel and heat it to the desired test temperature (e.g., 300 °C, 325 °C, 350 °C).

  • Maintain the temperature for a specified duration (e.g., 100, 250, 500 hours).

  • After the test period, cool the vessel to room temperature.

  • Carefully collect the liquid and any gaseous byproducts.

  • Analyze the liquid sample using GC to quantify the amount of degradation products (low and high boiling point impurities).

  • Determine the mass of gaseous products.

  • Calculate the percentage of degradation.

Expected Outcome: A lower percentage of degradation indicates higher thermal stability.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_test Thermal Stressing cluster_analysis Analysis A Weigh this compound B Place in Reaction Vessel A->B C Purge with Inert Gas B->C D Seal Vessel C->D E Heat to Test Temperature D->E F Hold for Specified Duration E->F G Cool to Room Temperature F->G H Collect Liquid & Gas G->H I GC Analysis of Liquid H->I J Measure Gas Mass H->J K K J->K Calculate % Degradation

Figure 1. Workflow for Thermal Stability Testing.
Protocol for Evaluating Heat Transfer Performance

This protocol outlines a general procedure to determine the heat transfer coefficient of this compound in a model heat exchanger.

Objective: To quantify the efficiency of this compound in transferring heat under controlled conditions.

Apparatus:

  • Small-scale, well-instrumented heat exchanger (e.g., shell and tube or plate type)

  • Circulating pump

  • Heater and cooler

  • Flow meters

  • Temperature sensors (inlet, outlet, and surface)

  • Data acquisition system

Procedure:

  • Fill the system with this compound.

  • Establish a steady flow rate of the fluid through the heat exchanger.

  • Apply a known amount of heat to the heater.

  • Allow the system to reach a steady state, where temperatures are constant.

  • Record the inlet and outlet temperatures of this compound and the heating/cooling medium, as well as the flow rates.

  • Record the surface temperatures of the heat exchanger tubes.

  • Calculate the rate of heat transfer (Q) using the formula: Q = ṁ * Cₚ * ΔT, where ṁ is the mass flow rate, Cₚ is the specific heat capacity, and ΔT is the temperature difference.

  • Calculate the overall heat transfer coefficient (U) using the formula: Q = U * A * LMTD, where A is the heat transfer area and LMTD is the log mean temperature difference.

  • Repeat the experiment at different flow rates and temperatures.

Expected Outcome: A higher heat transfer coefficient indicates more effective heat transfer.

Heat_Transfer_Evaluation cluster_setup System Setup cluster_data Data Acquisition cluster_calc Calculation A Fill System with this compound B Set Flow Rate A->B C Apply Heat B->C D Reach Steady State C->D E Record Temperatures & Flow Rates D->E F Calculate Heat Transfer Rate (Q) E->F H Calculate Overall Heat Transfer Coefficient (U) F->H G Calculate LMTD G->H I I H->I Performance Data

Figure 2. Experimental Workflow for Heat Transfer Performance.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors.

  • Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

This compound offers a promising alternative to traditional heat transfer fluids, particularly in applications requiring high thermal stability and a moderate operating temperature range. Its well-defined chemical nature and favorable safety profile make it an attractive option for researchers, scientists, and drug development professionals. The protocols outlined in this document provide a framework for a thorough evaluation of its performance in specific industrial processes.

References

Application Notes and Protocols: Synthesis of Bicyclohexyl Derivatives for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bicyclohexyl derivatives, a significant class of compounds in material science, particularly in the development of liquid crystals. The unique structural features of the this compound moiety, such as its rigidity and potential for stereoisomerism, make it a valuable building block for designing materials with tailored optical and electronic properties.

Introduction to this compound Derivatives in Material Science

This compound derivatives are characterized by two cyclohexane rings connected by a single bond. Their rigid, rod-like structure is a key attribute for the formation of liquid crystalline phases. In the realm of material science, these compounds are integral components in liquid crystal displays (LCDs) due to their low viscosity, high clearing points, and tunable birefringence and dielectric anisotropy. The specific stereochemistry, particularly the trans,trans configuration of the cyclohexane rings, is crucial for achieving the desired linear molecular shape that promotes the formation of stable mesophases.

The synthesis of these molecules often involves multi-step pathways, including catalytic hydrogenation, Grignard reactions, and the Darzens–Nenitzescu reaction, to construct the core this compound structure and introduce various functional groups. These functional groups are critical in fine-tuning the mesomorphic and electro-optical properties of the final material.

Key Synthetic Strategies

Several synthetic routes have been developed for the preparation of this compound derivatives. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

A general workflow for the synthesis and characterization of this compound derivatives for material science applications is depicted below.

G start Starting Materials (e.g., Cyclohexenones, Benzene Derivatives) reaction Key Synthetic Step (e.g., Hydrogenation, Grignard, Darzens-Nenitzescu) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification structural Structural Analysis (NMR, IR, Mass Spectrometry) purification->structural thermal Thermal Analysis (DSC) structural->thermal optical Optical Microscopy (POM) thermal->optical xray X-ray Diffraction (XRD) optical->xray device Device Fabrication (e.g., LC Cell) xray->device performance Performance Evaluation (Electro-optical properties) device->performance G reactant Substituted Cyclohexenone reagent H2, Catalyst (e.g., Pd/C) Base (optional) product trans,trans-Bicyclohexyl Derivative reactant->product Catalytic Hydrogenation G cluster_struct Structural Verification cluster_phase Phase Behavior Analysis cluster_prop Physical Property Measurement start Synthesized this compound Derivative nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms dsc Differential Scanning Calorimetry (DSC) nmr->dsc ir->dsc ms->dsc pom Polarized Optical Microscopy (POM) dsc->pom xrd X-Ray Diffraction (XRD) pom->xrd refract Refractometry (Birefringence) xrd->refract dielectric Dielectric Spectroscopy (Dielectric Anisotropy) xrd->dielectric

Troubleshooting & Optimization

Technical Support Center: Optimizing Bicyclohexyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclohexyl. Our focus is on optimizing yield and purity, primarily through the catalytic hydrogenation of biphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method for synthesizing this compound is the catalytic hydrogenation of biphenyl.[1][2] This process involves reacting biphenyl with hydrogen gas in the presence of a metal catalyst, typically under elevated temperature and pressure.

Q2: What are the common catalysts used for biphenyl hydrogenation to this compound?

A range of transition metal catalysts are effective for this transformation. The choice of catalyst is critical for achieving high yield and selectivity. Commonly used catalysts include:

  • Ruthenium-based catalysts (e.g., Ru/SiO₂): Often exhibit excellent activity and selectivity for the complete hydrogenation of biphenyl to this compound.[1][3]

  • Nickel-based catalysts (e.g., Raney Ni, Ni/SiO₂): These are also highly active but can sometimes favor the formation of the intermediate, cyclohexylbenzene, depending on the reaction conditions.[2][4]

  • Platinum- and Palladium-based catalysts (e.g., Pt/C, Pd/C): These noble metal catalysts are also used, though their selectivity can be influenced by reaction parameters.[5][6]

Q3: What are the main challenges in this compound synthesis via biphenyl hydrogenation?

The primary challenges include:

  • Achieving high selectivity: The reaction proceeds through the intermediate cyclohexylbenzene. Incomplete hydrogenation results in a mixture of the starting material, intermediate, and final product, complicating purification.[4]

  • Catalyst deactivation: Catalysts can lose activity over time due to poisoning by impurities or coking (the deposition of carbonaceous materials on the catalyst surface).[7][8][9]

  • Reaction control: The hydrogenation of biphenyl is an exothermic reaction, and effective heat management is crucial to prevent side reactions and ensure safety.[10][11]

Q4: What are the typical impurities in crude this compound, and how can they be removed?

The most common impurity is the partially hydrogenated intermediate, cyclohexylbenzene. Unreacted biphenyl can also be present. Purification is typically achieved through fractional distillation, taking advantage of the different boiling points of the components.[12] For trace impurities, such as unreacted benzene from the production of cyclohexane (a potential starting material for some synthesis routes), adsorption methods using molecular sieves can be effective.[13] A traditional purification method involves washing the crude product with aqueous potassium permanganate (KMnO₄) and concentrated sulfuric acid (H₂SO₄), followed by washing with water, drying, and distillation.

Q5: Are there alternative synthesis methods for this compound?

While the hydrogenation of biphenyl is the dominant method, other routes have been reported, including:

  • Denitrogenation of carbazole: this compound can be produced as the main product from the denitrogenation of carbazole with hydrogen.[14]

  • From cyclohexane: Exposure of cyclohexane to radiation can produce this compound, among other hydrocarbons.[14]

  • Grignard reagent-based synthesis: This method allows for the formation of the C-C bond between the two cyclohexane rings.[15]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My biphenyl hydrogenation reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yield in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low this compound Yield check_conversion Check Biphenyl Conversion start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low high_conversion High Conversion, Low this compound Selectivity check_conversion->high_conversion High catalyst_activity Catalyst Activity Issues incomplete_conversion->catalyst_activity reaction_conditions Suboptimal Reaction Conditions incomplete_conversion->reaction_conditions hydrogen_supply Insufficient Hydrogen Supply incomplete_conversion->hydrogen_supply selectivity_issue Predominance of Cyclohexylbenzene high_conversion->selectivity_issue catalyst_poisoning Catalyst Poisoning catalyst_activity->catalyst_poisoning catalyst_deactivation Catalyst Deactivation (Coking) catalyst_activity->catalyst_deactivation inadequate_catalyst Inadequate Catalyst Loading catalyst_activity->inadequate_catalyst temp_pressure Incorrect Temperature/Pressure reaction_conditions->temp_pressure reaction_time Insufficient Reaction Time reaction_conditions->reaction_time solvent_effects Solvent Effects reaction_conditions->solvent_effects reoptimize Re-optimize Conditions for Full Hydrogenation selectivity_issue->reoptimize

Caption: Troubleshooting workflow for low this compound yield.

Possible Causes and Solutions:

  • Incomplete Biphenyl Conversion:

    • Catalyst Deactivation: The catalyst may have lost its activity. See the "Catalyst Deactivation and Regeneration" section for more details.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Increase the catalyst loading incrementally.

    • Suboptimal Reaction Conditions: The temperature or hydrogen pressure may be too low. Consult literature for the optimal conditions for your specific catalyst system. Reaction time may also be insufficient.

    • Poor Mass Transfer: Inadequate stirring can limit the contact between the reactants and the catalyst. Ensure vigorous stirring throughout the reaction.

  • High Biphenyl Conversion but Low this compound Selectivity (High Cyclohexylbenzene Content):

    • Reaction Conditions Favoring Partial Hydrogenation: Milder conditions (lower temperature and pressure) may favor the formation of cyclohexylbenzene. To drive the reaction to completion, you may need to increase the temperature, pressure, or reaction time.

    • Catalyst Choice: Some catalysts, like certain preparations of Raney Nickel, have a higher tendency to produce cyclohexylbenzene.[4] Consider switching to a catalyst known for high selectivity to this compound, such as a well-dispersed Ru/SiO₂ catalyst.[1]

    • Solvent Effects: The choice of solvent can influence selectivity. Polar solvents can sometimes affect the reaction pathway.[16][17] Experiment with different solvents if possible.

Issue 2: Catalyst Deactivation and Regeneration

Question: I suspect my catalyst has deactivated. What are the common causes, and can I regenerate it?

Answer: Catalyst deactivation is a common issue in hydrogenation reactions and can be caused by poisoning or coking.

Catalyst Deactivation and Regeneration Workflow

catalyst_deactivation_regeneration start Suspected Catalyst Deactivation identify_cause Identify Cause of Deactivation start->identify_cause poisoning Poisoning identify_cause->poisoning coking Coking/Fouling identify_cause->coking sintering Sintering (Thermal Degradation) identify_cause->sintering poisoning_solution Purify Reactants and Solvents Use Guard Bed poisoning->poisoning_solution coking_solution Optimize Reaction Temperature Regenerate by Calcination coking->coking_solution sintering_solution Operate at Lower Temperatures Catalyst Replacement May Be Necessary sintering->sintering_solution regeneration Catalyst Regeneration Protocol coking_solution->regeneration calcination Controlled Oxidation (Calcination) regeneration->calcination reduction Reduction Step calcination->reduction passivation Passivation reduction->passivation

Caption: Workflow for addressing catalyst deactivation.

  • Causes of Deactivation:

    • Poisoning: Impurities in the biphenyl feedstock, solvent, or hydrogen gas can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur, nitrogen, and halogen compounds.[8]

    • Coking: At higher temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[7][8]

    • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[9]

  • Troubleshooting and Regeneration:

    • Preventing Poisoning: Ensure the purity of all reactants and solvents. Using a guard bed to remove impurities before they reach the catalyst bed can be effective.

    • Minimizing Coking: Operate at the lowest effective temperature to reduce the rate of coke formation.

    • Catalyst Regeneration: For deactivation due to coking, regeneration is often possible through a controlled burnout procedure. A general protocol for regenerating a coked catalyst involves:

      • Solvent Washing: Wash the catalyst with a suitable solvent to remove adsorbed organic species.

      • Calcination (Controlled Oxidation): Carefully heat the catalyst in a controlled flow of air or a dilute oxygen/nitrogen mixture to burn off the coke. This is an exothermic process, and the temperature should be carefully controlled to avoid sintering.

      • Reduction: After calcination, the catalyst is reduced under a flow of hydrogen at an elevated temperature to restore the active metal sites.

      • Passivation: For pyrophoric catalysts like Raney Nickel, a careful passivation step with a controlled, low concentration of oxygen is necessary before exposure to air.

Issue 3: Poor Selectivity - High Cyclohexylbenzene Content

Question: My reaction is producing a significant amount of cyclohexylbenzene along with the desired this compound. How can I improve the selectivity towards complete hydrogenation?

Answer: Achieving high selectivity for this compound requires driving the hydrogenation of the second aromatic ring of the intermediate, cyclohexylbenzene.

Strategies to Improve this compound Selectivity:

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: Higher hydrogen pressure generally favors more complete hydrogenation.

    • Increase Reaction Temperature: While higher temperatures can sometimes lead to side reactions, a moderate increase can provide the necessary energy to hydrogenate the second ring. However, be mindful of potential coking and sintering.

    • Prolong Reaction Time: Ensure the reaction is allowed to proceed long enough for the conversion of cyclohexylbenzene to this compound.

  • Catalyst Selection and Modification:

    • Choose a Highly Active Catalyst: Catalysts like well-dispersed Ru/SiO₂ have shown excellent selectivity for this compound.[1]

    • Increase Catalyst Loading: A higher catalyst concentration can increase the overall reaction rate, including the hydrogenation of the intermediate.

    • Catalyst Support: The specific surface area of the catalyst support can influence activity and selectivity. Higher surface area supports can lead to better metal dispersion and more active sites.

Data Presentation

Table 1: Comparison of Catalytic Performance in Biphenyl Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Biphenyl Conversion (%)This compound Selectivity (%)Cyclohexylbenzene Selectivity (%)Reference
1.5 wt% RuSiO₂901.099.999.9-[1]
Skeletal Ni (Raney Ni)-701.0100-99.4[4]
20% NiSiO₂2003.099.6-99.3[2]
NiMoWS-3005.5~994752[1]
Rh/CCharcoal5016 (H₂/CO₂)~100~100-[3]
Ru/CCharcoal5016 (H₂/CO₂)~100~100-[3]
Ni-Mo Sulfide (in-situ)-3806.06513.886.2[18]
Ni-Mo Sulfide (pre-formed)-3806.07924.175.9[18]

Note: Selectivity data may not always sum to 100% due to the formation of other minor byproducts or rounding.

Experimental Protocols

Protocol 1: Synthesis of this compound using Ru/SiO₂ Catalyst

This protocol is adapted from a study demonstrating high conversion and selectivity to this compound.[1]

  • Catalyst Preparation (Strong Electrostatic Adsorption Method):

    • Prepare a solution of [Ru(NH₃)₆]Cl₃ in deionized water.

    • Adjust the pH of the solution to approximately 11.5 using ammonia water.

    • Add fumed SiO₂ support to the solution and stir for 1 hour at room temperature.

    • Centrifuge the mixture to obtain a gel-like substance and wash with deionized water.

    • Dry the material at 60°C for 24 hours, followed by calcination at 120°C for 4 hours.

    • Reduce the catalyst in a tube furnace at 400°C for 2 hours under a flow of 10 vol% H₂/N₂.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, combine the Ru/SiO₂ catalyst (e.g., 0.13 g), biphenyl (e.g., 1.54 g), and isopropanol (e.g., 45 mL).

    • Seal the reactor and purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to 1.0 MPa.

    • Heat the reaction mixture to 90°C with vigorous stirring (e.g., 500 rpm).

    • Maintain these conditions for a specified time (e.g., 80 minutes).

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.

Protocol 2: Purification of Crude this compound

This is a general purification protocol for removing common impurities.

  • Washing:

    • In a separatory funnel, wash the crude this compound with a dilute aqueous solution of potassium permanganate (KMnO₄) until the purple color persists, indicating the oxidation of unsaturated impurities.

    • Carefully wash with concentrated sulfuric acid (H₂SO₄) to remove any remaining oxidizable or basic impurities.

    • Wash with water, followed by a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, and then wash with water again until the washings are neutral.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

  • Distillation:

    • Filter off the drying agent.

    • Perform fractional distillation of the dried liquid. Collect the fraction boiling at approximately 227°C, which corresponds to pure this compound.[14]

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood with appropriate safety measures, including the use of a blast shield.

  • Catalysts: Some hydrogenation catalysts, particularly Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air. Handle these catalysts under an inert atmosphere or a layer of solvent.

  • High Pressure and Temperature: Use a properly rated and maintained high-pressure reactor. Never exceed the maximum pressure and temperature ratings of the equipment.

  • Chemical Hazards: Biphenyl and this compound can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used.[19]

  • Exothermic Reaction: The hydrogenation of biphenyl is exothermic. For larger-scale reactions, ensure adequate cooling and temperature monitoring to control the reaction and prevent a runaway reaction.[10][11]

References

Technical Support Center: Purification of Crude Bicyclohexyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude bicyclohexyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the hydrogenation of biphenyl, often contains the following impurities:

  • Unreacted Biphenyl: The starting material for the synthesis.

  • Cyclohexylbenzene: An intermediate product from the partial hydrogenation of biphenyl.

  • Solvent Residues: Solvents used during the synthesis and workup procedures.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., palladium, platinum, rhodium, ruthenium).[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points, such as unreacted biphenyl and the intermediate cyclohexylbenzene.

  • Recrystallization: Suitable for removing impurities when this compound can be solidified and a suitable solvent is found. Given its low melting point, this method can be challenging.

  • Flash Column Chromatography: A versatile technique for removing both more and less polar impurities that are difficult to separate by distillation.

  • Chemical Wash: A preliminary purification step to remove acidic or basic impurities and catalyst residues.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information about the components of the sample, allowing for the identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of this compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (3-4 °C) indicates high purity.[3] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from impurities.

Possible Causes & Solutions:

Possible CauseSolution
Insufficient Column Efficiency - Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[4] - Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.[5]
Distillation Rate is Too Fast - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation rate is crucial for good separation.[4]
Flooding of the Column - If liquid is observed to be flowing down the column in a stream, the heating rate is too high. Reduce the heat until the flooding subsides, then resume heating at a gentler rate.[5]

Problem: The product is contaminated with a lower-boiling impurity.

Possible Causes & Solutions:

Possible CauseSolution
Premature Collection of the Main Fraction - Monitor the head temperature closely. Collect a "forerun" fraction containing the lower-boiling components and only begin collecting the main fraction when the temperature stabilizes at the boiling point of this compound.

Problem: The product is contaminated with a higher-boiling impurity.

Possible Causes & Solutions:

Possible CauseSolution
Distillation Continued for Too Long - Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of liquid remains in the distilling flask to avoid distilling over higher-boiling impurities.
Recrystallization

Problem: this compound "oils out" instead of crystallizing.

Possible Causes & Solutions:

Possible CauseSolution
Cooling Rate is Too Fast - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
High Impurity Content - The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step like a chemical wash or flash chromatography.
Unsuitable Solvent - The boiling point of the solvent may be too high relative to the melting point of this compound. Experiment with lower-boiling non-polar solvents.

Problem: No crystals form upon cooling.

Possible Causes & Solutions:

Possible CauseSolution
Too Much Solvent Was Used - Gently heat the solution to evaporate some of the solvent, then attempt to recrystallize.
Supersaturated Solution - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.

Problem: Low recovery of purified this compound.

Possible Causes & Solutions:

Possible CauseSolution
This compound is Too Soluble in the Cold Solvent - Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Premature Crystallization During Hot Filtration - Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely.
Flash Column Chromatography

Problem: Poor separation of spots on the column.

Possible Causes & Solutions:

Possible CauseSolution
Incorrect Solvent System - The polarity of the eluent may be too high or too low. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[6] An ideal Rf value for the desired compound is typically between 0.25 and 0.35.[7]
Column was Poorly Packed - Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
Column was Overloaded - The amount of crude material applied to the column is too large for the amount of silica gel used. As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight.

Problem: The compound is not eluting from the column.

Possible Causes & Solutions:

Possible CauseSolution
Eluent is Not Polar Enough - Gradually increase the polarity of the mobile phase to encourage the elution of the compound.

Problem: The compound elutes too quickly.

Possible Causes & Solutions:

Possible CauseSolution
Eluent is Too Polar - Decrease the polarity of the mobile phase to allow for better interaction between the compound and the silica gel.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound166.312273-4[3]
Biphenyl154.2125569-71
Cyclohexylbenzene160.272397-8

Experimental Protocols

Protocol 1: Purification by Chemical Wash and Fractional Distillation

This protocol is effective for removing catalyst residues and separating this compound from unreacted biphenyl and cyclohexylbenzene.

  • Chemical Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Wash the organic layer sequentially with:

      • A dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.

      • A dilute base solution (e.g., 5% NaHCO₃) to neutralize any acidic components.

      • Brine (saturated NaCl solution) to facilitate layer separation and remove bulk water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a well-insulated column.

    • Add the dried crude this compound to the distilling flask along with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently.

    • Collect the forerun, which may contain low-boiling solvent residues.

    • Carefully collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 227 °C at atmospheric pressure).

    • Monitor the temperature closely. A sharp, stable boiling point indicates the collection of a pure fraction.

    • Stop the distillation before all the liquid has evaporated to avoid the distillation of higher-boiling impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol is useful for removing impurities that have similar boiling points to this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a volatile solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of solvent systems of increasing polarity (e.g., starting with 100% hexanes and progressing to hexanes/ethyl acetate mixtures).

    • Visualize the plate using a suitable method. Since this compound is a saturated hydrocarbon, it will not be UV active. Visualization can be achieved using a potassium permanganate stain or by charring with a p-anisaldehyde solution.[8]

    • Identify a solvent system that provides good separation of the this compound spot from impurity spots.

  • Column Preparation:

    • Pack a glass column with silica gel using the chosen eluent.

    • Ensure the column is packed uniformly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound wash Chemical Wash (Acid/Base/Brine) crude->wash distillation Fractional Distillation wash->distillation For boiling point differences chromatography Flash Column Chromatography wash->chromatography For similar boiling impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure Pure this compound analysis->pure Purity > 99%

Caption: General workflow for the purification of crude this compound.

Distillation_Troubleshooting start Poor Separation in Fractional Distillation cause1 Insufficient Column Efficiency? start->cause1 cause2 Distillation Rate Too Fast? start->cause2 cause3 Column Flooding? start->cause3 solution1 Use longer, insulated column cause1->solution1 solution2 Reduce heating rate cause2->solution2 solution3 Decrease heat, allow to drain, resume at lower rate cause3->solution3

Caption: Troubleshooting logic for fractional distillation issues.

Chromatography_Troubleshooting start Poor Separation in Flash Chromatography cause1 Incorrect Solvent System? start->cause1 cause2 Poorly Packed Column? start->cause2 cause3 Column Overloaded? start->cause3 solution1 Optimize eluent polarity using TLC (Rf ~0.3) cause1->solution1 solution2 Repack column uniformly cause2->solution2 solution3 Reduce sample load (Silica:Crude > 30:1) cause3->solution3

Caption: Troubleshooting guide for flash column chromatography.

References

Common side reactions and byproducts in Bicyclohexyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during the synthesis of bicyclohexyl and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: this compound is primarily synthesized through a few key methods:

  • Catalytic Hydrogenation of Biphenyl: This is a common industrial method involving the reduction of biphenyl using catalysts like palladium on carbon (Pd/C) or rhodium-on-alumina.[1]

  • Reductive Coupling of Cyclohexyl Halides: This involves coupling reactions, such as a Wurtz-type reaction using sodium metal or other coupling methods with catalysts.

  • Coupling via Organometallic Reagents: Methods involving Grignard reagents (cyclohexylmagnesium halide) coupled with a suitable electrophile or transition-metal-catalyzed homo-coupling are also employed.[2][3]

Q2: My final product is a mixture of isomers. How can I control the stereochemistry?

A2: When synthesizing substituted this compound derivatives, controlling the formation of cis and trans isomers is crucial. The isomer ratio is highly dependent on the reaction conditions. For instance, in the hydrogenation of biphenyl derivatives, lower hydrogen pressures (e.g., below 2MPa) in the presence of a palladium catalyst can preferentially yield the trans-isomer.[1] The cis-isomer can often be converted to the more stable trans-isomer by treatment with a base like potassium tert-butoxide.[4]

Q3: What are the typical impurities I should expect in my crude this compound product?

A3: Depending on the synthetic route, common impurities include unreacted starting materials (e.g., biphenyl, cyclohexyl halide), solvents, and specific byproducts such as cyclohexene, cyclohexane, and in some cases, cyclohexanol or cyclohexanone.[5]

Troubleshooting Guide: Side Reactions & Byproducts

This guide addresses specific issues encountered during this compound synthesis, their probable causes, and recommended solutions.

Issue 1: Low Yield and Presence of Cyclohexene
  • Symptom: Your reaction yield is significantly lower than expected, and GC-MS or NMR analysis indicates the presence of cyclohexene.

  • Possible Cause: This issue is common in reactions involving cyclohexyl halides, particularly under basic or high-temperature conditions. An E2 elimination side reaction is competing with the desired coupling reaction.[6][7] For the E2 mechanism to occur efficiently, the hydrogen atom and the leaving group (halide) must be in an anti-periplanar conformation, which requires both to be in axial positions in the cyclohexane chair conformation.[6][7][8]

  • Solutions:

ParameterRecommendationExpected Outcome
Reaction Temperature Conduct the reaction at the lowest feasible temperature.Reduces the rate of the elimination reaction, which typically has a higher activation energy than substitution or coupling.
Choice of Base/Metal If using a base, select a non-nucleophilic, sterically hindered base. If using a metal like sodium, ensure it is finely dispersed and the reaction is well-stirred to promote the coupling pathway.Minimizes the base's ability to act as a proton abstractor for elimination.
Solvent Use aprotic solvents.Protic solvents can facilitate elimination pathways.
Issue 2: Presence of Cyclohexane in the Product Mixture
  • Symptom: The final product is contaminated with cyclohexane.

  • Possible Cause (A) - Reductive Coupling Routes: The intermediate cyclohexyl radical or anion is quenched by a proton source (e.g., trace water, alcohol solvent) instead of coupling. This is a common side reaction when using highly reactive metals like sodium.

  • Possible Cause (B) - Grignard Routes: Grignard reagents can react with any trace amount of water or other protic impurities in the glassware or solvent to produce the corresponding alkane.[9]

  • Solutions:

ParameterRecommendationExpected Outcome
Reagent & Glassware Prep Ensure all glassware is oven-dried or flame-dried immediately before use. All reagents and solvents must be scrupulously anhydrous.[9]Eliminates proton sources that can quench the reactive intermediates, thereby favoring the desired coupling reaction.
Inert Atmosphere Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).Prevents atmospheric moisture from entering the reaction vessel.
Issue 3: Unreacted Biphenyl after Hydrogenation
  • Symptom: When synthesizing this compound via biphenyl hydrogenation, a significant amount of the starting material remains.

  • Possible Cause: The catalytic activity is insufficient, or the reaction conditions are not optimal for complete reduction. This can be due to catalyst poisoning, insufficient hydrogen pressure, or inadequate reaction time/temperature.

  • Solutions:

ParameterRecommendationExpected Outcome
Catalyst Activity Use fresh, high-quality catalyst. Ensure the biphenyl starting material is free from impurities (like sulfur compounds) that can poison the catalyst.A more active catalyst will drive the reaction to completion under milder conditions.
Hydrogen Pressure Increase the hydrogen pressure within the safe limits of the apparatus.Higher pressure increases the concentration of hydrogen available at the catalyst surface, promoting hydrogenation.
Temperature & Time Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or GC.Ensures the reaction has sufficient energy and time to proceed to completion.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

G start 2 x Cyclohexyl Halide reagent + Metal (e.g., Na) or Catalyst start->reagent main_product This compound (Desired Product) reagent->main_product Coupling Pathway side_reaction1 Elimination (E2) reagent->side_reaction1 Side Reaction side_reaction2 Reduction/Quenching reagent->side_reaction2 Side Reaction byproduct1 Cyclohexene side_reaction1->byproduct1 Forms byproduct2 Cyclohexane side_reaction2->byproduct2 Forms

Caption: Key reaction pathways in the reductive coupling of cyclohexyl halides.

G start Problem Encountered: Low Yield / Impure Product check_sm Analysis: Unreacted Starting Material? start->check_sm check_bp Analysis: Identify Byproducts (GC-MS, NMR) check_sm->check_bp No cause_incomplete Cause: Incomplete Reaction (Time, Temp, Catalyst) check_sm->cause_incomplete Yes cause_elim Cause: Elimination Side Reaction (e.g., Cyclohexene) check_bp->cause_elim Alkene detected cause_reduc Cause: Reduction Side Reaction (e.g., Cyclohexane) check_bp->cause_reduc Alkane detected sol_incomplete Solution: - Increase reaction time/temp - Check catalyst activity cause_incomplete->sol_incomplete sol_elim Solution: - Lower reaction temperature - Use non-nucleophilic base cause_elim->sol_elim sol_reduc Solution: - Ensure anhydrous conditions - Use inert atmosphere cause_reduc->sol_reduc

Caption: Troubleshooting workflow for this compound synthesis experiments.

Experimental Protocols

Protocol 1: this compound Synthesis via Reductive Coupling

This protocol describes a Wurtz-type coupling of cyclohexyl chloride. Caution: This reaction involves metallic sodium, which is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is thoroughly oven-dried. The system should be maintained under a dry nitrogen or argon atmosphere.

  • Reagent Preparation:

    • In the flask, place finely cut sodium metal (2.2 equivalents) in anhydrous toluene.

    • Heat the mixture to the melting point of sodium (~98 °C) and stir vigorously to create a fine dispersion of sodium sand. Allow the mixture to cool to room temperature while stirring continues.

  • Reaction Execution:

    • Dissolve cyclohexyl chloride (1 equivalent) in anhydrous toluene.

    • Add the cyclohexyl chloride solution dropwise to the sodium dispersion over 2-3 hours. Maintain the reaction temperature below 30 °C using an ice bath. An initial exothermic reaction should be observed.

    • After the addition is complete, stir the mixture at room temperature for an additional 4-6 hours, followed by gentle reflux for 2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the unreacted sodium by slowly adding ethanol, followed by water.

    • Separate the organic layer. Wash it sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[10]

Protocol 2: Purification of this compound from Byproducts

This protocol is effective for removing unsaturated (cyclohexene) and oxidizable impurities from a crude this compound product.[10]

  • Oxidative Wash: Place the crude this compound in a separatory funnel. Shake it repeatedly with small portions of a dilute aqueous potassium permanganate (KMnO₄) solution until the purple color persists, indicating that all oxidizable impurities have reacted.

  • Acid Wash: Wash the organic layer with concentrated sulfuric acid (H₂SO₄) to remove any remaining unsaturated compounds and other acid-soluble impurities. Caution: This is highly exothermic. Add the acid slowly and with cooling.

  • Neutralization and Drying: Wash the this compound with water, followed by a sodium bicarbonate solution, and finally with water again until the washings are neutral. Dry the product first with calcium chloride (CaCl₂) and then with metallic sodium to remove all traces of water.

  • Final Distillation: Decant the dried liquid from the sodium and perform a final distillation to obtain highly purified this compound.

References

Technical Support Center: Bicyclohexyl Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclohexyl, focusing on its thermal stability and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

When heated, this compound primarily decomposes into cyclohexane and cyclohexene.[1][2][3] This is due to the relatively low energy of the C-C bond connecting the two cyclohexyl rings.[2][3] At the beginning of the reaction, these products are formed in roughly equivalent amounts.[2][3]

Q2: At what temperature does this compound start to decompose?

This compound begins to slowly decompose at around 427 °C (700 K).[4] Significant decomposition is observed in experimental settings at temperatures ranging from 683 K (410 °C) to 713 K (440 °C).[1][2][3]

Q3: What is the general mechanism for the thermal decomposition of this compound?

The formation of decomposition products from this compound mainly occurs through a series of reactions including hydrogen transfer, β-scission, isomerization, and dehydrogenation.[1][2][3]

Q4: How does the thermal stability of this compound compare to other hydrocarbons?

The thermal stability of this compound has been compared to other typical hydrocarbon compounds. The observed trend is as follows, from most stable to least stable: n-dodecane ≈ 1,3,5-triisopropylcyclohexane > this compound > n-propylcyclohexane > decalin.[2][3]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected product distribution in decomposition experiments.

  • Possible Cause 1: Catalytic effects from the reactor surface.

    • Troubleshooting Step: To eliminate the catalytic effects of metal surfaces on the decomposition of this compound, it is recommended to use a reactor with an inert lining.[1] For instance, the inside of a stainless steel reactor can be tightly covered with a quartz pool.[1]

  • Possible Cause 2: Secondary reactions at high conversion rates.

    • Troubleshooting Step: The decomposition kinetics of this compound are best described by a first-order reaction at conversions below 45%.[1] If your conversion is significantly higher, you may be observing products from secondary decomposition reactions. Consider reducing the reaction time or temperature to achieve a lower conversion rate and analyze the primary products.

Issue 2: Difficulty in reproducing kinetic data for this compound decomposition.

  • Possible Cause: Inaccurate temperature control or measurement.

    • Troubleshooting Step: The rate of thermal decomposition is highly sensitive to temperature. Ensure your temperature control system is accurately calibrated. The reaction should be carried out at a constant, well-defined temperature.

  • Possible Cause: Issues with sample purity.

    • Troubleshooting Step: Impurities in the this compound sample can act as catalysts or inhibitors, affecting the decomposition kinetics. Ensure you are using high-purity this compound (≥99%).[5]

Experimental Protocols

Methodology for Investigating Thermal Decomposition of this compound

This protocol is based on the methodology described in studies of this compound thermal decomposition.[1]

  • Reactor Setup:

    • A batch-type reactor, typically made of stainless steel, is used.[1]

    • To prevent catalytic effects from the reactor walls, the interior of the reactor is lined with a quartz pool.[1]

  • Sample Preparation:

    • Approximately 25.0 g of high-purity this compound is injected into the reactor.[1]

  • Experimental Conditions:

    • The thermal decomposition is performed at a range of temperatures, for example, from 683 K to 713 K in 10 K intervals.[1]

    • The reaction time is varied, for instance, from 0 to 5 hours in 1-hour intervals.[1]

  • Product Analysis:

    • After the reaction, the liquid and gaseous products are collected and analyzed.

    • Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for identifying and quantifying the decomposition products.[2]

  • Data Analysis:

    • The conversion of this compound is calculated using the initial mass of the reactant and the mass fraction of this compound remaining in the liquid residuals.[1]

    • A simplified first-order reaction model is often used to describe the thermal decomposition of this compound, particularly at conversions below 45%.[1]

Quantitative Data Summary

Table 1: Apparent First-Order Rate Constants for this compound Thermal Decomposition

Temperature (K)Apparent Rate Constant (k, h⁻¹)
6830.0223
6930.0418
7030.0911
7130.1979

Data sourced from Energy & Fuels 2014, 28, 7, 4523–4531.[1][2]

Table 2: Arrhenius Parameters for the Thermal Decomposition of this compound

ParameterValue
Pre-exponential Factor (A)6.22 × 10²⁰ h⁻¹
Activation Energy (Ea)293 kJ·mol⁻¹

Data sourced from Energy & Fuels 2014, 28, 7, 4523–4531.[1][2]

Visualizations

DecompositionPathway BCH This compound TS Heat (683-713 K) BCH->TS Initiation Decomp Decomposition TS->Decomp Products Primary Products Decomp->Products CH Cyclohexane Products->CH CE Cyclohexene Products->CE

Caption: Proposed initial decomposition pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Load_Sample Load this compound (25g) into Quartz-lined Reactor Set_Temp Set Temperature (683-713 K) Load_Sample->Set_Temp Set_Time Set Reaction Time (0-5 h) Set_Temp->Set_Time Collect_Products Collect Liquid & Gaseous Products Set_Time->Collect_Products GCMS_Analysis GC-MS Analysis Collect_Products->GCMS_Analysis Kinetic_Analysis Kinetic Data Analysis GCMS_Analysis->Kinetic_Analysis

Caption: Experimental workflow for this compound thermal decomposition studies.

References

Challenges in the industrial scale synthesis of Bicyclohexyl

Author: BenchChem Technical Support Team. Date: December 2025

Bicyclohexyl Synthesis Technical Support Center

Welcome to the technical support center for the industrial-scale synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial-scale synthesis route for this compound?

A1: The most common and established industrial route for synthesizing this compound (BCH) is the catalytic hydrogenation of biphenyl (BP). This process typically involves the complete saturation of both aromatic rings of the biphenyl molecule. The reaction proceeds in two main steps: first, the hydrogenation of biphenyl to the intermediate, cyclohexylbenzene (CHB), and second, the subsequent hydrogenation of CHB to the final product, this compound.[1][2][3]

Q2: What are the critical reaction parameters influencing the synthesis?

A2: The key parameters that significantly influence the yield and selectivity of this compound synthesis are:

  • Catalyst Type: Noble metals (Ruthenium, Rhodium, Platinum) and transition metals (Nickel) are commonly used.[1][2][4] The choice of catalyst affects activity and selectivity.

  • Catalyst Support: The support material, such as silica (SiO₂) or activated carbon (C), and its specific surface area can greatly influence the dispersion and activity of the metal catalyst.[1][2]

  • Temperature: Reaction temperatures vary depending on the catalyst and solvent system. For instance, using supercritical carbon dioxide as a solvent can lower the required temperature significantly compared to traditional organic solvents.[1]

  • Hydrogen Pressure: Higher hydrogen pressure generally increases the conversion rate of biphenyl.[1][2]

  • Solvent: The choice of solvent can impact reaction kinetics and product separation. Supercritical carbon dioxide (scCO₂) has been shown to be an effective medium, allowing for lower reaction temperatures and easier product/catalyst separation.[1]

Q3: What are the common side reactions or byproducts in this synthesis?

A3: The primary byproduct of concern is the intermediate, cyclohexylbenzene (CHB).[1][2] Incomplete hydrogenation will result in a mixture of CHB and the desired this compound. Other side reactions can include cracking or decomposition, especially at higher temperatures, which may lead to the formation of cyclohexane and cyclohexene.[5]

Q4: What are the essential safety precautions for handling this compound and its synthesis process?

A4: this compound is a combustible liquid and requires careful handling.[6][7] Key safety precautions include:

  • Handling in a well-ventilated area.[8][9]

  • Using personal protective equipment (PPE) such as safety goggles, gloves, and fire-resistant clothing.[8][10][11]

  • Storing containers tightly closed in a dry, cool, and well-ventilated place, away from ignition sources.[8][9][12]

  • Using non-sparking tools and preventing fire caused by electrostatic discharge.[8][11]

  • In case of spills, remove all ignition sources and use absorbent materials for containment.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Recommended Solution
Catalyst Deactivation The catalyst may be poisoned or fouled. Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Certain catalyst systems, like Pt/Ni/C, can suffer from encapsulation by graphite, reducing activity.[4]
Incomplete Reaction The reaction may not have reached completion. Increase the reaction time or consider optimizing temperature and pressure. For instance, increasing hydrogen pressure can enhance the conversion of biphenyl.[1]
Suboptimal Temperature The temperature may be too low for the specific catalyst system. For example, hydrogenation in organic solvents may require temperatures around 573 K, while using supercritical CO₂ can achieve high yields at a much lower 323 K.[1]
Poor Mass Transfer Inadequate mixing can limit the contact between hydrogen gas, the biphenyl substrate, and the catalyst. Ensure efficient stirring or agitation in the reactor. The use of supercritical CO₂ can also enhance mass transfer.[1]

Troubleshooting Flowchart for Low this compound Yield

LowYield_Troubleshooting start Low this compound Yield Detected check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Activity OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Time, Temp, Pressure) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purity Analyze Reactant Purity purity_ok Purity High? check_purity->purity_ok check_mixing Evaluate Reactor Mixing mixing_ok Mixing Adequate? check_mixing->mixing_ok catalyst_ok->check_conditions Yes action_catalyst Regenerate or Replace Catalyst catalyst_ok->action_catalyst No conditions_ok->check_purity Yes action_conditions Increase Time, Temp, or H2 Pressure conditions_ok->action_conditions No purity_ok->check_mixing Yes action_purity Purify Biphenyl/ Solvent purity_ok->action_purity No action_mixing Increase Agitation Speed mixing_ok->action_mixing No end_node Yield Improved mixing_ok->end_node Yes action_catalyst->end_node action_conditions->end_node action_purity->end_node action_mixing->end_node

Caption: Troubleshooting flowchart for low this compound yield.

Issue 2: Poor Selectivity (High Levels of Cyclohexylbenzene Intermediate)

Possible Causes & Solutions

Possible Cause Recommended Solution
Inappropriate Catalyst Some catalysts favor the formation of the intermediate. For complete hydrogenation to this compound, highly active catalysts like Rh/C or Ru/C are effective.[1] While some Ni-based catalysts show high biphenyl conversion, their selectivity towards this compound can be lower than for cyclohexylbenzene under certain conditions.[1][13]
Insufficient Hydrogen Pressure or Time The second hydrogenation step (CHB to BCH) may require more stringent conditions. Increase hydrogen pressure or reaction time to drive the reaction to completion.
Reaction Temperature Too Low While lower temperatures are generally favored to prevent side reactions, a temperature that is too low may not provide sufficient energy for the second hydrogenation step. A careful optimization of the temperature is required for the chosen catalyst system.

Data & Protocols

Catalyst Performance in Biphenyl Hydrogenation

The selection of a catalyst is crucial for achieving high conversion and selectivity. Below is a summary of performance data for various catalysts.

CatalystSupportTemp. (°C)Pressure (MPa)BP Conversion (%)BCH Yield (%)CHB Yield (%)Reference
Rh/CCharcoal5016 (H₂/CO₂)~100~100-[1]
Ru/CCharcoal5016 (H₂/CO₂)~100~100-[1]
1.5 wt% Ru/SiO₂Silica901.099.999.9-[13]
20% Ni/SiO₂-300Silica2003.099.6-99.3[2]
NiMoWS-3005.5~994752[1]

Note: Yields for CHB and BCH can be mutually exclusive depending on the study's objective. Some studies target CHB as the primary product.

Experimental Protocols

Protocol: Catalytic Hydrogenation of Biphenyl using Ru/C in Supercritical CO₂

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Biphenyl (BP)

  • Ruthenium on charcoal catalyst (Ru/C, 5 wt%)

  • High-purity hydrogen (H₂)

  • High-purity carbon dioxide (CO₂)

  • High-pressure autoclave reactor with magnetic stirring, temperature control, and gas inlets.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis charge_reactor 1. Charge Reactor (Biphenyl + Ru/C) seal_reactor 2. Seal Reactor charge_reactor->seal_reactor purge_reactor 3. Purge with N2/H2 seal_reactor->purge_reactor pressurize_co2 4. Pressurize with CO2 purge_reactor->pressurize_co2 pressurize_h2 5. Pressurize with H2 pressurize_co2->pressurize_h2 heat_stir 6. Heat & Stir (e.g., 50°C) pressurize_h2->heat_stir run_reaction 7. Monitor Reaction heat_stir->run_reaction cool_depressurize 8. Cool & Depressurize run_reaction->cool_depressurize filter_catalyst 9. Filter Catalyst cool_depressurize->filter_catalyst analyze_product 10. Analyze Product (GC-MS) filter_catalyst->analyze_product

Caption: General workflow for this compound synthesis.

Procedure:

  • Reactor Charging: Place biphenyl and the Ru/C catalyst into the high-pressure reactor vessel.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (like nitrogen) followed by hydrogen to remove any air.

  • Pressurization: Introduce carbon dioxide into the reactor, followed by hydrogen, to reach the desired partial pressures and total pressure (e.g., 16 MPa).[1]

  • Reaction: Heat the reactor to the target temperature (e.g., 50-60 °C) and begin stirring.[1]

  • Monitoring: Monitor the reaction progress by taking samples (if the reactor setup allows) or by observing the pressure drop of hydrogen over time.

  • Shutdown and Product Recovery: Once the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Purification: Open the reactor, dilute the contents with a suitable organic solvent, and separate the catalyst by filtration. The solvent can then be removed via rotary evaporation to yield the crude product.

  • Analysis: Analyze the product purity and yield using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Biphenyl Hydrogenation Pathway

The synthesis of this compound from biphenyl is a stepwise hydrogenation process.

Reaction_Pathway BP Biphenyl (BP) CHB Cyclohexylbenzene (CHB) (Intermediate) BP->CHB + 3H₂ (Catalyst) BCH This compound (BCH) (Final Product) CHB->BCH + 3H₂ (Catalyst)

Caption: Reaction pathway for the hydrogenation of biphenyl.

References

Technical Support Center: Improving Selectivity in the Hydrogenation of Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving selectivity in the hydrogenation of biphenyl. This resource addresses common experimental challenges in achieving high yields of either the partially hydrogenated product, cyclohexylbenzene (CHB), or the fully hydrogenated product, bicyclohexyl (BCH).

Frequently Asked Questions (FAQs)

Q1: What are the primary products in biphenyl hydrogenation, and why is selectivity important?

A1: Biphenyl (BP) hydrogenation is a consecutive reaction that primarily yields two valuable products:

  • Cyclohexylbenzene (CHB): The intermediate product, where only one of the two aromatic rings is hydrogenated. CHB is used as a solvent and a raw material for producing phenol and cyclohexanone.[1]

  • This compound (BCH): The final product, where both aromatic rings are fully hydrogenated. BCH is a high-boiling solvent and is notable as a liquid organic hydrogen carrier (LOHC) for safe hydrogen storage, boasting a high theoretical hydrogen capacity of 7.3 wt.%.[2][3]

Selectivity is crucial because the desired product depends entirely on the intended application. Stopping the reaction precisely at CHB without further hydrogenation to BCH, or ensuring the reaction goes to completion to yield pure BCH, are common challenges.

Q2: My biphenyl conversion rate is low. What are the common causes?

A2: Low conversion can stem from several factors related to the catalyst, reaction conditions, or potential impurities.

  • Catalyst Activity: The catalyst may be inactive or poisoned. Ensure you are using a fresh or properly activated catalyst. Some catalysts like skeletal Ni are highly active, while others like Pd/C and Pt/C may show lower activity under similar conditions.[4]

  • Reaction Conditions: Temperature and hydrogen pressure are critical. Insufficient temperature or pressure can lead to slow reaction rates. For instance, increasing temperature generally increases conversion, but an optimal range exists for each catalyst system.[5]

  • Catalyst Poisons: Impurities in the reactant, solvent, or hydrogen gas (like sulfur compounds) can poison the catalyst's active sites, drastically reducing its activity.[6]

  • Mass Transfer Limitations: Inadequate stirring can limit the transport of hydrogen from the gas phase to the catalyst surface, slowing down the reaction. Ensure vigorous agitation, especially in a slurry reactor.

Q3: How can I improve selectivity towards this compound (BCH)?

A3: To favor the complete hydrogenation to BCH, you need a highly active catalyst and conditions that drive the reaction to completion.

  • Catalyst Choice: Ruthenium (Ru) and Rhodium (Rh) based catalysts are exceptionally effective for producing BCH with high selectivity and yield.[1] Specifically, Ru supported on silica (Ru/SiO₂) or charcoal (Ru/C) has demonstrated the ability to achieve near-100% yield of BCH.[1][7]

  • Reaction Conditions: Mild conditions are often sufficient with highly active catalysts. For example, 1.5 wt.% Ru/SiO₂ can achieve over 99.9% conversion and selectivity to BCH at a relatively low temperature of 90°C and 1.0 MPa of H₂ pressure.[1][7]

  • Solvent: Using supercritical carbon dioxide (scCO₂) as a solvent can dramatically lower the required reaction temperature (down to 50-60°C) for complete hydrogenation to BCH, while achieving yields greater than 99%.[1]

Q4: How can I improve selectivity towards Cyclohexylbenzene (CHB)?

A4: Achieving high selectivity for the intermediate CHB requires careful control to prevent over-hydrogenation to BCH. The key is to use a catalyst that is much more active for the first hydrogenation step (BP to CHB) than for the second (CHB to BCH).

  • Catalyst Choice: Nickel-based catalysts are highly selective for CHB production.[8] Skeletal Ni (also known as Raney® Ni), particularly prepared from rapidly quenched Ni-Al alloys, can achieve 100% BP conversion with over 99% selectivity to CHB.[4] Nickel supported on silica (Ni/SiO₂) is also an excellent choice, with studies showing 99.6% BP conversion and 99.3% CHB yield.[8][9]

  • Catalyst Support: For supported catalysts like Ni/SiO₂, the specific surface area (SSA) of the support plays a significant role. A high SSA can improve metal dispersion, but an optimal SSA exists to maximize CHB yield and prevent over-hydrogenation.[8][10]

  • Reaction Conditions: Moderate temperatures (e.g., 70-200°C) and pressures (e.g., 1-3 MPa) are typically employed.[4][8] The hydrogenation rate of BP to CHB over skeletal Ni has been shown to be about 40 times faster than the rate of CHB to BCH, making it possible to terminate the reaction at the intermediate stage.[4]

Q5: My catalyst is deactivating quickly. What are the likely causes and solutions?

A5: Catalyst deactivation can be caused by thermal, chemical, or mechanical factors.[6]

  • Sintering: At high temperatures, small metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area. This is a form of thermal deactivation.[11] Operate at the lowest effective temperature to minimize this.

  • Poisoning: As mentioned in Q2, impurities can irreversibly bind to active sites. Purifying reactants and using high-purity hydrogen can mitigate this.[6]

  • Coking/Fouling: Undesired side reactions can form carbonaceous deposits (coke) or oligomers on the catalyst surface, blocking active sites and pores.[12][13] This can sometimes be reversed by catalyst regeneration procedures, such as controlled oxidation (calcination) to burn off the deposits.

  • Leaching: The active metal may dissolve into the reaction medium, especially under harsh conditions or with certain solvents. This was observed with a Pd catalyst during continuous operation.[14] Analysis of the spent catalyst and reaction mixture can confirm if leaching is occurring.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the hydrogenation of biphenyl.

Problem Potential Cause Recommended Action
Low Biphenyl Conversion 1. Inactive or poisoned catalyst.• Use a fresh batch of catalyst or a more active formulation (e.g., Ru/C for BCH, skeletal Ni for CHB).[1][4]• Ensure reactants, solvent, and H₂ gas are free of poisons like sulfur.
2. Insufficient temperature or pressure.• Gradually increase the reaction temperature and/or H₂ pressure within safe operating limits.[5]
3. Poor mass transfer (gas-liquid-solid).• Increase the stirring speed to ensure the catalyst is well-suspended and to enhance H₂ dissolution.
Poor Selectivity to this compound (BCH) (Reaction stops at CHB)1. Catalyst is not active enough for the second hydrogenation step.• Switch to a more active catalyst known for complete hydrogenation, such as Ru/C, Ru/SiO₂, or Rh/C.[1]
2. Reaction time is too short.• Increase the reaction time and monitor the product distribution via GC or HPLC to confirm the conversion of CHB to BCH.
3. Insufficient H₂ pressure or temperature.• Increase temperature and/or pressure to drive the more difficult second hydrogenation to completion.
Poor Selectivity to Cyclohexylbenzene (CHB) (Over-hydrogenation to BCH)1. Catalyst is too active.• Switch to a catalyst with higher selectivity for CHB, such as skeletal Ni or Ni/SiO₂.[4][8]• Avoid highly active catalysts like Ru or Rh if CHB is the target.
2. Reaction time is too long.• Optimize the reaction time by taking samples at regular intervals. Stop the reaction once the maximum CHB concentration is reached.[4]
3. Temperature or pressure is too high.• Reduce the reaction temperature and/or H₂ pressure to slow down the second hydrogenation step (CHB to BCH).[9]
Inconsistent Results 1. Catalyst preparation variability.• If preparing catalysts in-house, ensure the procedure (e.g., pH, temperature, precursor addition rate) is consistent.[3]
2. Water content in reactants or solvent.• Ensure all materials are anhydrous, as water can affect catalyst activity and selectivity.
3. Inaccurate product analysis.• Calibrate analytical equipment (GC, HPLC) with pure standards of BP, CHB, and BCH for accurate quantification.[5]

Data Presentation: Catalyst Performance Comparison

Table 1: Performance of Catalysts for Selective Hydrogenation to Cyclohexylbenzene (CHB)

Catalyst Support Temp (°C) Pressure (MPa) Time (h) BP Conv. (%) CHB Select. (%) Reference
Skeletal Ni (QS-Ni) - 70 1.0 4 100 99.4 [4]
20% Ni SiO₂ 200 3.0 4 99.6 99.3 [8]
NiMoWS - 300 5.5 - ~99 52 [1][7]

| Ru/C | Carbon | 70 | 1.0 | 4 | 93.5 | 66.8 |[4] |

Table 2: Performance of Catalysts for Complete Hydrogenation to this compound (BCH)

Catalyst Support Temp (°C) Pressure (MPa) Time (h) BP Conv. (%) BCH Select. (%) Reference
1.5 wt.% Ru SiO₂ 90 1.0 1.33 99.9 99.9 [1][7]
Rh/C Carbon 50 16 (H₂+CO₂) - >99 (Yield) >99 [1]
Ru/C Carbon 50 16 (H₂+CO₂) - >99 (Yield) >99 [1]

| NiMoWS | - | 300 | 5.5 | - | ~99 | 47 |[1][7] |

Experimental Protocols

Protocol 1: General Procedure for Biphenyl Hydrogenation in a Batch Reactor

This protocol provides a general methodology for a typical lab-scale biphenyl hydrogenation experiment.

  • Reactor Preparation:

    • Add the catalyst (e.g., 5-10 wt.% relative to the substrate), biphenyl, and the desired solvent (e.g., isopropanol, THF, heptane) to a high-pressure autoclave reactor.[5][8]

    • Seal the reactor securely.

  • System Purge:

    • Purge the reactor 3-5 times with low-pressure nitrogen to remove air.

    • Following the nitrogen purge, purge the reactor 3-5 times with hydrogen gas to ensure an inert atmosphere.

  • Reaction Execution:

    • Pressurize the reactor to the target hydrogen pressure (e.g., 1.0 - 5.5 MPa).[1][8]

    • Begin vigorous stirring (e.g., 500-1000 rpm) to ensure the catalyst is suspended and to maximize gas-liquid mass transfer.[3]

    • Heat the reactor to the desired reaction temperature (e.g., 70 - 200°C).[4][8]

  • Monitoring and Completion:

    • Monitor the reaction progress by observing the pressure drop in the H₂ supply (indicating hydrogen consumption) or by taking aliquots at regular intervals for analysis.

    • For product analysis, cool the aliquot, filter the catalyst, and analyze the liquid phase using Gas Chromatography (GC) or HPLC.[5]

  • Shutdown and Product Recovery:

    • Once the reaction is complete (based on H₂ uptake or analytical monitoring), stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Open the reactor, recover the reaction mixture, and separate the catalyst by filtration.

    • The final product can be isolated from the solvent by distillation or other purification methods.

Protocol 2: Example Catalyst Preparation - Ru/SiO₂ via Strong Electrostatic Adsorption (SEA)

The SEA method is effective for creating catalysts with small, well-dispersed metal nanoparticles.[3]

  • Support Preparation:

    • Disperse fumed silica (SiO₂) in deionized water.

    • Adjust the pH of the slurry to a value above the point of zero charge of silica (typically pH > 3) using a base like ammonium hydroxide. This imparts a negative charge to the silica surface.

  • Precursor Adsorption:

    • Prepare an aqueous solution of a cationic ruthenium precursor, such as [Ru(NH₃)₆]Cl₃.

    • Slowly add the ruthenium precursor solution to the silica slurry while stirring. The positively charged [Ru(NH₃)₆]²⁺ ions will adsorb onto the negatively charged silica surface via electrostatic interaction.

    • Continue stirring for several hours to allow for complete adsorption.

  • Catalyst Recovery and Drying:

    • Recover the solid catalyst material by filtration or centrifugation.

    • Wash the material thoroughly with deionized water to remove any residual ions.

    • Dry the catalyst in an oven, for example, at 60-120°C for 12-24 hours.[3]

  • Reduction:

    • Place the dried catalyst in a tube furnace.

    • Reduce the catalyst under a flow of a hydrogen-containing gas (e.g., 10% H₂ in N₂ or Ar) at an elevated temperature (e.g., 400°C) for several hours to convert the ruthenium ions to metallic Ru nanoparticles.[3]

    • After reduction, cool the catalyst to room temperature under an inert gas flow before handling.

Visualizations

ReactionPathway BP Biphenyl (BP) CHB Cyclohexylbenzene (CHB) (Intermediate) BP->CHB +3H₂ (Fast Step, e.g., over Ni) BCH This compound (BCH) (Final Product) CHB->BCH +3H₂ (Slower Step) TroubleshootingWorkflow decision decision issue issue solution solution start Start Experiment check_conversion Is BP Conversion >95%? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No check_target What is the Target Product? check_conversion->check_target Yes troubleshoot_conversion 1. Check catalyst activity 2. Increase Temp/Pressure 3. Improve stirring low_conversion->troubleshoot_conversion target_bch Target: BCH check_target->target_bch target_chb Target: CHB check_target->target_chb check_bch_selectivity Is BCH Selectivity High? target_bch->check_bch_selectivity low_bch_selectivity Poor Selectivity to BCH check_bch_selectivity->low_bch_selectivity No end_ok Process OK check_bch_selectivity->end_ok Yes troubleshoot_bch 1. Use Ru or Rh catalyst 2. Increase reaction time 3. Increase Temp/Pressure low_bch_selectivity->troubleshoot_bch check_chb_selectivity Is CHB Selectivity High? target_chb->check_chb_selectivity low_chb_selectivity Poor Selectivity to CHB (Over-hydrogenation) check_chb_selectivity->low_chb_selectivity No check_chb_selectivity->end_ok Yes troubleshoot_chb 1. Use Ni catalyst 2. Decrease reaction time 3. Decrease Temp/Pressure low_chb_selectivity->troubleshoot_chb Factors cluster_factors Controlling Factors cluster_products Selective Products Catalyst Catalyst Metal CHB Cyclohexylbenzene (CHB) Catalyst->CHB Ni, Skeletal Ni BCH This compound (BCH) Catalyst->BCH Ru, Rh Support Catalyst Support (e.g., SSA) Support->CHB Optimal SSA for Ni/SiO₂ Support->BCH High SSA for Ru/SiO₂ Temperature Temperature Temperature->CHB Moderate (70-200°C) Temperature->BCH Mild to Moderate (90-180°C) Pressure H₂ Pressure Pressure->CHB Moderate (1-3 MPa) Pressure->BCH Higher pressure can favor Time Reaction Time Time->CHB Shorter / Optimized Time->BCH Longer / To completion Solvent Solvent Solvent->BCH scCO₂ enables low temp

References

Technical Support Center: Catalyst Deactivation and Regeneration in Bicyclohexyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration in the synthesis of bicyclohexyl, primarily through the hydrogenation of biphenyl.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during this compound synthesis.

Issue 1: Gradual or Rapid Decrease in Biphenyl Conversion Rate

Possible Causes:

  • Catalyst Poisoning: Strong chemisorption of impurities from reactants (biphenyl), solvent, or the hydrogen stream onto the active sites of the catalyst. Common poisons include sulfur, nitrogen compounds, and carbon monoxide.

  • Coking/Fouling: Deposition of carbonaceous materials (coke) or heavy by-products on the catalyst surface, blocking active sites and pores. This can be exacerbated at higher reaction temperatures.

  • Sintering: Agglomeration of active metal particles (e.g., Ru, Rh, Ni, Pt) on the catalyst support at elevated temperatures, leading to a decrease in the active surface area.

  • Leaching: Dissolution of the active metal component into the reaction medium, resulting in a permanent loss of catalyst activity.

Troubleshooting Workflow:

A Decreased Conversion Observed B Analyze Reactants & H2 for Impurities (GC-MS, ICP-MS) A->B C Characterize Spent Catalyst (TGA, TEM, XPS) A->C D Analyze Reaction Filtrate for Leached Metal (ICP-MS) A->D E Poisoning Suspected B->E Impurities Detected F Coking or Sintering Indicated C->F Coke/Sintering Observed G Leaching Confirmed D->G Metal Detected H Purify Reactants/Solvent, Use Guard Bed E->H I Attempt Catalyst Regeneration F->I J Optimize Reaction Conditions (e.g., lower temperature) F->J K Re-evaluate Catalyst/Support Stability G->K

Caption: Troubleshooting workflow for decreased catalyst activity.

Issue 2: Change in Product Selectivity (e.g., increase in cyclohexylbenzene)

Possible Causes:

  • Partial Poisoning: Selective poisoning of active sites that are responsible for the complete hydrogenation of the second aromatic ring.

  • Changes in Metal Particle Size: Sintering can alter the catalyst's morphology, and different crystal facets may favor the formation of the intermediate product (cyclohexylbenzene) over the final product (this compound).

  • Diffusion Limitations: Pore blockage due to coking can restrict the diffusion of the intermediate product away from the catalyst surface, potentially leading to incomplete hydrogenation or side reactions.

Troubleshooting Steps:

  • Characterize the Deactivated Catalyst: Employ techniques like Temperature Programmed Desorption (TPD) with probe molecules to investigate changes in the nature of the active sites.

  • Microscopic Analysis: Use Transmission Electron Microscopy (TEM) to assess changes in metal particle size and distribution.

  • Optimize Reaction Conditions: Adjusting hydrogen pressure and temperature can influence selectivity. Higher hydrogen pressure generally favors complete hydrogenation to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for biphenyl hydrogenation to this compound?

A1: Supported noble metal catalysts are highly effective. Rhodium on carbon (Rh/C) and Ruthenium on carbon (Ru/C) can achieve nearly 100% yield of this compound at relatively low temperatures (e.g., 323 K) in supercritical carbon dioxide.[1] Ruthenium on silica (Ru/SiO2) has also shown excellent activity and selectivity (99.9% conversion and 99.9% selectivity) under mild conditions (90 °C, 1.0 MPa H2).[1] Nickel-based catalysts, such as Ni/SiO2, are also used and can achieve high conversion of biphenyl.[2]

Q2: My catalyst activity has dropped significantly. What is the most likely cause?

A2: The most common causes for a drop in activity are poisoning, coking, and sintering. Poisoning occurs when impurities in your feedstock bind to the catalyst's active sites. Coking is the deposition of carbonaceous residues on the catalyst surface. Sintering is the agglomeration of metal particles at high temperatures, which reduces the active surface area.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A combination of analytical techniques can help identify the deactivation mechanism:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): To identify surface contaminants (poisons) and changes in the oxidation state of the metal.

  • Transmission Electron Microscopy (TEM): To visualize changes in metal particle size and morphology, which would indicate sintering.

  • Inductively Coupled Plasma (ICP-OES/MS): To measure the amount of active metal on the spent catalyst and in the reaction filtrate to check for leaching.

Q4: Can I regenerate my deactivated catalyst? What are the general procedures?

A4: Yes, regeneration is often possible depending on the deactivation mechanism.

  • For Coking: A common method is controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step to reactivate the metal. For example, a mild regeneration for carbon-supported Pt and Ru catalysts involves air oxidation at 200°C followed by H2 reduction at 180°C.

  • For Certain Poisons: A solvent wash may remove some adsorbed impurities. For more strongly bound poisons, a mild chemical treatment might be necessary.

  • For Sintering: Sintering is generally irreversible, and the catalyst may need to be replaced or re-dispersed, which is a more complex process.

Q5: I am observing the formation of graphite on my carbon-supported catalyst. What is the consequence?

A5: Graphitization of the carbon support, particularly at the metal-support interface, can lead to the encapsulation of the metal particles in a graphite shell. This encapsulation blocks access to the active sites and significantly reduces the catalyst's activity in this compound reactions.[3][4]

Quantitative Data on Catalyst Performance

Table 1: Performance of Various Catalysts in Biphenyl Hydrogenation

CatalystSupportConditionsBiphenyl Conversion (%)This compound Selectivity/Yield (%)Reference
Rh/CCharcoal323 K, scCO2~100%~100% (Yield)[1]
Ru/CCharcoal323 K, scCO2~100%~100% (Yield)[1]
1.5 wt.% Ru/SiO2SiO2 (300 m²/g)90 °C, 1.0 MPa H2, 80 min99.9%99.9% (Selectivity)[5]
20% Ni/SiO2SiO2 (300 m²/g)200 °C, 3 MPa H2, 4 h99.6%99.3% (Yield to CHB)[2]
Skeletal Ni (QS-Ni)-343 K, 1 MPa H2100%99.4% (Selectivity to CHB)[6]

*Note: CHB stands for cyclohexylbenzene, the intermediate product.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in Biphenyl Hydrogenation
  • Reactor Setup: A high-pressure autoclave reactor is typically used.

  • Catalyst Loading: Add a specific amount of the catalyst (e.g., 20%Ni/SiO2) to the reactor. For a lab-scale reaction, a catalyst to biphenyl mass ratio of 0.1 might be used.

  • Reactant and Solvent Addition: Introduce a known quantity of biphenyl and a suitable solvent (e.g., isopropanol, 40 mL) into the reactor.

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove air, followed by purging with hydrogen.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 - 3.0 MPa) and heat to the target temperature (e.g., 120 - 200 °C) with vigorous stirring (e.g., 800 rpm).[7]

  • Sampling and Analysis: Take liquid samples at regular intervals. Analyze the samples using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of biphenyl and the selectivity towards cyclohexylbenzene and this compound.

  • Catalyst Recycling Test: After a reaction run, the catalyst can be recovered by filtration, washed with solvent, dried, and reused in a subsequent run under identical conditions to assess its stability and reusability.[7]

Protocol 2: General Catalyst Regeneration (for Coking)
  • Catalyst Recovery: After the reaction, recover the spent catalyst by filtration and wash it with a suitable solvent (e.g., ethanol or the reaction solvent) to remove any adsorbed organic species.

  • Drying: Dry the catalyst thoroughly under vacuum at a low temperature.

  • Controlled Oxidation (Calcination):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the target oxidation temperature (e.g., 200-350 °C).

    • Introduce a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-2% O2 in N2). Caution: This step is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.

    • Hold at the set temperature for a specified time (e.g., 2-5 hours) until the coke is burned off.

  • Reduction:

    • After oxidation, purge the system with an inert gas to remove all oxygen.

    • Switch to a flow of hydrogen or a hydrogen/inert gas mixture.

    • Heat the catalyst to a reduction temperature (e.g., 180-400 °C) and hold for several hours to reduce the oxidized metal species back to their active metallic state.

  • Passivation (Optional but Recommended): Before exposing the freshly reduced catalyst to air, it should be passivated to prevent rapid oxidation. This is done by cooling the catalyst under an inert gas and then introducing a very small, controlled amount of oxygen into the inert gas stream.

Visualizations

cluster_0 Reaction Cycle cluster_1 Regeneration Cycle Fresh Catalyst Fresh Catalyst Active Catalyst Active Catalyst Fresh Catalyst->Active Catalyst Activation (Reduction) Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst Deactivation (Poisoning, Coking, Sintering) Regenerated Catalyst Regenerated Catalyst Deactivated Catalyst->Regenerated Catalyst Regeneration (e.g., Oxidation/Reduction) Regenerated Catalyst->Active Catalyst Re-activation

Caption: The catalyst life cycle in this compound reactions.

References

Safe handling and storage procedures for Bicyclohexyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bicyclohexyl

This guide provides comprehensive information on the safe handling and storage of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, also known as dicyclohexyl, is a colorless liquid organic compound. It is commonly used as a process media or solvent in various industries, including chemicals, petrochemicals, polymers, coatings, and photography.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a combustible liquid.[3][4] It may be fatal if swallowed and enters the airways.[5][6] It can also cause respiratory irritation.[5] It is incompatible with strong oxidizing agents.[1][4][7]

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
AppearanceColorless, clear liquid[5]
OdorOdorless[3]
Melting Point/Freezing Point3 - 4 °C[1][5]
Initial Boiling Point227 °C[1][5]
Flash Point92 °C (closed cup)[1][5]
Density0.864 g/mL at 25 °C[1]
Water SolubilityDifficult to mix[1][5]
Autoignition Temperature245 °C / 473 °F[4]
Troubleshooting Guide

Problem: I have spilled a small amount of this compound in the lab.

Solution:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[5] Ensure adequate ventilation to dissipate vapors.[5][8]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and protective clothing.[4][5]

  • Containment: Cover drains to prevent the product from entering them.[5]

  • Cleanup: For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the liquid.[4] Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[4]

Problem: An individual has been exposed to this compound.

Solution:

  • Inhalation: Move the person to fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration.[3][4] Seek medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[5][8] Rinse the skin with plenty of water and soap.[3][4] If skin irritation occurs, get medical advice.[8]

  • Eye Contact: Rinse the eyes immediately with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[8] Get medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical attention as there is a risk of aspiration.[5]

Experimental Protocols

Protocol 1: Safe Handling of this compound
  • Preparation:

    • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

    • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

    • Ensure a safety shower and eye wash station are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[5][9]

    • Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][9]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe vapors or mists.[5]

    • Keep the container tightly closed when not in use.[5]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][5] No smoking in the handling area.[3]

    • Take precautionary measures against static discharge.[5]

  • After Handling:

    • Wash hands thoroughly after handling the substance.[5]

    • Change out of contaminated clothing and wash it before reuse.[5]

Protocol 2: Safe Storage of this compound
  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated place.[4][8]

    • Keep the container tightly closed.[5][8]

    • Store below +30°C.[1][7]

  • Incompatible Materials:

    • Store away from strong oxidizing agents.[1][4]

  • Storage Area:

    • The storage area should be clearly labeled.

    • Keep away from heat and sources of ignition.[4]

Logical Workflow Diagram

Bicyclohexyl_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures start Start: Experiment with this compound sds Read and Understand SDS start->sds ppe_check Verify PPE Availability (Gloves, Goggles, Lab Coat) sds->ppe_check ventilation Ensure Proper Ventilation (Fume Hood) ppe_check->ventilation don_ppe Don Appropriate PPE ventilation->don_ppe transfer Transfer this compound don_ppe->transfer avoid_hazards Avoid Ignition Sources & Static Discharge transfer->avoid_hazards spill Spill Occurs transfer->spill exposure Exposure Occurs transfer->exposure seal Keep Container Tightly Sealed avoid_hazards->seal store Store in a Cool, Dry, Well-Ventilated Area seal->store cleanup Clean Work Area store->cleanup remove_ppe Remove and Dispose/Clean PPE cleanup->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Procedure wash->end spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes exposure_protocol Follow First Aid Procedures exposure->exposure_protocol Yes seek_medical Seek Medical Attention exposure_protocol->seek_medical

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: Bicyclohexyl Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the distillation of bicyclohexyl.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for purifying this compound?

A1: this compound has a high boiling point of approximately 227 °C at atmospheric pressure (760 mmHg).[1] Distilling at such a high temperature can lead to thermal decomposition, especially if impurities are present that can catalyze degradation.[1] Vacuum distillation allows the substance to boil at a much lower temperature, thereby minimizing the risk of thermal degradation and the formation of byproducts.[2][3]

Q2: What are the primary impurities I might encounter in my crude this compound?

A2: The most common impurities depend on the synthetic route. If prepared by the hydrogenation of biphenyl, common impurities include:

  • Unreacted Biphenyl: The starting material for the hydrogenation.

  • Cyclohexylbenzene: A partially hydrogenated intermediate.[4][5]

  • Isomers of this compound: Depending on the catalyst and reaction conditions, cis and trans isomers can be formed.

Q3: At what temperature does this compound start to decompose?

A3: this compound begins to slowly decompose at around 427 °C (801 °F).[1] The primary decomposition products are cyclohexane and cyclohexene.[1] This decomposition temperature is significantly higher than its atmospheric boiling point, but prolonged heating, even below this temperature, can lead to the formation of impurities.

Troubleshooting Guide

Problem 1: No Product Distilling Over
Possible Cause Solution
System Leak: The vacuum is not low enough to achieve the required boiling point at your set temperature.Perform a leak test. Check all joints, seals, and tubing for cracks or poor connections. Ensure all glassware joints are properly greased.
Incorrect Thermometer Placement: The thermometer bulb is not correctly positioned at the vapor outlet to the condenser, leading to an inaccurate (low) temperature reading.Adjust the thermometer so that the top of the bulb is level with the bottom of the sidearm leading to the condenser.
Insufficient Heating: The heating mantle temperature is too low.Gradually and cautiously increase the temperature of the heating mantle.
Vacuum is Too High (Pressure is too low): The boiling point of the this compound is below the temperature of the condenser, causing it to pass through without condensing.Slightly reduce the vacuum to increase the boiling point of the substance.
Problem 2: Distillate is Dark or Discolored
Possible Cause Solution
Thermal Degradation: The heating mantle temperature is too high, or the distillation is proceeding too slowly, causing the compound to "cook".Lower the heating mantle temperature. Improve the vacuum to allow for distillation at a lower temperature.
Contamination in the Crude Material: The starting material contains high-boiling, colored impurities.Consider a pre-purification step, such as washing the crude product with a dilute potassium permanganate solution followed by a water wash.
Oxidation: Air may be leaking into the system at high temperatures.Check for and rectify any leaks in the system.
Problem 3: Pressure is Unstable or Too High
Possible Cause Solution
Leak in the System: Air is entering the apparatus through poorly sealed joints or cracks.Turn off the heat, allow the system to cool, and re-grease all joints. Check all tubing and connections for any damage.
Outgassing: Volatile impurities or residual solvents are being released from the crude material.Hold the temperature at a lower point before beginning distillation to allow these volatile components to be removed by the vacuum pump.
Vacuum Pump Issue: The pump oil is contaminated, or the pump is not functioning correctly.Check the vacuum pump oil; it should be clear. If it is cloudy or dark, it needs to be changed. Ensure the pump is in good working order.
Problem 4: Sudden, Violent Boiling (Bumping)
Possible Cause Solution
Superheating: The liquid is being heated above its boiling point without forming bubbles.Ensure smooth boiling by using a magnetic stir bar in the distilling flask. Alternatively, boiling chips can be used for atmospheric distillation, but a fine capillary tube to introduce a steady stream of nitrogen or argon is recommended for vacuum distillation.

Data Presentation

Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Melting Point (°C) Density (g/mL at 25°C)
This compound166.312273-40.864
Biphenyl154.2125569-721.04
Cyclohexylbenzene160.2723970.94
Cyclohexane84.1680.746.50.779
Cyclohexene82.1483-103.50.811

Experimental Protocols

Protocol 1: Pre-distillation Purification of Crude this compound
  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of a dilute aqueous solution of potassium permanganate (KMnO₄).

  • Shake the funnel vigorously, periodically venting to release any pressure. Continue until the purple color of the permanganate persists, indicating that oxidizable impurities have been removed.

  • Separate the layers and discard the aqueous layer.

  • Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution, and a final wash with water.

  • Dry the this compound over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup:

    • Place a magnetic stir bar into a round-bottom flask (no more than two-thirds full with the crude this compound).

    • Connect the flask to a distillation head with a thermometer adapter and a condenser.

    • Place the thermometer correctly, with the top of the bulb level with the side arm of the distillation head.

    • Connect the condenser to a receiving flask.

    • Connect the vacuum takeoff on the receiving flask adapter to a cold trap, and then to a vacuum pump, using thick-walled tubing.

    • Ensure all ground glass joints are lightly greased and sealed properly.

  • Distillation Procedure:

    • Turn on the cooling water to the condenser and begin stirring.

    • Slowly and carefully apply the vacuum.

    • Once a stable, low pressure is achieved, begin to gently heat the distilling flask.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Increase the heat gradually until the this compound begins to distill. Collect the main fraction in a clean receiving flask, noting the boiling point and the pressure.

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely under vacuum.

    • Slowly and carefully release the vacuum before turning off the pump.

Mandatory Visualizations

G Troubleshooting this compound Distillation start Distillation Issue no_distillate No Product Distilling Over start->no_distillate discolored Discolored Distillate start->discolored pressure_issue Unstable/High Pressure start->pressure_issue bumping Violent Boiling (Bumping) start->bumping leak_check Check for Leaks no_distillate->leak_check discolored->leak_check temp_check Check Heating & Thermometer discolored->temp_check pressure_issue->leak_check vacuum_check Check Vacuum Level pressure_issue->vacuum_check stirring_check Ensure Proper Stirring bumping->stirring_check leak_check->temp_check No Leak fix_leak Fix Leaks / Re-grease Joints leak_check->fix_leak Leak Found temp_check->vacuum_check OK adjust_heat Adjust Heat / Thermometer temp_check->adjust_heat Issue Found adjust_vacuum Adjust Vacuum vacuum_check->adjust_vacuum add_stirring Use Stir Bar / Ebulliator stirring_check->add_stirring

Caption: A flowchart for troubleshooting common this compound distillation problems.

G Potential Impurity Formation Pathways Biphenyl Biphenyl Cyclohexylbenzene Cyclohexylbenzene (Intermediate) Biphenyl->Cyclohexylbenzene Hydrogenation This compound This compound (Product) Cyclohexylbenzene->this compound Hydrogenation Decomposition Decomposition Products (Cyclohexane, Cyclohexene) This compound->Decomposition Excessive Heat

References

Validation & Comparative

A Comparative Guide to Bicyclohexyl and Other Heat Transfer Fluids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding environments of research, scientific laboratories, and pharmaceutical development, the selection of an appropriate heat transfer fluid is critical for ensuring precise temperature control, operational efficiency, and the integrity of experimental outcomes. This guide provides an objective comparison of the performance of Bicyclohexyl against other commonly used heat transfer fluids, supported by experimental data.

Introduction to Heat Transfer Fluids

Heat transfer fluids are essential for a wide range of applications requiring indirect heating or cooling. Their primary function is to transport thermal energy from a source to a process. The ideal heat transfer fluid exhibits high thermal stability, a wide operating temperature range, low viscosity, high thermal conductivity, and a high specific heat capacity. This guide will focus on a comparative analysis of this compound, a synthetic hydrocarbon, with other prevalent fluid types, including eutectic mixtures of biphenyl and diphenyl oxide, modified terphenyls, and mineral oils.

Performance Comparison of Heat Transfer Fluids

The performance of a heat transfer fluid is determined by its thermophysical properties. This section provides a quantitative comparison of this compound with other widely used alternatives.

Key Thermophysical Properties

The following tables summarize the key performance indicators for this compound and selected alternative heat transfer fluids at various temperatures.

Table 1: General Properties of Selected Heat Transfer Fluids

PropertyThis compoundDowtherm ATherminol 66Mobiltherm 605
Chemical Type Synthetic HydrocarbonEutectic mixture of Biphenyl and Diphenyl OxideModified TerphenylMineral Oil
Operating Range (°C) Up to ~35015 to 400[1]0 to 345[2]Up to 315[3]
Boiling Point (°C) 227[4]257.1[5]359[6]>316[7]
Freezing/Pour Point (°C) 4[4]12[8]-32[6]-6[7]
Flash Point (°C) 92[4]113[5]184[2]>180[7]
Autoignition Temp. (°C) 245[4]599[5]374[2]N/A
Average Molecular Weight 166.31166[9]252[2][6]N/A

Table 2: Density ( kg/m ³) at Various Temperatures

Temperature (°C)This compoundDowtherm ATherminol 66Mobiltherm 605
25 882.73[4]1056[5]1005[2][6]~857 (at 15°C)[10]
100 ~820~995997[2]~810
200 ~750~905~910~750
300 ~670~805801.3[9]~690

Table 3: Viscosity (mPa·s or cP) at Various Temperatures

Temperature (°C)This compoundDowtherm ATherminol 66Mobiltherm 605
40 ~4.5~2.529.6[2][6]30.6[7]
100 ~1.50.91[9]3.8[2][6]5.2[7]
200 ~0.60.38[9]~1.2~1.5
300 ~0.30.20[9]~0.6~0.7

Table 4: Thermal Conductivity (W/m·K) at Various Temperatures

Temperature (°C)This compoundDowtherm ATherminol 66Mobiltherm 605
25 ~0.120.1395 (at 15°C)[9]~0.11~0.13
100 ~0.110.1251 (at 105°C)[9]~0.10~0.12
200 ~0.100.1091 (at 205°C)[9]~0.09~0.11
300 ~0.090.0931 (at 305°C)[9]~0.08~0.10

Table 5: Specific Heat Capacity (kJ/kg·K) at Various Temperatures

Temperature (°C)This compoundDowtherm ATherminol 66Mobiltherm 605
20 ~1.81.558 (at 15°C)[9]1.47[2]1.88 (at 20°C)[11]
100 ~2.11.814 (at 105°C)[9]1.62[2]~2.2
200 ~2.52.093 (at 205°C)[9]1.78[2]2.529 (at 200°C)[11]
300 ~2.92.373 (at 305°C)[9]~1.92.964 (at 320°C)[11]

Experimental Protocols

The data presented in this guide are derived from standardized test methods to ensure accuracy and comparability. The following are brief descriptions of the key experimental protocols used for determining the thermophysical properties of heat transfer fluids.

Viscosity
  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • Procedure: This method involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. The test is conducted at a precisely controlled temperature.

Thermal Conductivity
  • Method: Transient Hot Wire Method (conforms to ASTM D7896-19).

  • Procedure: A thin platinum wire submerged in the fluid is heated by a constant electric current. The rate at which the wire's temperature increases is measured. The thermal conductivity of the fluid is determined from the relationship between the temperature rise and the logarithm of time. This method is highly accurate for liquids and minimizes the effects of convection.

Specific Heat Capacity
  • Method: Differential Scanning Calorimetry (DSC) (similar to ASTM E1269).

  • Procedure: A sample of the fluid and a reference material are subjected to a controlled temperature program. The difference in heat flow to the sample and the reference is measured as a function of temperature. This difference is directly proportional to the specific heat capacity of the sample.

Density
  • Method: ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method. For higher precision, a vibrating tube densimeter is often used.

  • Procedure (Hydrometer): A hydrometer is gently lowered into a sample of the fluid at a known temperature. The point at which the surface of the liquid intersects the hydrometer scale is read, and this reading is corrected to the reference temperature.

Thermal Stability
  • Method: ASTM D2160 - Standard Test Method for Thermal Stability of Hydraulic Fluids (now withdrawn but principle is still used). A more modern approach is ASTM D6594.

  • Procedure: The fluid is heated in a specialized apparatus under controlled conditions of temperature and time, often in the presence of catalytic metals. After the test, the fluid is analyzed for changes in its physical and chemical properties, such as viscosity, acidity, and the formation of insoluble materials.

Visualizations

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Heat_Transfer_Fluid_Properties cluster_fluids Heat Transfer Fluids cluster_properties Key Performance Properties This compound This compound Thermal_Stability Thermal_Stability This compound->Thermal_Stability Good Operating_Range Operating_Range This compound->Operating_Range Moderate Viscosity Viscosity This compound->Viscosity Low Thermal_Conductivity Thermal_Conductivity This compound->Thermal_Conductivity Moderate Specific_Heat Specific_Heat This compound->Specific_Heat High Dowtherm_A Dowtherm_A Dowtherm_A->Thermal_Stability Excellent Dowtherm_A->Operating_Range Very Wide Dowtherm_A->Viscosity Very Low Dowtherm_A->Thermal_Conductivity High Dowtherm_A->Specific_Heat Moderate Therminol_66 Therminol_66 Therminol_66->Thermal_Stability Excellent Therminol_66->Operating_Range Wide Therminol_66->Viscosity Moderate Therminol_66->Thermal_Conductivity Moderate Therminol_66->Specific_Heat Moderate Mobiltherm_605 Mobiltherm_605 Mobiltherm_605->Thermal_Stability Good Mobiltherm_605->Operating_Range Moderate Mobiltherm_605->Viscosity Moderate Mobiltherm_605->Thermal_Conductivity Good Mobiltherm_605->Specific_Heat High

Caption: Interrelationship of different heat transfer fluids and their key performance properties.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis HTF_Sample Heat Transfer Fluid Sample Prepare_Sample Sample Preparation HTF_Sample->Prepare_Sample Test_Apparatus Specific Test Apparatus (e.g., Viscometer, DSC) Calibrate Instrument Calibration Test_Apparatus->Calibrate Temp_Control Temperature Control Unit Set_Temp Set and Stabilize Temperature Temp_Control->Set_Temp Data_Acquisition Data Acquisition System Record_Data Record Data Data_Acquisition->Record_Data Prepare_Sample->Set_Temp Measure Perform Measurement Calibrate->Measure Set_Temp->Measure Measure->Data_Acquisition Process_Data Process Raw Data Record_Data->Process_Data Calculate_Property Calculate Thermophysical Property Process_Data->Calculate_Property Compare Compare with Standards/Models Calculate_Property->Compare

Caption: A generalized experimental workflow for determining the thermophysical properties of heat transfer fluids.

References

A Comparative Analysis of Bicyclohexyl-Based Liquid Crystals and Their Alternatives for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of liquid crystal materials is a critical decision that dictates the performance and efficacy of advanced optical and sensing technologies. This guide provides an objective comparison of the physical properties of Bicyclohexyl-based liquid crystals against two prevalent alternatives: Cyanobiphenyls and Phenylcyclohexanes. The following analysis is supported by experimental data to inform material selection for applications ranging from high-performance displays to sensitive analytical devices.

This compound-based liquid crystals, often referred to as CCN compounds, are distinguished by their saturated aliphatic rings. This structural feature imparts unique physical properties, such as low birefringence and high negative dielectric anisotropy, which are highly desirable in specific electro-optical applications.[1][2] In contrast, the cyanobiphenyl (nCB) series, renowned for the archetypal 5CB, and the phenylcyclohexane (PCH) family, offer a different balance of properties, including higher birefringence and positive dielectric anisotropy, making them suitable for other types of devices.[3][4] Understanding the trade-offs between these material classes is paramount for designing next-generation technologies.

Comparative Performance Data

The suitability of a liquid crystal for a given application is determined by a combination of its physical properties. The following tables summarize key performance indicators for representative compounds from the this compound (CCN), Cyanobiphenyl (nCB), and Phenylcyclohexane (PCH) families.

Table 1: Phase Transition Temperatures (°C)

Compound FamilySpecific CompoundCrystal to Nematic (T_CN)Nematic to Isotropic (Clearing Point, T_NI)
This compoundCCN-373646
CCN-475880
Cyanobiphenyl5CB22.535.0
7CB28.542.0
PhenylcyclohexanePCH-53055

Note: Phase transition temperatures can vary slightly based on purity and experimental conditions.[1][5]

Table 2: Optical and Dielectric Properties at a Reduced Temperature (T = 0.95 * T_NI)

Compound FamilyBirefringence (Δn) at 589 nmDielectric Anisotropy (Δε) at 1 kHz
This compound (CCN-47)~0.05~ -4.0
Cyanobiphenyl (5CB)~0.18~ +11.0
Phenylcyclohexane (PCH-5)~0.12~ +10.0

Table 3: Viscoelastic Properties at 20°C

Compound FamilyRotational Viscosity (γ₁) (mPa·s)
This compound (representative)Low (e.g., ~20-40)
Cyanobiphenyl (5CB)28
Phenylcyclohexane (PCH-5)~30

Structure-Property Relationships

The distinct molecular architectures of these liquid crystal families give rise to their differing macroscopic properties. The following diagram illustrates the key structural motifs and their influence on performance characteristics.

G cluster_0 Molecular Core Structure cluster_1 Resulting Physical Properties BCH This compound (CCN) (Saturated Rings) Low_Bi Low Birefringence (Δn) BCH->Low_Bi Less π-conjugation High_Neg_DA High Negative Dielectric Anisotropy (Δε) BCH->High_Neg_DA Strong transverse dipole moment Low_Visc Low Viscosity (γ₁) BCH->Low_Visc Flexible aliphatic rings PCH Phenylcyclohexane (PCH) (One Aromatic Ring) High_Bi High Birefringence (Δn) PCH->High_Bi Aromatic π-system High_Pos_DA High Positive Dielectric Anisotropy (Δε) PCH->High_Pos_DA Cyano group dipole CB Cyanobiphenyl (nCB) (Two Aromatic Rings) CB->High_Bi High π-conjugation CB->High_Pos_DA Strong longitudinal dipole moment

Caption: Structure-property correlation in liquid crystal families.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques. Below are detailed methodologies for the key characterization experiments.

Determination of Phase Transition Temperatures (Clearing Point)

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Hermetically seal a small, precisely weighed sample of the liquid crystal (typically 1-5 mg) in an aluminum DSC pan.[6] Use an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: Subject the sample to a controlled heating and cooling cycle. A typical program involves:

    • Equilibration at a temperature below the lowest expected transition.

    • Heating at a constant rate (e.g., 5-10 °C/min) to a temperature above the clearing point.[7]

    • Holding at the high temperature to ensure complete transition to the isotropic phase.

    • Cooling at the same rate back to the starting temperature.

  • Data Analysis: The instrument measures the differential heat flow between the sample and the reference. Phase transitions are identified as endothermic peaks upon heating or exothermic peaks upon cooling. The peak temperature is recorded as the transition temperature.[6][7]

The following workflow illustrates the DSC experimental process.

G start Start prep Prepare Sample (1-5 mg in sealed pan) start->prep load Load Sample and Reference into DSC prep->load heat Heat at constant rate (e.g., 10°C/min) load->heat cool Cool at constant rate (e.g., 10°C/min) heat->cool analyze Analyze Heat Flow Data (Identify peaks) cool->analyze end End analyze->end

References

A Comparative Guide to Analytical Methods for Bicyclohexyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Bicyclohexyl is crucial in various stages of pharmaceutical development and manufacturing, particularly when it is identified as a potential impurity. The selection of a suitable analytical method is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comparative overview of the primary analytical techniques for this compound quantification, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

While specific, publicly available validated methods for this compound are limited, this guide extrapolates from established methods for structurally similar non-polar, volatile, or semi-volatile compounds to provide a robust starting point for method development and validation.

Comparison of Analytical Method Performance

Given its chemical properties—a non-polar hydrocarbon with relatively low molecular weight and volatility—Gas Chromatography is generally the more suitable and widely employed technique for this compound analysis. HPLC can also be adapted, but may present challenges in retention and detection without a chromophore. The following table summarizes the typical performance characteristics for these methods, based on validation studies of analogous compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.997
Accuracy (% Recovery) 95.0% - 105.0%90.0% - 110.0%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 3.0%
- Intermediate Precision≤ 5.0%≤ 6.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.5 - 5.0 µg/mL
Specificity High (Mass Analyzer)Moderate to High (with MS detector)

Experimental Protocols

Detailed methodologies are essential for the successful implementation, reproducibility, and transfer of analytical methods. Below are representative protocols for GC-MS and a potential HPLC method for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2]

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector, a mass spectrometer (MS) detector, and a data acquisition system.

2. Chromatographic Conditions:

  • Column: Mid-polarity capillary column (e.g., 6% cyanopropylphenyl; 94% dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 83, 166).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve in 100 mL of a suitable solvent like hexane or dichloromethane.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.

High-Performance Liquid Chromatography (HPLC) Protocol

For non-chromophoric compounds like this compound, HPLC analysis would ideally be coupled with a mass spectrometer (MS) or a universal detector like a Refractive Index Detector (RID) or Charged Aerosol Detector (CAD).

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a suitable detector (e.g., MS, RID).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detector: Mass Spectrometer with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

3. Standard and Sample Preparation:

  • Follow the same procedure as for the GC-MS method, using the mobile phase as the diluent.

Validation of Analytical Methods

The validation of an analytical method is crucial to ensure its reliability for the intended application.[2] The process involves a series of experiments to verify that the method is specific, linear, accurate, precise, and robust.

G General Workflow for Analytical Method Validation MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol (ICH Guidelines) MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy / Recovery ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ Determination ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability Define System Suitability Tests (SST) ValidationProtocol->SystemSuitability MethodValidated Validated Method for Routine Use Specificity->MethodValidated Linearity->MethodValidated Accuracy->MethodValidated Precision->MethodValidated LOD_LOQ->MethodValidated Robustness->MethodValidated SystemSuitability->MethodValidated

Caption: A flowchart illustrating the key stages of analytical method validation.

Alternative Analytical Techniques

Beyond conventional GC and HPLC, other techniques could be considered for the analysis of this compound:

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the quantification of a substance without the need for a specific reference standard of the same compound.

  • Supercritical Fluid Chromatography (SFC): SFC can be a "greener" alternative to HPLC, using supercritical CO2 as the primary mobile phase, potentially offering faster separations.

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the required sensitivity for trace impurity analysis, the availability of instrumentation, sample throughput, and environmental impact. A risk-based approach is often employed in the pharmaceutical industry to guide method selection and validation.

References

A Comparative Guide to the Properties of Bicyclohexyl and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and spectroscopic properties of bicyclohexyl and its key structural isomers: cis-decalin, trans-decalin, and spiro[5.5]undecane. The information presented is supported by experimental data to assist in the selection and application of these compounds in research and development.

Structural Overview

This compound, along with its isomers cis-decalin, trans-decalin, and spiro[5.5]undecane, are all saturated bicyclic hydrocarbons with the molecular formula C₁₂H₂₂ (this compound) or C₁₀H₁₈ (decalins) and C₁₁H₂₀ (spiro[5.5]undecane). Their distinct structural arrangements, however, lead to significant differences in their physical and chemical properties.

  • This compound consists of two cyclohexane rings joined by a single carbon-carbon bond.

  • Decalin (decahydronaphthalene) exists as two stereoisomers, cis and trans, where two cyclohexane rings are fused together, sharing two adjacent carbon atoms. The isomers differ in the relative orientation of the hydrogen atoms at the bridgehead carbons.

  • Spiro[5.5]undecane is a spirocyclic compound where the two cyclohexane rings are connected by a single common carbon atom.

The structural relationships between these isomers are depicted in the diagram below.

G Structural Relationships of this compound and its Isomers cluster_decalin Decalin (C₁₀H₁₈) BCH This compound Decalin Decalin cis_Decalin cis-Decalin Decalin->cis_Decalin Isomer trans_Decalin trans-Decalin Decalin->trans_Decalin Isomer Spiro Spiro[5.5]undecane

Caption: Isomeric relationships of the compared compounds.

Physicochemical Properties

The physical properties of these isomers are summarized in the table below. These differences arise from variations in molecular symmetry, packing efficiency in the solid and liquid states, and intermolecular forces.

PropertyThis compoundcis-Decalintrans-DecalinSpiro[5.5]undecane
Molecular Formula C₁₂H₂₂C₁₀H₁₈C₁₀H₁₈C₁₁H₂₀
Molar Mass ( g/mol ) 166.31138.25138.25152.28
Melting Point (°C) 4[1]-42.9[2]-30.4[2]-24.55
Boiling Point (°C) 227[1][3]196[2]187[2]219-221
Density (g/cm³ at 20°C) 0.88273[1]~0.8970.870[4]~0.93
Standard Enthalpy of Combustion (liquid, kJ/mol) -7593.1-6259.7-6248.4-6942.4 ± 2.8[5]
Standard Enthalpy of Formation (liquid, kJ/mol) -280.2-219.5-230.7-244.5 ± 3.0[5]

Spectroscopic Properties

Spectroscopic techniques are invaluable for distinguishing between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can readily differentiate between the isomers due to their distinct symmetries and chemical environments of the protons and carbons.

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Complex multiplets around 1.2-1.8 ppm.26.9, 27.5, 44.2
cis-Decalin Broad signals due to rapid ring inversion at room temperature. Bridgehead protons appear around 1.58 ppm.24.8, 27.2, 32.1
trans-Decalin More resolved signals due to its rigid conformation. Bridgehead protons are shifted upfield to around 0.87 ppm.27.2, 34.8, 44.2
Spiro[5.5]undecane Multiple signals in the aliphatic region.22.4, 26.8, 35.1, 38.8
Infrared (IR) Spectroscopy

The IR spectra of these cycloalkanes are dominated by C-H and C-C bond vibrations. While the overall spectra are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification. The primary characteristic absorptions are:

  • C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region.

  • CH₂ bending (scissoring): Medium absorption around 1445-1465 cm⁻¹.

  • C-C stretching and other skeletal vibrations: A complex pattern of bands in the fingerprint region.

The absence of characteristic peaks for functional groups is a key feature for these saturated hydrocarbons.

Experimental Protocols

The following sections outline the general methodologies for determining the key properties discussed in this guide.

Determination of Heat of Combustion by Bomb Calorimetry

The standard enthalpy of combustion is determined using an oxygen bomb calorimeter.

G Bomb Calorimetry Workflow A Weigh a liquid sample (0.5-1.0 g) in a crucible. B Place the crucible in the bomb head. A->B C Attach a fuse wire between the electrodes, ensuring contact with the sample. B->C D Assemble the bomb and fill with high-pressure oxygen (25-30 atm). C->D E Place the bomb in a calorimeter bucket containing a known volume of water. D->E F Allow the system to reach thermal equilibrium and record the initial temperature (Ti). E->F G Ignite the sample via an electrical current. F->G H Record the temperature at regular intervals until a maximum temperature (Tf) is reached. G->H I Calculate the heat released using the temperature change and the heat capacity of the calorimeter. H->I J Correct for the heat of formation of nitric acid and combustion of the fuse wire. I->J K Calculate the standard enthalpy of combustion. J->K

Caption: General workflow for bomb calorimetry.

A weighed sample of the liquid hydrocarbon is placed in a crucible inside a high-pressure stainless steel container ("bomb"). The bomb is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The sample is ignited electrically, and the temperature change of the water is precisely measured. The heat of combustion is calculated from the temperature rise, the mass of the sample, and the predetermined heat capacity of the calorimeter system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-25 mg of the liquid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution into a clean NMR tube using a Pasteur pipette, filtering through a small cotton plug to remove any particulate matter.

  • Cap the NMR tube and label it appropriately.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

  • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Conclusion

The choice between this compound and its isomers for a particular application will depend on the desired physical and chemical properties. trans-Decalin, with its higher melting point and lower boiling point compared to the cis-isomer, reflects its greater thermal stability. This compound, having a higher molecular weight, exhibits a significantly higher boiling point. Spiro[5.5]undecane presents a unique rigid, three-dimensional structure that can be advantageous in the design of specific molecular scaffolds. The spectroscopic data provided in this guide serve as a valuable reference for the identification and characterization of these important bicyclic hydrocarbons.

References

A Comparative Guide to Bicyclohexyl and Biphenyl Scaffolds in Liquid Crystal Display Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the core molecular structure is a critical determinant of the final performance characteristics of liquid crystal displays (LCDs). Among the most prevalent core structures are those based on bicyclohexyl and biphenyl moieties. This guide provides an objective comparison of their performance attributes, supported by experimental data, to aid in the selection of the most suitable scaffold for specific LCD applications.

Executive Summary

Liquid crystals derived from biphenyl cores are characterized by their high birefringence (Δn), which allows for the construction of thinner displays, and their relatively high clearing points, indicating a broad operational temperature range. However, they often exhibit higher viscosity, which can lead to slower response times. In contrast, This compound-based liquid crystals typically offer the significant advantage of low viscosity, enabling faster switching speeds essential for modern high-frame-rate displays. This comes at the cost of lower birefringence and often a lower clearing point compared to their biphenyl counterparts. The choice between these two scaffolds, therefore, represents a trade-off between optical performance, switching speed, and operating temperature range.

Performance Comparison: this compound vs. Biphenyl Liquid Crystals

The following tables summarize the key performance parameters for representative liquid crystal compounds containing this compound and biphenyl cores. The data presented is collated from various experimental studies to provide a comparative overview.

PropertyThis compound DerivativesBiphenyl DerivativesSignificance in LCDs
Birefringence (Δn) Low to Moderate (e.g., ~0.05 - 0.15)Moderate to High (e.g., ~0.15 - 0.30)Higher Δn allows for thinner display cells, reducing manufacturing costs and power consumption.
Viscosity (η) Low (e.g., ~10 - 30 mPa·s)Moderate to High (e.g., ~20 - 50 mPa·s)Lower viscosity enables faster switching speeds, reducing motion blur in high-performance displays.
Dielectric Anisotropy (Δε) Variable (can be positive or negative)Typically PositiveThe magnitude and sign of Δε determine the threshold voltage required to switch the liquid crystal molecules.
Clearing Point (T_c) Moderate (e.g., ~50 - 100 °C)High (e.g., ~80 - 150 °C)A high clearing point ensures the liquid crystal remains in its operational nematic phase over a wide range of temperatures.
Response Time (τ) Fast (due to low viscosity)Slower (due to higher viscosity)Faster response times are critical for reducing motion artifacts in video and gaming applications.

Table 1: General Performance Comparison of this compound and Biphenyl Liquid Crystal Scaffolds.

Table 2: Quantitative Data for Representative Liquid Crystal Compounds

CompoundCore StructureBirefringence (Δn) at 589 nm, 20°CRotational Viscosity (γ₁) at 20°C (mPa·s)Dielectric Anisotropy (Δε) at 1 kHz, 20°CClearing Point (T_c) (°C)
5CCH (trans,trans-4'-pentylthis compound-4-carbonitrile)This compound~0.08~15+3.585
5CB (4-Cyano-4'-pentylbiphenyl)Biphenyl~0.18[1]~24[1]+11.5[1]35.3[1]
PCH-5 (trans-4-(4'-pentylcyclohexyl)benzonitrile)Phenylcyclohexane~0.12~18+10.054
7CCH (trans,trans-4'-heptylthis compound-4-carbonitrile)This compound~0.09~22+3.392
7CB (4-Cyano-4'-heptylbiphenyl)Biphenyl~0.16~35+10.542.8

Note: The values presented are approximate and can vary depending on the specific experimental conditions and measurement techniques.

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for the development of advanced display technologies. The following are detailed methodologies for the key experiments cited in this guide.

Measurement of Birefringence (Optical Anisotropy)

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental property of liquid crystals.

Methodology: Abbe Refractometer

  • Sample Preparation: A small drop of the liquid crystal sample is placed on the prism of a temperature-controlled Abbe refractometer.

  • Alignment: For the measurement of nₑ, the liquid crystal molecules are aligned parallel to the direction of light propagation, typically by using a surface treatment on the prism. For nₒ, the alignment is perpendicular.

  • Measurement: The refractive index is measured at a specific wavelength (commonly 589 nm) and temperature. The boundary line between the light and dark fields is adjusted to be sharp and centered in the crosshairs of the eyepiece.

  • Calculation: Birefringence is calculated as Δn = nₑ - nₒ.

Measurement of Rotational Viscosity

Rotational viscosity (γ₁) is a key parameter that influences the switching speed of a liquid crystal display.

Methodology: Electro-optical Switching Method

  • Cell Preparation: The liquid crystal material is introduced into a test cell with a known thickness and transparent electrodes. The inner surfaces of the cell are treated to induce a specific alignment (e.g., homogeneous).

  • Experimental Setup: The cell is placed between crossed polarizers in a temperature-controlled stage. A voltage source is connected to the electrodes.

  • Measurement: A square-wave voltage is applied to the cell to switch the liquid crystal molecules. The change in light transmission through the cell as a function of time is recorded using a photodetector and an oscilloscope.

  • Calculation: The rise time (τ_on) and decay time (τ_off) are measured from the transmission curve. The rotational viscosity can then be calculated using the following relationship for the decay time: τ_off ≈ (γ₁ * d²) / (K * π²), where d is the cell gap and K is the relevant elastic constant.

Measurement of Dielectric Anisotropy

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Methodology: Capacitance Measurement

  • Cell Preparation: Two types of cells are prepared: one that induces planar alignment (for ε⊥) and another that induces homeotropic alignment (for ε∥). The cells have a known electrode area (A) and thickness (d).

  • Measurement: The capacitance (C) of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz) and temperature.

  • Calculation: The dielectric permittivities are calculated using the formula C = (ε * ε₀ * A) / d, where ε₀ is the permittivity of free space. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[2]

Determination of Clearing Point

The clearing point (T_c) is the temperature at which the liquid crystal transitions to the isotropic liquid phase.

Methodology: Polarized Optical Microscopy (POM) with a Hot Stage

  • Sample Preparation: A small amount of the liquid crystal is placed on a microscope slide and covered with a coverslip.

  • Observation: The sample is placed on a hot stage under a polarizing microscope.

  • Heating and Cooling Cycle: The sample is slowly heated while being observed. The nematic phase will appear birefringent (bright and textured), while the isotropic phase will be dark. The clearing point is the temperature at which the last of the birefringent texture disappears upon heating.[1] The sample is then cooled to observe the transition from the isotropic to the nematic phase to check for supercooling effects.

Synthesis of Key Liquid Crystal Scaffolds

The ability to synthesize novel liquid crystal molecules with tailored properties is crucial for advancing display technology. Below are representative synthetic pathways for biphenyl and this compound-based liquid crystals.

Synthesis of 4-alkyl-4'-cyanobiphenyls

A common route to 4-alkyl-4'-cyanobiphenyls involves the Suzuki coupling reaction.

Synthesis_Biphenyl cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate cluster_cyanation Cyanation cluster_product Final Product 4-bromobiphenyl 4-Bromobiphenyl reaction Pd Catalyst, Base 4-bromobiphenyl->reaction alkylboronic_acid Alkylboronic Acid alkylboronic_acid->reaction 4-alkylbiphenyl 4-Alkylbiphenyl reaction->4-alkylbiphenyl cyanation_reagent CuCN 4-alkylbiphenyl->cyanation_reagent product 4-Alkyl-4'-cyanobiphenyl cyanation_reagent->product

Caption: Synthetic pathway for 4-alkyl-4'-cyanobiphenyls.

Synthesis of trans,trans-4'-n-alkylthis compound-4-carbonitriles

The synthesis of this compound-based liquid crystals often involves the hydrogenation of a biphenyl precursor.

Synthesis_this compound cluster_start Starting Material cluster_reaction Hydrogenation cluster_product Final Product 4-alkyl-4-cyanobiphenyl 4-Alkyl-4'-cyanobiphenyl reaction H₂, Rh/C Catalyst, High Pressure 4-alkyl-4-cyanobiphenyl->reaction product trans,trans-4'-n-Alkyl- This compound-4-carbonitrile reaction->product

Caption: Synthetic pathway for this compound-based liquid crystals.

Logical Relationship of Performance Parameters

The interplay between the core structure and the macroscopic properties of liquid crystals is a key consideration in material design. The following diagram illustrates the logical flow from molecular structure to device performance.

Performance_Relationship cluster_core Core Structure cluster_properties Molecular Properties cluster_performance Macroscopic Performance cluster_device Device Application Biphenyl Biphenyl Polarizability Polarizability Biphenyl->Polarizability High Molecular_Shape Molecular_Shape Biphenyl->Molecular_Shape Planar, Rigid This compound This compound This compound->Polarizability Low This compound->Molecular_Shape Non-planar, Flexible Birefringence Birefringence Polarizability->Birefringence Dielectric_Anisotropy Dielectric_Anisotropy Polarizability->Dielectric_Anisotropy Viscosity Viscosity Molecular_Shape->Viscosity Clearing_Point Clearing_Point Molecular_Shape->Clearing_Point Contrast_Ratio Contrast_Ratio Birefringence->Contrast_Ratio Response_Time Response_Time Viscosity->Response_Time Operating_Voltage Operating_Voltage Dielectric_Anisotropy->Operating_Voltage

References

Evaluating Bicyclohexyl as a Lubricant Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides an objective evaluation of the potential performance of bicyclohexyl as a lubricant additive by comparing the tribological properties of naphthenic base oils with those of lubricants containing common additives such as Molybdenum Disulfide (MoS₂), Zinc Dialkyldithiophosphate (ZDDP), and Polytetrafluoroethylene (PTFE). This guide is intended for researchers, scientists, and professionals in the field of lubrication and materials science.

Data Presentation: Comparative Tribological Performance

The following tables summarize the quantitative data from various studies, comparing the friction and wear characteristics of different lubricant formulations.

Table 1: Four-Ball Wear Test Data

Lubricant FormulationBase OilAdditive ConcentrationTest ConditionsCoefficient of Friction (COF)Wear Scar Diameter (WSD) (mm)
Naphthenic Base Oil (Proxy for this compound) Naphthenic (NH-10)-40 kg load, 1200 rpm, 75°C, 60 min0.154 ± 0.0120.761 ± 0.010
Naphthenic Base Oil (Proxy for this compound) Naphthenic (NH-20)-40 kg load, 1200 rpm, 75°C, 60 min0.143 ± 0.0190.842 ± 0.075
MoS₂ Additive Mineral Oil0.4 wt%392 N load, 1200 rpm, 3600 sLower than base oilReduced compared to base oil
ZDDP Additive PAO 81.5 wt%-Lower than base oilHigher than base oil without additives
PTFE Additive Mineral Oil (SN-350)2 wt%--Significant reduction

Table 2: High-Frequency Reciprocating Rig (HFRR) Test Data

Lubricant FormulationBase OilAdditive ConcentrationTest ConditionsCoefficient of Friction (COF)Wear Scar Diameter (WSD) (μm)
Untreated ULSD Fuel (Baseline) ULSD-60°C, 200g load, 50Hz, 75 min-636
Fuel with Lubricity Additive 1 ULSD-60°C, 200g load, 50Hz, 75 min-< 460
Fuel with Lubricity Additive 2 ULSD-60°C, 200g load, 50Hz, 75 min-< 520
MoS₂ Additive Base Oil--Friction reduction observed-
ZDDP Additive ---Effective in friction reduction-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the presented data.

Four-Ball Wear Test (ASTM D4172)

Objective: This test method is used to determine the wear preventive characteristics of a lubricating fluid.

Apparatus: A four-ball wear tester, which consists of a rotating steel ball that is pressed against three identical stationary steel balls held in a cup.

Procedure:

  • The three stationary balls are clamped together in the test cup, and the lubricating fluid to be tested is added to the cup to a level approximately 3 mm above the top of the balls.

  • The fourth ball is clamped in the chuck of the motor-driven spindle.

  • A specified load is applied to the rotating ball, pressing it against the stationary balls.

  • The motor is started, and the top ball is rotated at a specified speed for a set duration.

  • Throughout the test, the temperature of the lubricant is maintained at a constant value.

  • After the test, the machine is stopped, the load is removed, and the test cup is disassembled.

  • The wear scars on the three stationary balls are measured using a microscope. The average diameter of the wear scars is reported as the result.

Typical Test Parameters:

  • Load: 40 kg (392 N)

  • Speed: 1200 rpm

  • Temperature: 75°C

  • Duration: 60 minutes

  • Ball Material: AISI 52100 steel

High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)

Objective: This test method is used to assess the lubricating properties of diesel fuels.

Apparatus: An HFRR consists of a vertically mounted, stationary steel disc and a horizontally mounted, reciprocating steel ball.

Procedure:

  • The steel disc is placed in a temperature-controlled bath containing the fuel sample.

  • The steel ball is loaded with a specific weight and brought into contact with the disc.

  • The ball is then oscillated across the disc at a high frequency over a small, fixed stroke length for a specified duration.

  • The frictional force between the ball and the disc is continuously monitored throughout the test.

  • After the test, the wear scar on the ball is measured in both the sliding and perpendicular directions using a microscope.

  • The average wear scar diameter is calculated and reported.

Typical Test Parameters:

  • Load: 200 g

  • Frequency: 50 Hz

  • Stroke Length: 1 mm

  • Temperature: 60°C

  • Duration: 75 minutes

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Four_Ball_Wear_Test cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis prep1 Clean test balls and cup prep2 Assemble three stationary balls in the cup prep1->prep2 prep3 Add lubricant sample prep2->prep3 prep4 Mount rotating ball in chuck prep3->prep4 test1 Apply specified load prep4->test1 test2 Set and maintain test temperature test1->test2 test3 Start rotation at specified speed test2->test3 test4 Run for specified duration test3->test4 analysis1 Stop rotation and remove load test4->analysis1 analysis2 Disassemble and clean stationary balls analysis1->analysis2 analysis3 Measure wear scar diameters using a microscope analysis2->analysis3 analysis4 Calculate average wear scar diameter analysis3->analysis4

Caption: Workflow for the Four-Ball Wear Test (ASTM D4172).

HFRR_Test cluster_prep_hfrr Preparation cluster_test_hfrr Testing Procedure cluster_analysis_hfrr Analysis hfrr_prep1 Clean test ball and disc hfrr_prep2 Place disc in temperature-controlled bath hfrr_prep1->hfrr_prep2 hfrr_prep3 Add fuel sample to the bath hfrr_prep2->hfrr_prep3 hfrr_prep4 Mount ball on reciprocating arm hfrr_prep3->hfrr_prep4 hfrr_test1 Apply specified load to the ball hfrr_prep4->hfrr_test1 hfrr_test2 Set and maintain test temperature hfrr_test1->hfrr_test2 hfrr_test3 Start reciprocation at specified frequency and stroke hfrr_test2->hfrr_test3 hfrr_test4 Monitor frictional force hfrr_test3->hfrr_test4 hfrr_test5 Run for specified duration hfrr_test4->hfrr_test5 hfrr_analysis1 Stop reciprocation and remove load hfrr_test5->hfrr_analysis1 hfrr_analysis2 Remove and clean the ball hfrr_analysis1->hfrr_analysis2 hfrr_analysis3 Measure wear scar dimensions using a microscope hfrr_analysis2->hfrr_analysis3 hfrr_analysis4 Calculate average wear scar diameter hfrr_analysis3->hfrr_analysis4

Caption: Workflow for the High-Frequency Reciprocating Rig (HFRR) Test.

Performance Comparison and Analysis

Based on the available data, a comparative analysis of the potential performance of this compound (as represented by naphthenic oils) and other common lubricant additives is presented below.

This compound (as Naphthenic Base Oil): Naphthenic base oils, rich in cycloalkane structures, generally exhibit good solvency for additives and perform well at low temperatures.[1] The tribological data for naphthenic base oils without additives show moderate coefficients of friction and wear scar diameters.[2] This suggests that while they provide some inherent lubricity, they would likely benefit from the inclusion of anti-wear or extreme pressure additives for demanding applications.

Molybdenum Disulfide (MoS₂): MoS₂ is a solid lubricant that is effective in reducing friction and wear, particularly under high load and high temperature conditions.[3] It forms a protective film on metal surfaces, preventing direct contact.[3] Studies have shown that the addition of MoS₂ to base oils significantly improves their tribological properties.[4]

Zinc Dialkyldithiophosphate (ZDDP): ZDDP is a multifunctional additive that provides anti-wear, anti-oxidant, and corrosion inhibition properties.[5][6] It forms a protective glassy film on metal surfaces under boundary lubrication conditions.[7] The effectiveness of ZDDP can vary depending on the base oil and the specific type of ZDDP used (primary vs. secondary).[6][8]

Polytetrafluoroethylene (PTFE): PTFE is another solid lubricant known for its extremely low coefficient of friction.[9] When dispersed in a lubricant, it can significantly reduce friction and wear.[10] However, challenges with PTFE include its tendency to agglomerate and its effectiveness being dependent on proper dispersion in the base oil.[11]

Conclusion

While direct experimental evidence for this compound as a dedicated lubricant additive is scarce, its chemical structure as a cycloalkane suggests it would likely contribute to the overall performance of a lubricant formulation, particularly in terms of solvency and low-temperature fluidity, similar to naphthenic base oils.[1]

For enhanced anti-wear and extreme pressure performance, this compound-containing lubricants would likely require synergistic blending with established additives like MoS₂, ZDDP, or PTFE. Each of these additives offers distinct advantages under different operating conditions. The choice of additive would depend on the specific application requirements, such as load, temperature, and operating environment. Further research is warranted to specifically evaluate the tribological properties of this compound as a lubricant additive in various base oils and in combination with other performance-enhancing additives.

References

A Head-to-Head Battle of Thermal Stability: Bicyclohexyl vs. n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal high-temperature solvent or heat transfer fluid, a critical evaluation of thermal stability is paramount. This guide provides a comprehensive comparison of the thermal properties of bicyclohexyl and n-dodecane, supported by experimental data to inform your selection process.

In applications demanding robust performance under extreme thermal stress, the choice between cyclic and linear alkanes can significantly impact operational efficiency and safety. This compound, a saturated alicyclic hydrocarbon, and n-dodecane, a linear alkane, are two such compounds often considered for these roles. While both are hydrocarbons, their distinct molecular structures give rise to different thermal behaviors. This guide delves into a detailed comparison of their key thermal stability parameters, including decomposition temperature, flash point, and autoignition temperature.

Quantitative Comparison of Thermal Properties

The following table summarizes the key thermal stability data for this compound and n-dodecane, compiled from various experimental sources.

PropertyThis compoundn-DodecaneTest Method/Conditions
Decomposition Temperature ~ 427 °C (801 °F)[1]773 K to 1073 K (500 °C to 800 °C) (Pyrolysis)[2]Slow decomposition to cyclohexane and cyclohexene[1]. Studied in a jet-stirred reactor at atmospheric pressure[2].
Flash Point (Closed Cup) 92 °C (197.6 °F)[3]71 °C (160 °F)[4] - 85 °C (185 °F)[5][6]ASTM D-93 (Pensky-Martens Closed Cup) for the 85 °C value[5][6].
Autoignition Temperature 245 °C (473 °F)[1]200 °C (392 °F) - 205 °C (401 °F)[4][7][8]ASTM E659 is a common method for determining autoignition temperature[9].

Experimental Methodologies

A clear understanding of the experimental protocols behind the data is crucial for accurate interpretation. The following sections detail the methodologies used to determine the key thermal stability parameters.

Thermal Decomposition Analysis

The thermal decomposition of hydrocarbons is often studied using techniques like pyrolysis in controlled reactor environments. For instance, the decomposition of n-dodecane has been investigated in jet-stirred reactors and isothermal plug flow reactors.[10][11] In these experiments, the substance is heated to a specific temperature range, and the resulting decomposition products are analyzed, typically using gas chromatography (GC).[10] This allows for the determination of the temperature at which the molecule begins to break down into smaller fragments.

Flash Point Determination (ASTM D-93)

The flash point, a critical measure of fire hazard, is determined using standardized methods such as ASTM D-93, the Pensky-Martens Closed Cup method.[5][6] In this procedure, a sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily upon the application of the test flame.[6]

Autoignition Temperature Determination (ASTM E659)

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. The standard test method, ASTM E659, involves introducing a small, measured amount of the sample into a heated flask. The temperature of the flask is varied until the minimum temperature required for ignition is determined.

Logical Flow of Comparison

The following diagram illustrates the logical workflow for comparing the thermal stability of this compound and n-dodecane.

Thermal_Stability_Comparison cluster_compounds Compounds for Comparison cluster_parameters Key Thermal Stability Parameters cluster_methods Experimental Methodologies cluster_evaluation Comparative Evaluation This compound This compound DecompositionTemp Decomposition Temperature This compound->DecompositionTemp FlashPoint Flash Point This compound->FlashPoint AutoignitionTemp Autoignition Temperature This compound->AutoignitionTemp nDodecane n-Dodecane nDodecane->DecompositionTemp nDodecane->FlashPoint nDodecane->AutoignitionTemp Pyrolysis Pyrolysis/Reactor Studies DecompositionTemp->Pyrolysis HigherStability Higher Thermal Stability DecompositionTemp->HigherStability ASTMD93 ASTM D-93 (Flash Point) FlashPoint->ASTMD93 LowerFlammability Lower Flammability Risk FlashPoint->LowerFlammability ASTME659 ASTM E659 (Autoignition) AutoignitionTemp->ASTME659 AutoignitionTemp->LowerFlammability

Figure 1. Logical workflow for comparing thermal stability.

Discussion and Conclusion

The experimental data reveals that this compound exhibits a higher thermal decomposition temperature, a higher flash point, and a higher autoignition temperature compared to n-dodecane. The cyclic structure of this compound, with its strong carbon-carbon bonds within the cyclohexane rings, contributes to its enhanced thermal stability. In contrast, the linear structure of n-dodecane is more susceptible to thermal cracking.

The higher flash point and autoignition temperature of this compound indicate a lower flammability risk compared to n-dodecane, a crucial consideration for applications involving high temperatures.

References

Safety Operating Guide

Proper Disposal of Bicyclohexyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Bicyclohexyl are paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, in line with established safety protocols and regulatory requirements. Adherence to these procedures is critical for minimizing risks and maintaining a safe laboratory environment.

Immediate Safety and Disposal Protocol

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] Therefore, it must be managed as hazardous waste. The recommended primary disposal methods are incineration at a suitably equipped facility or transfer to a licensed hazardous waste disposal company.[2] It is imperative to adhere to all federal, state, and local regulations concerning hazardous waste disposal.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure risks:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[2]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]Prevents skin contact.
Body Protection A lab coat or chemical-resistant apron.[2]Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator.Required in case of insufficient ventilation or the potential for aerosol generation.[2]

Step-by-Step Disposal Procedure

  • Waste Collection and Segregation:

    • Collect all this compound waste, including contaminated labware and residues, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2][3]

    • Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.[2]

  • Waste Container Management:

    • The container must be compatible with this compound.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings required by your institution's Environmental Health and Safety (EHS) department.[2]

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials.[2][3]

  • Spill Response:

    • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

    • Remove all sources of ignition.[1][3]

    • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed disposal company.

    • Do not discharge this compound waste to sewer systems or contaminate water, foodstuffs, or feed.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Bicyclohexyl_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE start->ppe is_contaminated Is the material contaminated with this compound? segregate Segregate Waste (Solid vs. Liquid) is_contaminated->segregate Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No ppe->is_contaminated label_container Use Labeled, Compatible Hazardous Waste Container segregate->label_container store Store in Designated, Secure Area label_container->store disposal_company Arrange for Pickup by Licensed Disposal Company store->disposal_company end Disposal Complete disposal_company->end

Caption: this compound Disposal Decision Workflow.

Disclaimer: This document is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Personal protective equipment for handling Bicyclohexyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bicyclohexyl. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. The required equipment is detailed below.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2][3]
Hand Protection Chemical-resistant gloves.Inspect gloves prior to use.[3] Use proper glove removal technique to avoid skin contact. For specific breakthrough times or when mixing with other substances, consult the glove manufacturer's compatibility charts.[1][3]
Body Protection Laboratory coat; Long-sleeved clothing.For significant exposure risk, a chemical-resistant apron or suit may be necessary.[4][5]
Respiratory Protection Not typically required for small quantities in a well-ventilated area.For large-scale use, emergency situations, or if vapors/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][4][5][6]

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical for minimizing risks associated with this compound.

Step 1: Preparation

  • Ensure a well-ventilated area is available, preferably a chemical fume hood.[5][7]

  • Locate and ensure accessibility of safety equipment, including an eyewash station and safety shower.[8]

  • Remove all potential ignition sources, such as sparks, open flames, and hot surfaces.[1][2][8]

Step 2: Handling

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[7][8]

  • Take precautionary measures against static discharge.[1][2] Use non-sparking tools.[7]

  • Avoid breathing vapors or mists.[2]

  • Do not eat, drink, or smoke in the handling area.[3][6]

  • Wash hands thoroughly after handling the substance.[1][2]

Step 3: Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7]

  • Keep containers away from heat, sparks, and flames.[2]

  • Store separately from incompatible materials, especially strong oxidizing agents.[2][8]

Emergency and Disposal Procedures

Accidental Release Measures

  • Evacuate : Evacuate non-essential personnel from the danger area.[1][6]

  • Ventilate : Ensure adequate ventilation.[1]

  • Contain Spill : Cover drains to prevent environmental contamination.[1][6] Collect and bind the spill with an inert absorbent material (e.g., sand, Chemizorb®, silica gel).[2][6]

  • Collect Waste : Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[2][7]

  • Clean Area : Clean the affected area thoroughly.[1]

First Aid

  • If Inhaled : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][2][4]

  • In Case of Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[1][2][4]

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[1] Seek medical attention.[2][4]

  • If Swallowed : Do NOT induce vomiting due to the risk of aspiration.[2][4][6] Call a physician or poison control center immediately.[1][6]

Disposal Plan

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.[2]

  • Do not allow the product to enter drains or surface water.[1][6]

  • Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 92 °C / 197.6 °F (closed cup)[1][2]
Boiling Point 227 °C / 440.6 °F[1][2]
Melting Point 3 - 4 °C / 37.4 - 39.2 °F[1][2]
Autoignition Temperature 245 °C / 473 °F[2][8]
Density 0.864 g/mL at 25 °C
Acute Oral Toxicity (LD50) 500.1 mg/kg[1][6]

Safe Handling Workflow

The diagram below illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Assess Risks & Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Shower) prep2->prep3 prep4 Don PPE (Goggles, Gloves, Lab Coat) prep3->prep4 handle1 Transfer this compound (Avoid Splashes & Vapors) prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Container Closed handle2->handle3 spill Spill Response handle2->spill If Spill Occurs exposure First Aid for Exposure handle2->exposure If Exposure Occurs clean1 Wipe Down Work Area handle3->clean1 clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 clean4 Dispose of Waste (Follow Regulations) clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。